molecular formula C6H3BF5K B1324503 Potassium (3,5-difluorophenyl)trifluoroborate CAS No. 267006-26-8

Potassium (3,5-difluorophenyl)trifluoroborate

Cat. No.: B1324503
CAS No.: 267006-26-8
M. Wt: 219.99 g/mol
InChI Key: JFSPHPHYZHGKPO-UHFFFAOYSA-N
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Description

Potassium (3,5-difluorophenyl)trifluoroborate is a useful research compound. Its molecular formula is C6H3BF5K and its molecular weight is 219.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

potassium;(3,5-difluorophenyl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BF5.K/c8-5-1-4(7(10,11)12)2-6(9)3-5;/h1-3H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFSPHPHYZHGKPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CC(=C1)F)F)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BF5K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90635582
Record name Potassium (3,5-difluorophenyl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

267006-26-8
Record name Potassium (3,5-difluorophenyl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to Potassium (3,5-difluorophenyl)trifluoroborate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 267006-26-8

This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of Potassium (3,5-difluorophenyl)trifluoroborate. This guide covers its chemical and physical properties, detailed experimental protocols for its synthesis and a key application, and its significance as a reagent in modern organic synthesis.

Core Data and Properties

This compound is a stable, crystalline solid that serves as a valuable building block in organic synthesis, particularly in cross-coupling reactions. Its properties are summarized in the table below.

PropertyValue
CAS Number 267006-26-8[1]
Molecular Formula C₆H₃BF₅K[1]
Molecular Weight 219.99 g/mol [1]
Melting Point 273-278 °C
Appearance White to off-white crystalline solid
Solubility Soluble in polar solvents such as methanol, acetone, and DMSO.[2]
Stability Air and moisture stable, offering advantages over corresponding boronic acids.
¹H NMR (Expected) Aromatic protons would appear as multiplets in the range of 6.5-7.5 ppm. The integration would correspond to 3 protons.
¹³C NMR (Expected) Aromatic carbons would appear in the range of 100-165 ppm. Carbons attached to fluorine would show characteristic coupling (large ¹JCF). The carbon attached to boron would be broad and may be difficult to observe.
¹⁹F NMR (Expected) A singlet or narrow multiplet for the two equivalent aromatic fluorine atoms, and a broader signal for the three equivalent fluorine atoms on the boron, typically observed between -130 and -160 ppm.[3]
¹¹B NMR (Expected) A characteristic 1:3:3:1 quartet due to coupling with the three fluorine atoms, typically appearing in the range of -2.5 to 7 ppm.[3]

Experimental Protocols

Synthesis of this compound

The most common and efficient method for the synthesis of potassium organotrifluoroborates is the reaction of the corresponding boronic acid with potassium hydrogen difluoride (KHF₂).[4][5]

Reaction:

3,5-Difluorophenylboronic acid + KHF₂ → this compound + H₂O

Materials:

  • 3,5-Difluorophenylboronic acid

  • Potassium hydrogen difluoride (KHF₂)

  • Methanol (MeOH)

  • Water (H₂O)

  • Diethyl ether (Et₂O)

Procedure:

  • In a flask, dissolve 3,5-difluorophenylboronic acid in methanol.

  • In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen difluoride.

  • Slowly add the KHF₂ solution to the stirred solution of the boronic acid at room temperature.

  • Stir the resulting mixture for 1-2 hours. A white precipitate of the potassium trifluoroborate salt should form.

  • Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

  • Collect the solid product by vacuum filtration and wash it with cold water and then with diethyl ether to remove any unreacted starting material and byproducts.

  • Dry the product under vacuum to obtain this compound as a white crystalline solid.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification 3,5-Difluorophenylboronic Acid 3,5-Difluorophenylboronic Acid Dissolve Boronic Acid in MeOH Dissolve Boronic Acid in MeOH 3,5-Difluorophenylboronic Acid->Dissolve Boronic Acid in MeOH Step 1 KHF2 KHF2 Prepare aq. KHF2 solution Prepare aq. KHF2 solution KHF2->Prepare aq. KHF2 solution Step 2 Mix and Stir Mix and Stir Dissolve Boronic Acid in MeOH->Mix and Stir Step 3 Prepare aq. KHF2 solution->Mix and Stir Step 3 Concentrate Concentrate Mix and Stir->Concentrate Step 4 Filter Filter Concentrate->Filter Step 5 Wash (H2O, Et2O) Wash (H2O, Et2O) Filter->Wash (H2O, Et2O) Step 6 Dry Dry Wash (H2O, Et2O)->Dry Step 7 Final Product Potassium (3,5-difluorophenyl)trifluoroborate Dry->Final Product G cluster_reactants Reactants & Catalysts cluster_reaction Reaction Conditions cluster_workup Workup & Purification K-(3,5-diF-Ph)BF3 K-(3,5-diF-Ph)BF3 Combine in Vessel Combine in Vessel K-(3,5-diF-Ph)BF3->Combine in Vessel Aryl Halide Aryl Halide Aryl Halide->Combine in Vessel Pd(OAc)2 / Ligand Pd(OAc)2 / Ligand Pd(OAc)2 / Ligand->Combine in Vessel Base (Cs2CO3) Base (Cs2CO3) Base (Cs2CO3)->Combine in Vessel De-gas & Inert Atmosphere De-gas & Inert Atmosphere Combine in Vessel->De-gas & Inert Atmosphere Step 1-2 Add Solvents (Toluene/H2O) Add Solvents (Toluene/H2O) De-gas & Inert Atmosphere->Add Solvents (Toluene/H2O) Step 3 Heat & Stir Heat & Stir Add Solvents (Toluene/H2O)->Heat & Stir Step 4 Cool & Dilute Cool & Dilute Heat & Stir->Cool & Dilute Step 5 Wash (H2O, Brine) Wash (H2O, Brine) Cool & Dilute->Wash (H2O, Brine) Step 6 Dry & Concentrate Dry & Concentrate Wash (H2O, Brine)->Dry & Concentrate Step 7 Column Chromatography Column Chromatography Dry & Concentrate->Column Chromatography Step 8 Final Product Biaryl Product Column Chromatography->Final Product

References

physical and chemical properties of Potassium (3,5-difluorophenyl)trifluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Potassium (3,5-difluorophenyl)trifluoroborate, a versatile reagent with applications in organic synthesis and potential for drug discovery and development.

Core Physical and Chemical Properties

This compound is a white to off-white solid. Organotrifluoroborates, as a class, are known for their exceptional stability in the presence of air and moisture, a significant advantage over their boronic acid counterparts.[1] This stability allows for easier handling and storage without the need for specialized inert atmosphere techniques.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 267006-26-8
Molecular Formula C₆H₃BF₅K
Molecular Weight 219.99 g/mol
Melting Point 273-278 °C
Boiling Point Data not available
Density Data not available
Solubility Generally soluble in polar solvents such as methanol, acetonitrile, acetone, DMF, and DMSO. Poorly soluble in nonpolar organic solvents.

Synthesis and Reactivity

Synthesis

This compound is typically synthesized from its corresponding boronic acid, 3,5-difluorophenylboronic acid, through a straightforward and high-yielding reaction with potassium hydrogen fluoride (KHF₂). This method is a general and widely adopted procedure for the preparation of various potassium aryltrifluoroborates.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the general procedure for the synthesis of potassium aryltrifluoroborates.

Materials:

  • 3,5-Difluorophenylboronic acid

  • Potassium hydrogen fluoride (KHF₂)

  • Methanol (MeOH)

  • Water (H₂O)

  • Acetone

Procedure:

  • In a flask, dissolve 3,5-difluorophenylboronic acid in methanol.

  • In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride.

  • Cool the boronic acid solution in an ice bath.

  • Slowly add the KHF₂ solution to the stirred boronic acid solution. A white precipitate of this compound should form.

  • Continue stirring the mixture at room temperature for approximately 1-2 hours to ensure complete reaction.

  • Collect the precipitate by vacuum filtration and wash it with cold methanol and then with diethyl ether.

  • Dry the resulting white solid under vacuum to yield the final product.

Logical Relationship for Synthesis

synthesis_workflow BoronicAcid 3,5-Difluorophenylboronic Acid Reaction Reaction Mixture BoronicAcid->Reaction KHF2 Potassium Hydrogen Fluoride (KHF₂) KHF2->Reaction Solvent Methanol/Water Solvent->Reaction Precipitate Precipitation Reaction->Precipitate Filtration Filtration & Washing Precipitate->Filtration Drying Drying Filtration->Drying Product This compound Drying->Product

Synthesis of this compound.
Chemical Reactivity: Suzuki-Miyaura Cross-Coupling

Potassium organotrifluoroborates are highly valued reagents in organic synthesis, primarily for their utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2] These reactions form carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules, including active pharmaceutical ingredients. This compound serves as an effective coupling partner to introduce the 3,5-difluorophenyl moiety onto various aromatic and heteroaromatic systems.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., bromide or chloride)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., toluene/water, dioxane/water)

Procedure:

  • To a reaction vessel, add this compound, the aryl/heteroaryl halide, the palladium catalyst, the ligand (if used), and the base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Perform an aqueous workup, extracting the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired biaryl compound.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-BF₃K) Ar-R Ar-R (Product) Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Ar-X Aryl Halide (Ar-X) Ar-X->Ar-Pd(II)-X(L2) R-BF3K This compound (R-BF₃K) R-BF3K->Ar-Pd(II)-R(L2)

Generalized Suzuki-Miyaura catalytic cycle.

Biological Activity and Applications in Drug Development

While direct studies on the biological activity of this compound are limited in publicly available literature, the biological relevance of its precursor, 3,5-difluorophenylboronic acid, provides valuable insights into its potential applications.

3,5-Difluorophenylboronic acid is utilized in the synthesis of various biologically active compounds.[3] Notably, it has been employed as a reactant in the creation of:

  • Angiogenesis inhibitors , which have potential applications in cancer therapy by preventing the formation of new blood vessels that supply tumors.[4]

  • Glucokinase (GK) activators , which are being investigated for the treatment of type 2 diabetes mellitus by regulating glucose metabolism.[4]

The 3,5-difluorophenyl moiety is a valuable pharmacophore in drug design. The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The use of this compound in Suzuki-Miyaura coupling provides a robust method for incorporating this important structural motif into potential therapeutic agents.

Boronic acids and their derivatives, in general, are a well-established class of enzyme inhibitors.[5][6] They are known to reversibly inhibit serine proteases by forming a tetrahedral intermediate with the active site serine residue. This mechanism of action has led to the development of several successful drugs. Given this precedent, this compound and its derivatives are promising candidates for screening against various enzymatic targets in drug discovery programs.

Potential Drug Discovery Workflow

drug_discovery_workflow Compound This compound Library Compound Library Synthesis (via Suzuki Coupling) Compound->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Preclinical Candidate Lead->Candidate

A potential workflow for drug discovery.

Safety and Handling

The Safety Data Sheet (SDS) for this compound indicates the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[7]

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P405: Store locked up.[7]

It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Spectroscopic Data

  • ¹¹B NMR: A 1:3:3:1 quartet is typically observed, corresponding to the coupling of the boron atom with three equivalent fluorine atoms.[3]

  • ¹⁹F NMR: A 1:1:1:1 quadruplet is expected for the fluorines attached to the boron atom.[3] The two fluorine atoms on the phenyl ring will present as a distinct signal.

  • IR Spectroscopy: Characteristic strong B-F stretching bands are expected.

Researchers are advised to acquire their own analytical data for full characterization of the compound.

References

An In-depth Technical Guide to the Synthesis and Purification of Potassium (3,5-difluorophenyl)trifluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Potassium (3,5-difluorophenyl)trifluoroborate, a valuable reagent in modern organic chemistry. This document outlines a detailed experimental protocol, methods for purification, and characterization data, presented in a clear and accessible format to support researchers in the fields of medicinal chemistry and materials science.

Introduction

This compound is a member of the versatile class of organotrifluoroborate salts. These compounds have gained significant attention as stable, crystalline, and easy-to-handle alternatives to the more sensitive boronic acids in a variety of chemical transformations, most notably in Suzuki-Miyaura cross-coupling reactions. The presence of the difluorophenyl moiety makes this particular reagent a valuable building block for the introduction of fluorinated aromatic groups into complex molecules, a common strategy in the development of pharmaceuticals and advanced materials to modulate properties such as metabolic stability, lipophilicity, and binding affinity.

This guide details a robust and reproducible method for the preparation of this compound from its corresponding boronic acid.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 3,5-difluorophenylboronic acid with potassium hydrogen difluoride (KHF₂). This straightforward and high-yielding procedure is widely applicable to a range of arylboronic acids.

Experimental Protocol

This protocol is adapted from a general and reliable procedure for the synthesis of potassium aryltrifluoroborates.

Materials and Equipment:

  • 3,5-Difluorophenylboronic acid

  • Potassium hydrogen difluoride (KHF₂)

  • Methanol (MeOH)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Acetonitrile

Procedure:

  • In a round-bottom flask, dissolve 3,5-difluorophenylboronic acid in methanol.

  • In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen difluoride.

  • Cool the methanolic solution of the boronic acid in an ice bath with stirring.

  • Slowly add the aqueous KHF₂ solution to the cooled boronic acid solution. A white precipitate is expected to form.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30 minutes.

  • Remove the ice bath and allow the mixture to warm to room temperature, continuing to stir for another 1-2 hours.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude solid product.

Purification

Purification of the crude this compound is crucial to remove unreacted starting materials and inorganic byproducts. Recrystallization is a highly effective method for obtaining the product in high purity.[1][2]

Recrystallization Protocol
  • Transfer the crude solid to a flask.

  • Add a minimal amount of hot acetonitrile to dissolve the solid. The desired product is soluble in hot acetonitrile, while inorganic salts like KHF₂ are largely insoluble.[3]

  • Once dissolved, allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold acetonitrile.

  • Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

The following table summarizes the key quantitative data for the synthesis and characterization of this compound.

ParameterValueReference
Starting Material
Name3,5-Difluorophenylboronic acid[4][5]
CAS Number156545-07-2[4][5]
Molecular FormulaC₆H₅BF₂O₂[4]
Molecular Weight157.91 g/mol [4]
Product
NameThis compound[6]
CAS Number267006-26-8[6]
Molecular FormulaC₆H₃BF₅K[6]
Molecular Weight219.99 g/mol [6]
Characterization Data (Typical)
¹H NMR (DMSO-d₆)δ (ppm): 6.8-7.2 (m, 3H)Based on general knowledge of similar compounds
¹⁹F NMR (DMSO-d₆)δ (ppm): -110 to -115 (m, 2F, Ar-F), -135 to -145 (q, 3F, BF₃)[7]
¹¹B NMR (DMSO-d₆)δ (ppm): 3.0-4.0 (q)[7]
AppearanceWhite to off-white crystalline solidGeneral observation for this class of compounds

Visualization of Experimental Workflow

The following diagrams illustrate the key processes in the synthesis and purification of this compound.

Synthesis_Workflow Start 3,5-Difluorophenylboronic Acid in Methanol Reaction Reaction Mixture (Precipitation) Start->Reaction Addition at 0°C Reagent Aqueous KHF₂ Reagent->Reaction Evaporation Rotary Evaporation Reaction->Evaporation Stirring at RT Crude Crude Product Evaporation->Crude

Caption: Synthesis workflow for this compound.

Purification_Workflow Crude Crude Product Dissolution Dissolution in Hot Acetonitrile Crude->Dissolution Crystallization Cooling & Crystallization Dissolution->Crystallization Filtration Vacuum Filtration Crystallization->Filtration Pure Pure Product Filtration->Pure

Caption: Purification workflow via recrystallization.

References

Stability and Storage of Potassium (3,5-difluorophenyl)trifluoroborate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for potassium (3,5-difluorophenyl)trifluoroborate. A member of the highly versatile class of organotrifluoroborate salts, this compound is noted for its exceptional stability compared to other organoboron reagents, making it a valuable tool in modern organic synthesis, particularly in cross-coupling reactions.[1][2][3][4][5][6] This document outlines the key factors influencing its stability, provides recommended storage and handling procedures, and details experimental protocols for stability assessment.

Core Concepts: Chemical Stability

Potassium organotrifluoroborates, including the (3,5-difluorophenyl) derivative, are generally crystalline solids that exhibit remarkable stability to both air and moisture.[1][2][3][4][5] This characteristic allows for their long-term storage at room temperature without the need for stringent inert atmosphere techniques, a significant advantage over their boronic acid counterparts which can be prone to dehydration and other forms of degradation.[1][2][3][4][5]

The primary pathway for the degradation of this compound is through hydrolysis, which converts the trifluoroborate salt to the corresponding boronic acid.[5] This process is, in fact, a necessary activation step for its participation in widely-used reactions such as the Suzuki-Miyaura cross-coupling.[5] The rate of this hydrolysis is highly dependent on several factors, including pH, temperature, and the solvent system employed.[1][7][8][9]

Factors Influencing Stability:
  • pH: The hydrolytic stability of aryltrifluoroborates is significantly influenced by pH. While generally stable in neutral to acidic aqueous media, the rate of hydrolysis increases under basic conditions, which are typically employed in cross-coupling reactions to facilitate transmetalation.[5]

  • Temperature: As with most chemical reactions, elevated temperatures will increase the rate of hydrolysis and potential thermal degradation.

  • Solvents: The choice of solvent can impact the rate of hydrolysis. Protic solvents, especially in the presence of a base, will facilitate the conversion to the boronic acid.

  • Presence of Lewis Acids: Lewis acids can promote the decomposition of organotrifluoroborates.

Quantitative Stability Data

While specific kinetic data for the hydrolysis of this compound is not extensively published, the following table provides representative data on the hydrolytic stability of various potassium aryltrifluoroborates under conditions relevant to Suzuki-Miyaura cross-coupling reactions. This data illustrates the significant impact of aryl substitution on the rate of hydrolysis. It is important to note that hydrolysis rates can span over five orders of magnitude depending on the substrate.[8][11]

Potassium AryltrifluoroborateHalf-life (t1/2) at 55°C in THF/H2O with Cs2CO3Reference
Potassium phenyltrifluoroborate~ 1 hour[11]
Potassium (4-methoxyphenyl)trifluoroborate< 5 minutes[11]
Potassium (4-trifluoromethylphenyl)trifluoroborate> 2 weeks (very slow hydrolysis)[11]
Potassium (2-furanyl)trifluoroborate~ 10 hours[11]

Note: This data is illustrative. The actual rate of hydrolysis for this compound should be determined experimentally under the specific conditions of use.

Recommended Storage and Handling

To ensure the long-term integrity of this compound, the following storage and handling procedures are recommended:

Storage Conditions:

ParameterRecommendationCitation
Temperature Store in a cool, dry place. Refrigeration at 2-8°C is often recommended by suppliers.[5][8][9][10][11]
Atmosphere Store in a tightly sealed container to protect from moisture. While generally air-stable, minimizing exposure to humid air is good practice.[5][10][11]
Light Store in a light-resistant container.[10]
Incompatible Materials Avoid contact with strong oxidizing agents, strong bases, and Lewis acids.[8]

Handling Precautions:

This compound should be handled in a well-ventilated area, preferably in a fume hood.[11] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn to avoid skin and eye contact.[10][11][12] In case of contact, rinse the affected area thoroughly with water.[12]

Experimental Protocols

The following are detailed methodologies for key experiments related to the stability assessment of this compound.

Protocol 1: Determination of Hydrolytic Stability by ¹⁹F NMR Spectroscopy

This protocol allows for the quantification of the rate of hydrolysis by monitoring the disappearance of the trifluoroborate signal and the appearance of fluoride ions.

  • Sample Preparation:

    • Prepare a stock solution of this compound of known concentration in a suitable deuterated solvent (e.g., THF-d₈).

    • In a separate vial, prepare the desired reaction medium (e.g., a mixture of THF and D₂O containing a base such as Cs₂CO₃).

  • Reaction Initiation:

    • In an NMR tube, combine a known volume of the reaction medium with a known volume of the stock solution of the trifluoroborate.

    • Start the timer immediately after mixing.

  • NMR Analysis:

    • Acquire a ¹⁹F NMR spectrum at time zero (t=0).

    • Continue to acquire spectra at regular intervals over the desired time course.

    • Integrate the signal corresponding to the trifluoroborate (a sharp singlet) and any new signals corresponding to fluoride-containing species.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of the trifluoroborate versus time.

    • The slope of this plot will give the pseudo-first-order rate constant for the hydrolysis under the tested conditions.

Protocol 2: Stability Indicating RP-HPLC Method Development

This protocol outlines the development of a reverse-phase high-performance liquid chromatography (RP-HPLC) method to separate and quantify this compound from its primary degradant, 3,5-difluorophenylboronic acid.

  • Instrumentation and Columns:

    • A standard HPLC system with a UV detector.

    • A C18 stationary phase column is a good starting point.

  • Mobile Phase Selection:

    • Begin with a mobile phase gradient of water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape) and acetonitrile or methanol.

    • Optimize the gradient to achieve good separation between the parent compound and the boronic acid.

  • Forced Degradation Studies:

    • To ensure the method is stability-indicating, perform forced degradation studies.

    • Acidic Hydrolysis: Dissolve the compound in a solution of dilute HCl and heat gently.

    • Basic Hydrolysis: Dissolve the compound in a solution of dilute NaOH at room temperature.

    • Oxidative Degradation: Treat a solution of the compound with hydrogen peroxide.

    • Thermal Degradation: Heat a solid sample of the compound.

    • Photolytic Degradation: Expose a solution of the compound to a UV light source.

  • Method Validation:

    • Analyze the stressed samples by the developed HPLC method to ensure that all degradation products are well-resolved from the parent peak.

    • Validate the method according to ICH guidelines for parameters such as linearity, accuracy, precision, and specificity.[12][13][14]

Visualizations

The following diagrams illustrate key processes related to the stability and analysis of this compound.

Hydrolysis_Pathway K_ArBF3 This compound (K[ArBF3]) ArBF2 Difluoroborane (ArBF2) K_ArBF3->ArBF2 + H2O - KF, -OH- ArBOHF Fluorohydroxyborane (ArB(OH)F) ArBF2->ArBOHF + H2O - HF ArBOH2 3,5-Difluorophenylboronic Acid (ArB(OH)2) ArBOHF->ArBOH2 + H2O - HF

Caption: Hydrolysis pathway of this compound.

Stability_Testing_Workflow cluster_stress Forced Degradation Acid Acidic Hydrolysis Analysis Stability-Indicating Analytical Method (e.g., HPLC, NMR) Acid->Analysis Base Basic Hydrolysis Base->Analysis Oxidation Oxidative Stress Oxidation->Analysis Thermal Thermal Stress Thermal->Analysis Photo Photolytic Stress Photo->Analysis Sample This compound Sample Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Sample->Photo Sample->Analysis (Unstressed Control) Data Data Analysis (Degradation Profile, Kinetics) Analysis->Data Report Stability Report Data->Report

Caption: Workflow for assessing the stability of the compound.

References

An In-depth Technical Guide on the 1H and 19F NMR Characterization of Potassium (3,5-difluorophenyl)trifluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium (3,5-difluorophenyl)trifluoroborate is a member of the versatile class of organotrifluoroborate salts. These compounds have gained significant attention in organic synthesis, particularly as robust and highly reactive partners in Suzuki-Miyaura cross-coupling reactions. Their stability, ease of handling, and unique reactivity make them valuable reagents in the synthesis of complex molecules, including active pharmaceutical ingredients.

Accurate structural elucidation and purity assessment are critical in drug development and chemical research. NMR spectroscopy is a primary analytical technique for the characterization of organotrifluoroborates. This guide focuses on the expected 1H and 19F NMR spectral features of this compound, providing a predictive framework for its analysis.

Predicted NMR Data

The following tables summarize the predicted quantitative 1H and 19F NMR data for this compound. These predictions are based on established substituent effects on chemical shifts and coupling constants observed in analogous fluorinated aromatic compounds and other potassium aryltrifluoroborates.

Table 1: Predicted 1H NMR Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-2, H-66.8 - 7.0d (doublet)~2-3
H-46.6 - 6.8t (triplet)~9

Table 2: Predicted 19F NMR Data

Fluorine NucleiPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
Ar-F -110 to -115t (triplet)~9
BF 3-135 to -145q (quartet)~40-50 (19F-11B)

Experimental Protocols

The following protocols are adapted from established methods for the NMR analysis of potassium organotrifluoroborates and are recommended for the characterization of this compound.[1]

3.1. Sample Preparation

  • Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d6 (DMSO-d6) is a common choice due to the good solubility of organotrifluoroborate salts.[1]

  • Cap the NMR tube and gently agitate until the sample is fully dissolved.

3.2. 1H NMR Spectroscopy

  • Spectrometer: A 300 MHz or higher field NMR spectrometer.

  • Solvent: DMSO-d6.

  • Internal Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak of DMSO-d6 at 2.50 ppm.[1]

  • Typical Parameters:

    • Pulse Angle: 45°

    • Acquisition Time: ~3.5 s

    • Repetitions: 16

    • Spectral Width: 15 ppm

3.3. 19F NMR Spectroscopy

  • Spectrometer: A spectrometer with a fluorine probe, operating at a corresponding frequency (e.g., 282 MHz for a 300 MHz 1H instrument).

  • Solvent: DMSO-d6.

  • External Reference: Trifluoroacetic acid (TFA) at -76.55 ppm or another suitable fluorine standard.[1]

  • Typical Parameters:

    • Pulse Angle: 45°

    • Delay Time: 1.0 s

    • Acquisition Time: ~0.3 s

    • Repetitions: 80

Visualization of Key Structures and Workflows

Diagram 1: Molecular Structure and Predicted NMR Correlations

Caption: Molecular structure and key NMR signal correlations.

Diagram 2: Experimental Workflow for NMR Characterization

NMR Characterization Workflow start Start: Obtain Sample sample_prep Sample Preparation (Dissolve in DMSO-d6) start->sample_prep H_NMR Acquire 1H NMR Spectrum sample_prep->H_NMR F_NMR Acquire 19F NMR Spectrum sample_prep->F_NMR data_proc Data Processing (Referencing, Phasing, Integration) H_NMR->data_proc F_NMR->data_proc analysis Spectral Analysis (Chemical Shifts, Multiplicities, Coupling Constants) data_proc->analysis structure_confirm Structure Confirmation analysis->structure_confirm

Caption: A typical experimental workflow for NMR analysis.

Interpretation of Predicted Spectra

5.1. 1H NMR Spectrum

The aromatic region of the 1H NMR spectrum is expected to show two distinct signals corresponding to the two types of protons on the phenyl ring.

  • H-2 and H-6 Protons: These two protons are chemically equivalent and are expected to appear as a doublet due to coupling with the H-4 proton.

  • H-4 Proton: This proton is expected to appear as a triplet due to coupling with the two equivalent H-2 and H-6 protons.

5.2. 19F NMR Spectrum

The 19F NMR spectrum is predicted to exhibit two signals.

  • Aromatic Fluorines: The two equivalent fluorine atoms on the phenyl ring are expected to produce a triplet due to coupling with the adjacent H-4 proton.

  • Trifluoroborate Group: The three equivalent fluorine atoms of the -BF3 group are expected to show a quartet due to coupling with the 11B nucleus (I = 3/2, 80.1% natural abundance). The chemical shift is anticipated to be in the typical range for aryltrifluoroborate salts.[1]

Conclusion

This technical guide provides a predictive yet comprehensive overview of the 1H and 19F NMR characterization of this compound. The tabulated predicted data, detailed experimental protocols, and illustrative diagrams offer a robust framework for researchers and professionals working with this compound. While the presented NMR data is theoretical, it is grounded in the well-established principles of NMR spectroscopy and comparative data from similar structures, providing a valuable resource for the structural verification and quality control of this important synthetic reagent. It is recommended that this guide be used in conjunction with experimentally acquired data for definitive characterization.

References

An In-depth Technical Guide on the Solubility of Potassium (3,5-difluorophenyl)trifluoroborate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of potassium (3,5-difluorophenyl)trifluoroborate, a key reagent in modern synthetic organic chemistry. A detailed understanding of its solubility is crucial for reaction optimization, purification, and formulation development. This document outlines the qualitative solubility in common organic solvents, provides a detailed experimental protocol for quantitative solubility determination, and illustrates a typical reaction workflow where solubility is a critical parameter.

Core Concepts: Solubility of Potassium Aryltrifluoroborates

Potassium organotrifluoroborates are a class of air- and moisture-stable crystalline solids that have gained widespread use as coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Their stability and ease of handling offer significant advantages over boronic acids. The solubility of these salts is governed by the polarity of the solvent and the nature of the organic substituent on the boron atom.

Generally, potassium aryltrifluoroborates exhibit higher solubility in polar solvents. This is attributed to the ionic nature of the potassium trifluoroborate group, which can engage in favorable dipole-dipole interactions and hydrogen bonding with protic solvents. In contrast, their solubility is limited in nonpolar organic solvents.

Solubility Profile of this compound

While specific quantitative solubility data for this compound is not extensively reported in the literature, a qualitative solubility profile can be inferred from the general behavior of analogous potassium aryltrifluoroborates. The presence of two fluorine atoms on the phenyl ring is expected to increase the compound's polarity compared to unsubstituted potassium phenyltrifluoroborate.

The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents.

Solvent Chemical Formula Solvent Type Expected Qualitative Solubility
AcetoneC₃H₆OPolar AproticSoluble
AcetonitrileC₂H₃NPolar AproticSoluble to Slightly Soluble
MethanolCH₄OPolar ProticSoluble
Dimethylformamide (DMF)C₃H₇NOPolar AproticSoluble
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticSoluble
Tetrahydrofuran (THF)C₄H₈OPolar AproticSlightly Soluble
TolueneC₇H₈Nonpolar AromaticInsoluble to Sparingly Soluble
Dichloromethane (DCM)CH₂Cl₂Nonpolar HalogenatedInsoluble
Diethyl EtherC₄H₁₀ONonpolarInsoluble
HexanesC₆H₁₄Nonpolar AliphaticInsoluble

This qualitative assessment is based on general solubility trends for potassium aryltrifluoroborates and may vary with temperature and the specific purity of the solute and solvent.

Experimental Protocol: Quantitative Solubility Determination by the Gravimetric Method

To obtain precise solubility data, a well-defined experimental protocol is essential. The following gravimetric method is a reliable approach to determine the solubility of this compound in a given organic solvent at a specific temperature.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled shaker or water bath

  • Analytical balance (readable to 0.1 mg)

  • Scintillation vials or small flasks with secure caps

  • Syringe with a filter (e.g., 0.2 µm PTFE)

  • Pre-weighed drying vials

  • Vacuum oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a scintillation vial. The excess solid is crucial to ensure that the solution reaches saturation.

    • Add a known volume (e.g., 5.0 mL) of the selected organic solvent to the vial.

    • Securely cap the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.

  • Sample Collection and Filtration:

    • After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

    • Carefully draw a known volume (e.g., 2.0 mL) of the supernatant (the clear saturated solution) using a syringe fitted with a filter to prevent any undissolved solid from being collected.

    • Dispense the filtered saturated solution into a pre-weighed drying vial.

  • Solvent Evaporation and Mass Determination:

    • Record the exact mass of the drying vial containing the saturated solution.

    • Place the vial in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 40-50 °C).

    • Dry the sample to a constant weight.

    • Once all the solvent has evaporated, allow the vial to cool to room temperature in a desiccator before weighing it again.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solid by subtracting the initial mass of the empty drying vial from the final mass of the vial with the dried residue.

    • The solubility can be expressed in various units, such as g/L or mol/L, using the following formulas:

      • Solubility (g/L) = (Mass of dried residue (g)) / (Volume of sample collected (L))

      • Solubility (mol/L) = (Mass of dried residue (g) / Molar mass of solute ( g/mol )) / (Volume of sample collected (L))

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for both the solute and the solvent before starting the experiment.

Application in Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The solubility of this compound is a critical factor in its application in organic synthesis, particularly in the widely used Suzuki-Miyaura cross-coupling reaction. The choice of solvent must ensure that all reactants are sufficiently soluble to allow for an efficient reaction. A common solvent system for this reaction is a mixture of an organic solvent and water, with a base to facilitate the transmetalation step.

The following diagram illustrates a typical workflow for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide.

Suzuki_Miyaura_Workflow Suzuki-Miyaura Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Product Analysis reagents Combine Reactants: - this compound - Aryl Halide (Ar-X) - Palladium Catalyst (e.g., Pd(OAc)2) - Ligand (e.g., SPhos) - Base (e.g., K2CO3) solvent Add Solvent System (e.g., Toluene/Water) reagents->solvent degas Degas Mixture (e.g., N2 sparging) solvent->degas heat Heat to Reaction Temperature (e.g., 80-110 °C) degas->heat monitor Monitor Reaction Progress (TLC, GC-MS, or LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up (e.g., add water and extract with organic solvent) cool->extract dry Dry Organic Layer (e.g., over Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

This guide provides foundational knowledge and practical methodologies for working with this compound. Accurate solubility data, determined using the protocol outlined herein, will empower researchers to optimize reaction conditions, improve yields, and streamline purification processes in their drug discovery and development efforts.

An In-depth Technical Guide to Potassium (3,5-difluorophenyl)trifluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium (3,5-difluorophenyl)trifluoroborate is a versatile and stable organoboron reagent that has garnered significant interest in organic synthesis, particularly in the realm of drug discovery and development. As a derivative of the highly adaptable aryltrifluoroborate class of compounds, it serves as a robust precursor for the introduction of the 3,5-difluorophenyl moiety into complex molecular architectures. This technical guide provides a comprehensive overview of the molecular structure, synthesis, and spectroscopic characterization of this compound. Detailed experimental protocols for its preparation and its application in the widely utilized Suzuki-Miyaura cross-coupling reaction are presented. Furthermore, this document summarizes key quantitative data and safety information to facilitate its effective and safe use in a laboratory setting.

Introduction

Potassium organotrifluoroborates have emerged as indispensable tools in modern organic chemistry, offering a stable, crystalline, and easy-to-handle alternative to their boronic acid counterparts.[1][2] Their enhanced stability towards air and moisture simplifies storage and handling, making them particularly attractive for applications in medicinal chemistry and process development.[1][2] The 3,5-difluorophenyl group is a common structural motif in a variety of biologically active compounds, where the fluorine atoms can modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to target proteins. Consequently, this compound is a valuable building block for the synthesis of novel therapeutic agents and other functional materials.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized in the table below. The molecule consists of a potassium cation and a (3,5-difluorophenyl)trifluoroborate anion. In the anion, the boron atom is tetrahedrally coordinated to a 3,5-difluorophenyl group and three fluorine atoms.

PropertyValueReference
Chemical Name This compound
CAS Number 267006-26-8[3]
Molecular Formula C₆H₃BF₅K[3]
Molecular Weight 219.99 g/mol [3]
Appearance White to off-white solid
Melting Point 273-278 °C

Diagram of the molecular structure of the (3,5-difluorophenyl)trifluoroborate anion:

molecular_structure B B C1 C B->C1 F_B1 F B->F_B1 F_B2 F B->F_B2 F_B3 F B->F_B3 C2 C C1->C2 C3 C C2->C3 H2 H C2->H2 C4 C C3->C4 F_C3 F C3->F_C3 C5 C C4->C5 H4 H C4->H4 C6 C C5->C6 F_C5 F C5->F_C5 C6->C1 H6 H C6->H6

Caption: Molecular structure of the (3,5-difluorophenyl)trifluoroborate anion.

Spectroscopic Characterization

Detailed experimental spectra for this compound are not widely published. However, based on the known spectral data for analogous aryltrifluoroborates, the expected characteristic signals are described below.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The purity and structure of potassium organotrifluoroborates are readily confirmed by NMR spectroscopy.[4]

NucleusExpected Chemical Shift (δ) RangeExpected Multiplicity and Coupling
¹H NMR 6.5 - 7.5 ppmMultiplets corresponding to the aromatic protons.
¹³C NMR 100 - 165 ppmResonances for the aromatic carbons, with characteristic C-F couplings. The carbon attached to boron will show a broad signal.
¹⁹F NMR ~ -110 to -115 ppm (for Ar-F ) ~ -130 to -145 ppm (for B-F ₃)A multiplet for the aromatic fluorine atoms. A quartet for the three equivalent fluorine atoms attached to boron (due to coupling with ¹¹B).[4]
¹¹B NMR 2.0 - 6.0 ppmA quartet due to coupling with the three equivalent fluorine atoms (¹JB-F).[4]
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring and the B-F bond.

Wavenumber (cm⁻¹)Assignment
~3100 - 3000Aromatic C-H stretching
~1600 - 1450Aromatic C=C stretching
~1350 - 1100C-F stretching and B-F stretching
~1000 - 900Strong B-F stretching
~900 - 650Aromatic C-H out-of-plane bending
Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode would be expected to show the (3,5-difluorophenyl)trifluoroborate anion [C₆H₃BF₅]⁻ at m/z ≈ 181.

Experimental Protocols

Synthesis of this compound

The most common and straightforward method for the preparation of potassium aryltrifluoroborates is the reaction of the corresponding arylboronic acid with potassium hydrogen difluoride (KHF₂).[1]

Reaction Scheme:

synthesis_scheme cluster_reactants Reactants cluster_products Products BoronicAcid 3,5-Difluorophenylboronic Acid Trifluoroborate This compound BoronicAcid->Trifluoroborate + KHF₂ (in MeOH/H₂O) KHF2 KHF₂ Water 2 H₂O

Caption: Synthesis of this compound.

Procedure:

  • To a solution of 3,5-difluorophenylboronic acid (1.0 equivalent) in methanol, add a solution of potassium hydrogen difluoride (KHF₂, 3.0-4.0 equivalents) in water.

  • Stir the resulting mixture at room temperature for 30-60 minutes.

  • Remove the solvents under reduced pressure.

  • The crude product can be purified by recrystallization, typically from a solvent mixture such as acetone/ether or acetonitrile.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the formation of biaryl compounds.[6]

General Workflow:

suzuki_workflow Reactants This compound + Aryl Halide/Triflate Reaction Reaction Mixture Assembly Reactants->Reaction Catalyst Palladium Catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) + Ligand (optional) Catalyst->Reaction Base Base (e.g., Cs₂CO₃, K₂CO₃) Base->Reaction Solvent Solvent (e.g., Toluene/H₂O, THF/H₂O) Solvent->Reaction Heating Heating (e.g., 80-110 °C) Reaction->Heating Workup Aqueous Workup and Extraction Heating->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Biaryl Product Purification->Product

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Exemplary Protocol:

  • To a reaction vessel, add this compound (1.1-1.5 equivalents), the aryl halide or triflate (1.0 equivalent), a palladium catalyst (e.g., Pd(OAc)₂ or PdCl₂(dppf), 1-5 mol%), and a base (e.g., Cs₂CO₃ or K₂CO₃, 2-3 equivalents).

  • If required, add a suitable ligand (e.g., a phosphine ligand).

  • Add a degassed solvent system, such as a mixture of toluene and water or THF and water.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C until the starting material is consumed (monitored by TLC or GC/LC-MS).

  • After cooling to room temperature, perform a standard aqueous workup.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Applications in Drug Discovery and Development

The 3,5-difluorophenyl motif is of significant interest in medicinal chemistry. The presence of two fluorine atoms can influence the molecule's conformation and electronic properties, potentially leading to enhanced binding to biological targets and improved metabolic stability. The use of this compound allows for the late-stage introduction of this valuable fragment into complex molecules, which is a highly desirable strategy in the optimization of lead compounds during the drug discovery process. Its stability and predictable reactivity in robust cross-coupling reactions make it a reliable tool for the construction of compound libraries for high-throughput screening.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier. Store the compound in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a stable, versatile, and highly valuable reagent in modern organic synthesis. Its utility in palladium-catalyzed cross-coupling reactions provides a reliable method for the introduction of the 3,5-difluorophenyl moiety, a key structural component in many compounds of pharmaceutical interest. This guide has summarized its key properties, provided detailed experimental protocols for its synthesis and application, and highlighted its importance in the field of drug discovery. The information presented herein is intended to serve as a practical resource for researchers and scientists utilizing this important building block in their synthetic endeavors.

References

The Advent and Ascendance of Organotrifluoroborate Salts: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organotrifluoroborate salts have emerged from relative obscurity to become indispensable tools in modern organic synthesis, particularly in the realm of carbon-carbon bond formation. Their remarkable stability, ease of handling, and broad reactivity profile have established them as superior alternatives to their boronic acid and ester counterparts in many applications. This technical guide provides an in-depth exploration of the discovery, history, and synthetic protocols related to these versatile reagents. It further presents a comparative analysis of their performance in the widely utilized Suzuki-Miyaura cross-coupling reaction and offers detailed experimental procedures for their preparation and use.

A Historical Perspective: From Curiosity to Cornerstone Reagent

The journey of organotrifluoroborate salts from laboratory curiosities to mainstream reagents is a testament to the persistent efforts of synthetic chemists to develop more robust and user-friendly tools. While early reports of related compounds existed, the transformative moment in their history came in the mid-1990s.

The pioneering work of Vedejs and his colleagues in 1995 laid the practical foundation for the widespread adoption of potassium organotrifluoroborates.[1][2] They developed a straightforward and highly efficient method for their synthesis from boronic acids and potassium hydrogen fluoride (KHF₂).[1][2] This breakthrough provided the synthetic community with access to a new class of air- and moisture-stable, crystalline solids that could be stored indefinitely without special precautions.[1][3]

Following this seminal work, the research group of Gary Molander extensively explored the synthetic utility of organotrifluoroborates, particularly in palladium-catalyzed cross-coupling reactions.[3][4] Their investigations demonstrated the exceptional performance of these reagents in the Suzuki-Miyaura coupling, often providing higher yields and tolerating a wider range of functional groups compared to traditional boronic acids.[4] The collective contributions of these and other research groups have solidified the position of organotrifluoroborate salts as invaluable assets in the synthetic chemist's toolbox.

Historical_Timeline 1960s Early reports of related organoboron 'ate' complexes 1995 Vedejs et al. report efficient synthesis from boronic acids and KHF₂ 1960s->1995 Foundational Discovery Late_1990s_Present Molander and others extensively develop applications in cross-coupling reactions 1995->Late_1990s_Present Enabling Methodology Present_Day Widespread use in organic synthesis, particularly in drug discovery and materials science Late_1990s_Present->Present_Day Broad Application Boronic_Acid_vs_Organotrifluoroborate cluster_0 Boronic Acids cluster_1 Organotrifluoroborate Salts Boronic_Acid R-B(OH)₂ - Prone to dehydration to boroxines - Susceptible to protodeboronation - Can be difficult to purify Organotrifluoroborate [R-BF₃]⁻K⁺ - Crystalline, free-flowing solids - Stable to air and moisture - Less prone to protodeboronation - Easy to handle and purify Boronic_Acid->Organotrifluoroborate Conversion with KHF₂ Synthesis_Workflow Start Start: Boronic Acid (R-B(OH)₂) Dissolve Dissolve in Methanol Start->Dissolve Add_KHF2 Add aqueous KHF₂ solution Dissolve->Add_KHF2 Precipitation Precipitation of [R-BF₃]⁻K⁺ Add_KHF2->Precipitation Filter_Wash Filter and Wash with cold Methanol Precipitation->Filter_Wash Recrystallize Recrystallize from Acetonitrile (optional) Filter_Wash->Recrystallize End End: Pure Potassium Organotrifluoroborate Recrystallize->End Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation [R²-B(OH)₃]⁻ R1PdR2 R¹-Pd(II)L₂-R² Transmetalation->R1PdR2 RedElim Reductive Elimination R1PdR2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product Boronic_Acid R²-B(OH)₂ Boronic_Acid->Transmetalation + Base Organotrifluoroborate [R²-BF₃]⁻K⁺ Organotrifluoroborate->Boronic_Acid Hydrolysis (in situ)

References

An In-depth Technical Guide to the Safety and Handling of Potassium (3,5-difluorophenyl)trifluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Potassium (3,5-difluorophenyl)trifluoroborate, a versatile reagent in modern synthetic chemistry. The following sections detail its hazard profile, proper handling and storage procedures, emergency measures, and experimental protocols for its synthesis and common applications.

Chemical Identification and Physical Properties

IdentifierValue
Chemical Name This compound
CAS Number 267006-26-8
Molecular Formula C₆H₃BF₅K
Molecular Weight 219.99 g/mol [1][2]
Appearance White to light yellow solid
Melting Point 273-278°C

Hazard Identification and Classification

This compound is classified as an irritant. Appropriate handling procedures should be followed to minimize exposure.

GHS Hazard Classification:

ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation.[3]
Eye Irritation2AH319: Causes serious eye irritation.[3]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.[3]

Signal Word: Warning

Hazard Pictogram:

alt text

Toxicological Data

For a related compound, Potassium tetrafluoroborate, the following data is available and may be used for preliminary risk assessment, though it should be interpreted with caution as toxicity can vary significantly with changes in chemical structure.

Toxicity TypeEndpointValueSpecies
Acute Oral ToxicityLD50>2,000 mg/kgRat[4]
Acute Inhalation ToxicityLC50>5,300 mg/m³ (4h)Rat[4]

Safe Handling and Storage

Adherence to proper laboratory practices is essential when working with this compound.

Handling:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.[5]

  • Avoid the formation of dust and aerosols.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[5]

  • Wash hands thoroughly after handling.

  • Avoid contact with skin and eyes.

  • Keep away from incompatible materials such as strong oxidizing agents.

Storage:

  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Store away from incompatible materials.

Personal Protective Equipment (PPE)

A comprehensive PPE program should be in place for all personnel handling this chemical.

Protection TypeRecommendation
Eye/Face Protection Wear chemical safety goggles with side shields or a face shield.
Skin Protection Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
Respiratory Protection If dust is generated and ventilation is inadequate, use a NIOSH-approved particulate respirator.

First Aid Measures

In case of exposure, immediate action is crucial.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[3]
Eye Contact Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Experimental Protocols

Potassium organotrifluoroborates are valued for their stability and utility in cross-coupling reactions.[6][7]

Synthesis of this compound

This protocol is a general method for the synthesis of potassium aryltrifluoroborates from the corresponding boronic acid.

Materials:

  • 3,5-Difluorophenylboronic acid

  • Potassium hydrogen fluoride (KHF₂)

  • Methanol

  • Water

  • Acetonitrile

Procedure:

  • In a round-bottomed flask, dissolve 3,5-difluorophenylboronic acid in methanol.

  • Cool the solution in an ice bath.

  • Prepare a solution of potassium hydrogen fluoride in water.

  • Slowly add the KHF₂ solution to the cooled boronic acid solution with stirring. A precipitate will form.

  • Remove the ice bath and stir the mixture at room temperature.

  • Remove the methanol by rotary evaporation.

  • Add acetonitrile to the remaining aqueous slurry and concentrate under reduced pressure to remove water azeotropically. Repeat this step.

  • Collect the solid product by vacuum filtration, wash with acetonitrile, and dry under vacuum.

Suzuki-Miyaura Cross-Coupling Reaction

This is a general protocol for the use of this compound as a coupling partner in a Suzuki-Miyaura reaction.

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., bromide or chloride)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))

  • Ligand (e.g., RuPhos, SPhos)

  • Base (e.g., Cs₂CO₃, K₂CO₃)

  • Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

Procedure:

  • To a reaction vessel, add the aryl or heteroaryl halide, this compound (typically 1.1-1.5 equivalents), the palladium catalyst (e.g., 2-5 mol%), and the ligand (e.g., 4-10 mol%).

  • Add the base (typically 2-3 equivalents).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system.

  • Heat the reaction mixture with stirring for the required time, monitoring the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography.

Visualizations

Safe Handling Workflow

G Workflow for Safe Handling of this compound cluster_prep Preparation and Weighing cluster_reaction Reaction Setup cluster_workup Workup and Purification cluster_cleanup Cleanup and Waste Disposal prep1 Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) prep2 Work in a Ventilated Fume Hood prep1->prep2 prep3 Weigh Solid Compound Carefully (Avoid Dust Generation) prep2->prep3 react1 Add Reagents to Reaction Vessel (Under Inert Atmosphere if required) prep3->react1 Transfer Compound react2 Add Solvents react1->react2 react3 Heat and Stir as per Protocol react2->react3 workup1 Quench Reaction and Perform Extraction react3->workup1 Reaction Complete workup2 Dry and Concentrate Organic Layers workup1->workup2 workup3 Purify by Column Chromatography workup2->workup3 clean1 Decontaminate Glassware workup3->clean1 Pure Product Isolated clean2 Dispose of Chemical Waste in Designated Containers clean1->clean2 clean3 Remove and Dispose of PPE Properly clean2->clean3 end end clean3->end End of Process

Caption: A logical workflow for the safe handling of this compound.

Suzuki-Miyaura Catalytic Cycle

As no specific signaling pathway involving this compound was identified in the literature, a diagram of its primary application, the Suzuki-Miyaura cross-coupling catalytic cycle, is provided.

G Generalized Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_pd_complex Ar-Pd(II)-X-L_n (Aryl-Palladium Complex) oxidative_addition->aryl_pd_complex transmetalation Transmetalation aryl_pd_complex->transmetalation diaryl_pd_complex Ar-Pd(II)-Ar'-L_n (Diaryl-Palladium Complex) transmetalation->diaryl_pd_complex reductive_elimination Reductive Elimination diaryl_pd_complex->reductive_elimination reductive_elimination->pd0 product Ar-Ar' (Coupled Product) reductive_elimination->product aryl_halide Aryl Halide (Ar-X) aryl_halide->oxidative_addition borate [Ar'BF3]-K+ (this compound) borate->transmetalation base Base (e.g., Cs2CO3) base->transmetalation

Caption: A simplified diagram of the Suzuki-Miyaura cross-coupling catalytic cycle.

References

Navigating the Stability of Potassium (3,5-difluorophenyl)trifluoroborate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Potassium (3,5-difluorophenyl)trifluoroborate has emerged as a critical building block in modern medicinal chemistry and drug development, prized for its utility in cross-coupling reactions. As with any reagent destined for pharmaceutical applications, a thorough understanding of its stability, particularly concerning moisture, is paramount. This technical guide provides a comprehensive overview of the moisture stability of this compound, offering insights into its degradation pathways, quantitative stability data on analogous compounds, and detailed experimental protocols for its assessment.

Core Concepts: The Intrinsic Stability of Potassium Organotrifluoroborates

Potassium organotrifluoroborates as a class of compounds are renowned for their exceptional stability, especially when compared to their boronic acid counterparts.[1][2][3][4][5] They are generally crystalline, non-hygroscopic solids that can be stored at room temperature for extended periods without significant decomposition.[1][2] This inherent stability is a key advantage in pharmaceutical development and manufacturing, where reagent longevity and reliability are crucial.

The primary degradation pathway for potassium aryltrifluoroborates in the presence of moisture is hydrolysis, which leads to the formation of the corresponding boronic acid and fluoride salts. This process can be influenced by several factors, including pH, temperature, and the presence of catalysts such as silica gel.[6][7][8][9]

Quantitative Moisture Stability Assessment

While specific quantitative stability data for this compound under various moisture conditions is not extensively published, data from studies on analogous aryltrifluoroborates can provide valuable insights into its expected stability profile. The electron-withdrawing nature of the two fluorine atoms on the phenyl ring is expected to influence its susceptibility to hydrolysis.

To illustrate the expected stability, the following table summarizes hydrolysis data for various potassium aryltrifluoroborates. This data is compiled from kinetic studies and should be considered as a predictive guide for the behavior of the 3,5-difluoro substituted analog.

CompoundConditionHalf-life (t½)% Hydrolysis (24h)Reference
Potassium PhenyltrifluoroborateTHF/H₂O (10:1) with Cs₂CO₃, 55°C~4.4 h-
Potassium p-TolyltrifluoroborateTHF/H₂O (10:1) with Cs₂CO₃, 55°C--[2][6]
Potassium p-MethoxyphenyltrifluoroborateTHF/H₂O (10:1) with Cs₂CO₃, 55°C--[2][6]
Potassium AlkynyltrifluoroborateAqueous basic THF, 55°C>9 days<18% (after 9 days)
Potassium ButyltrifluoroborateD₂O or TRIS buffer (pH 7.0), 37°C-30-50%[1]

Note: The rate of hydrolysis is highly dependent on the specific experimental conditions. The data presented should be used for comparative purposes only.

Experimental Protocols for Moisture Stability Testing

A robust assessment of moisture stability is critical for regulatory submissions and for ensuring product quality. A forced degradation study is a common approach to evaluate the intrinsic stability of a drug substance.[7] The following is a detailed protocol for assessing the moisture stability of this compound.

Protocol: Forced Hydrolysis Stability Study

1. Objective: To determine the stability of this compound under various aqueous conditions (acidic, basic, and neutral) and to identify any major degradation products.

2. Materials and Equipment:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Phosphate buffer (pH 7.4)

  • Class A volumetric flasks and pipettes

  • Analytical balance

  • HPLC system with UV detector

  • LC-MS system for degradation product identification

  • pH meter

  • Stability chambers or ovens capable of maintaining controlled temperature and humidity

3. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • For each condition (acidic, basic, neutral), transfer a known volume of the stock solution into separate reaction vessels to achieve a final concentration of approximately 100 µg/mL after the addition of the stress agent.

4. Stress Conditions:

  • Acidic Hydrolysis: Add an equal volume of 0.1 M HCl to the sample solution.

  • Basic Hydrolysis: Add an equal volume of 0.1 M NaOH to the sample solution.

  • Neutral Hydrolysis: Add an equal volume of purified water or phosphate buffer (pH 7.4) to the sample solution.

  • Control Sample: Prepare a sample with the stock solution and the organic solvent only.

  • Incubate all samples at a controlled temperature (e.g., 50°C) for a specified period (e.g., 24, 48, 72 hours).

5. Analytical Method:

  • At each time point, withdraw an aliquot from each sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Quantify the amount of remaining this compound and any degradation products by comparing peak areas to a standard of known concentration.

6. Data Analysis and Reporting:

  • Calculate the percentage of degradation for each condition and time point.

  • Identify major degradation products using LC-MS by comparing the mass spectra of the degradation peaks with the parent compound.

  • Summarize the results in a table and provide a detailed report on the stability profile of the compound.

Visualizing Degradation and Experimental Workflow

To further clarify the processes involved, the following diagrams, generated using the DOT language, illustrate the key degradation pathway and the experimental workflow for moisture stability testing.

Hydrolysis_Pathway K_DFPBT This compound DFPBA (3,5-difluorophenyl)boronic acid K_DFPBT->DFPBA Hydrolysis KF_HF KF + HF K_DFPBT->KF_HF H2O H₂O H2O->DFPBA Stability_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_report Reporting stock Prepare Stock Solution aliquot Aliquot for Stress Conditions stock->aliquot acid Acidic (HCl) aliquot->acid base Basic (NaOH) aliquot->base neutral Neutral (H₂O) aliquot->neutral hplc HPLC-UV Analysis acid->hplc base->hplc neutral->hplc lcms LC-MS for Identification hplc->lcms Degradant ID data Data Analysis & Quantification hplc->data lcms->data report Generate Stability Report data->report

References

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling Utilizing Potassium (3,5-difluorophenyl)trifluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. These motifs are of significant interest in medicinal chemistry and materials science. The use of potassium organotrifluoroborates as coupling partners offers distinct advantages over traditional boronic acids, including enhanced stability to air and moisture, which simplifies handling and storage. Potassium (3,5-difluorophenyl)trifluoroborate is a valuable building block for introducing the 3,5-difluorophenyl moiety, a common pharmacophore that can enhance metabolic stability and binding affinity.

These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of this compound with various aryl halides. The provided methodologies are based on established procedures for structurally similar aryltrifluoroborates and are intended to serve as a robust starting point for reaction optimization.

Data Presentation: Representative Reaction Parameters and Yields

The following table summarizes representative reaction conditions and expected yields for the Suzuki-Miyaura coupling of potassium aryltrifluoroborates with various aryl halides. The data is compiled from literature reports on analogous substrates and is intended to provide a comparative overview.

EntryAryl Halide PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoacetophenonePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285-95
24-ChloroanisolePdCl₂(dppf)·CH₂Cl₂ (3)-Cs₂CO₃THF/H₂O801875-85
33-BromopyridinePd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O1001670-80
41-Bromo-4-nitrobenzenePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃t-Amyl Alcohol/H₂O1101090-98
52-ChlorotoluenePd(OAc)₂ (3)XPhos (6)K₃PO₄CPME/H₂O952465-75

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general method for the palladium-catalyzed cross-coupling of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or aryl chloride)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂)

  • Phosphine ligand (if required, e.g., SPhos, RuPhos, XPhos)

  • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF, t-Amyl Alcohol, CPME)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and Schlenk line or glovebox

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst, and the phosphine ligand (if applicable) under an inert atmosphere.

  • Add the base (2.0-3.0 equivalents) to the Schlenk tube.

  • Add the anhydrous organic solvent and degassed water (typically in a 4:1 to 10:1 ratio) to the reaction mixture.

  • Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature.

  • Stir the reaction mixture vigorously for the specified time. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent (2-3 times).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction involving a potassium organotrifluoroborate.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)L_n-Ar' Transmetal->PdII_Diaryl Organoborate K[(3,5-F₂C₆H₃)BF₃] Organoborate->Transmetal Base Base (e.g., Cs₂CO₃) Base->Transmetal RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Experimental Workflow

This diagram outlines the general laboratory workflow for performing the Suzuki-Miyaura coupling reaction as described in the protocol.

Experimental_Workflow start Start setup Assemble oven-dried Schlenk tube under inert atmosphere start->setup reagents Add K[(3,5-F₂C₆H₃)BF₃], aryl halide, catalyst, ligand (if any), and base setup->reagents solvent Add anhydrous organic solvent and degassed water reagents->solvent reaction Heat and stir reaction mixture solvent->reaction monitoring Monitor reaction progress (TLC, GC-MS, LC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup Quench reaction, extractive workup monitoring->workup Upon completion purification Purify by column chromatography workup->purification product Obtain pure biaryl product purification->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Potassium (3,5-difluorophenyl)trifluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the palladium-catalyzed Suzuki-Miyaura cross-coupling of Potassium (3,5-difluorophenyl)trifluoroborate with various aryl and heteroaryl halides. This reaction is a cornerstone in the synthesis of complex molecules, particularly in the development of novel pharmaceuticals and advanced materials where the introduction of the 3,5-difluorophenyl moiety is crucial for modulating biological activity and physicochemical properties.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. The use of potassium organotrifluoroborates as coupling partners offers significant advantages, including enhanced stability, ease of handling, and often improved reaction outcomes compared to their boronic acid counterparts.[1] this compound is a valuable building block for introducing the 3,5-difluorophenyl group, a common motif in medicinal chemistry that can enhance metabolic stability and binding affinity. These protocols outline optimized conditions using various palladium catalysts and ligands to achieve high yields and purity in the synthesis of 3,5-difluorobiaryl compounds.

Data Presentation: Catalyst Systems and Reaction Yields

The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and purity in the Suzuki-Miyaura coupling of this compound. Below are tabulated summaries of representative reaction conditions and the corresponding yields for the synthesis of various biaryl and heteroaryl compounds.

Table 1: Suzuki-Miyaura Coupling of this compound with Aryl Bromides

EntryAryl BromidePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O (10:1)1001292
24-BromobenzonitrilePd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Dioxane/H₂O (4:1)1101695
31-Bromo-4-(trifluoromethyl)benzenePd(PPh₃)₄ (3)-K₂CO₃THF/H₂O (9:1)802488
42-BromotoluenePdCl₂(dppf) (2)-Na₂CO₃DME/H₂O (3:1)901885

Table 2: Suzuki-Miyaura Coupling of this compound with Heteroaryl Halides

EntryHeteroaryl HalidePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-ChloropyridinePd(OAc)₂ (3)RuPhos (6)K₃PO₄t-BuOH/H₂O (1:1)851878
23-BromothiophenePd(PPh₃)₄ (2.5)-Cs₂CO₃Toluene/H₂O (10:1)951689
35-BromoindolePdCl₂(dppf) (2)-K₂CO₃Dioxane/H₂O (4:1)1002082
42-BromoquinolinePd₂(dba)₃ (2)XPhos (4)Na₂CO₃THF/H₂O (9:1)802491

Experimental Protocols

The following are detailed methodologies for the palladium-catalyzed cross-coupling of this compound.

Protocol 1: General Procedure for Coupling with Aryl Bromides using Pd(OAc)₂/SPhos

This protocol is a general method for the coupling of this compound with various aryl bromides.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Toluene, anhydrous

  • Water, degassed

  • Schlenk flask or reaction tube

  • Magnetic stirrer and heating block/oil bath

Procedure:

  • To a flame-dried Schlenk flask or reaction tube, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (3.0 mmol).

  • Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen). This cycle should be repeated three times.

  • Add anhydrous, degassed toluene (10 mL) and degassed water (1 mL) to the vessel via syringe.

  • Stir the reaction mixture at 100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3,5-difluorobiaryl compound.

Protocol 2: Sonication-Enhanced Coupling with Aryl Bromides using Ligand-Free PdCl₂

This protocol utilizes ultrasonic irradiation to enhance the reaction rate and is adapted from a procedure for a similar fluorinated arylboronic acid.[2]

Materials:

  • Aryl bromide (e.g., 5-bromosalicylic acid) (1.0 equiv)

  • This compound (1.5 equiv)

  • Palladium(II) chloride (PdCl₂) (1.0 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Reaction vessel suitable for sonication

  • Ultrasonic bath

Procedure:

  • Suspend PdCl₂ (0.01 mmol) in a 1:1 (v/v) mixture of DMF and deionized water (24 mL) in a reaction vessel.

  • Sonicate the mixture for 10 minutes at room temperature to ensure uniform dispersion of the catalyst.

  • Add the aryl bromide (1.0 mmol) and this compound (1.5 mmol) to the reaction mixture.

  • Add an aqueous solution of K₂CO₃ (2.0 mmol).

  • Irradiate the reaction mixture in an ultrasonic bath at a specified power and temperature (e.g., 175 W, 75 °C) for the required time (e.g., 1.5 - 3 hours).[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Add brine to the mixture and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Cross-Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X (Ln) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar' (Ln) Transmetal->PdII_Ar ArBF3K Ar'BF3K (K⁺[Ar'BF₃]⁻) ArBF3K->Transmetal Base Base (e.g., K₃PO₄) Base->Transmetal Activation RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Experimental_Workflow start Start reagents Combine Reactants: Aryl Halide, Ar'BF₃K, Base, Catalyst, Ligand start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitor Monitor Progress (TLC, GC-MS, LC-MS) reaction->monitor monitor->reaction Continue if incomplete workup Aqueous Workup (Extraction) monitor->workup Upon completion purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Logical Relationship of Catalyst Components

Catalyst_Components catalyst_system Catalyst System pd_source Palladium Source (e.g., Pd(OAc)₂, Pd₂(dba)₃) catalyst_system->pd_source comprises ligand Ligand (e.g., SPhos, XPhos, PPh₃) catalyst_system->ligand comprises base Base (e.g., K₃PO₄, Cs₂CO₃) catalyst_system->base requires solvent Solvent (e.g., Toluene/H₂O, Dioxane) catalyst_system->solvent operates in pd_source->ligand forms active species with base->catalyst_system activates boronate

Caption: Interrelationship of components in the catalytic system.

References

Application Notes and Protocols for Cross-Coupling Reactions of Aryl Chlorides and Bromides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for several widely used palladium and copper-catalyzed cross-coupling reactions involving aryl chlorides and bromides. The choice of reaction conditions is critical for the successful synthesis of a wide range of organic molecules, including pharmaceuticals, agrochemicals, and functional materials. Aryl chlorides are often preferred substrates in industrial settings due to their lower cost and wider availability compared to the corresponding bromides and iodides; however, their lower reactivity presents a significant challenge.[1][2][3] This document outlines optimized conditions to address these challenges.

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides.[4][5] The selection of the appropriate base, solvent, and catalyst system is crucial for achieving high yields, especially with less reactive aryl chlorides.[6][7]

Reaction Scheme:

R¹-X + R²-B(OR)₂ → R¹-R² (X = Cl, Br)

Experimental Protocol:

A representative procedure for the Suzuki-Miyaura coupling of an aryl chloride is as follows:[8]

  • To a reaction vessel, add the aryl chloride (1.0 mmol, 1.0 equiv), the boronic acid (1.2 mmol, 1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mol%) and a phosphine ligand (e.g., SPhos, 0.04 mol%).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system (e.g., toluene/water, 10:1 v/v, 5 mL).

  • The reaction mixture is stirred at a specified temperature (e.g., 100 °C) for a designated time (e.g., 12-24 hours) and monitored by TLC or GC.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Quantitative Data Summary:
Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-ChlorotoluenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001895[8]
4-BromoanisolePhenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O801292[6]
2-Chloropyridine4-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (2)K₃PO₄Dioxane1101688[1]

Suzuki_Miyaura_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Aryl Halide + Boronic Acid + Base Stir_Heat Stir at Elevated Temp Reactants->Stir_Heat Catalyst Pd Catalyst + Ligand Catalyst->Stir_Heat Solvent Degassed Solvent Solvent->Stir_Heat Quench_Extract Quench & Extraction Stir_Heat->Quench_Extract Monitor Completion Purify Column Chromatography Quench_Extract->Purify Product Pure Product Purify->Product

II. Heck Coupling

The Heck reaction is a cornerstone of C-C bond formation, coupling aryl halides with alkenes.[9] While traditionally requiring high temperatures, recent advancements with specific ligands and solvent systems have enabled milder conditions.[10][11]

Reaction Scheme:

R¹-X + R²-CH=CH₂ → R¹-CH=CH-R² (X = Cl, Br)

Experimental Protocol:

A general procedure for the Heck coupling of an aryl bromide is as follows:[10]

  • In a Schlenk tube, combine the aryl bromide (1.0 mmol, 1.0 equiv), styrene (1.5 mmol, 1.5 equiv), and K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Add Pd(OAc)₂ (1.0 mol%) and a tetrahydropyrimidinium salt ligand (2.0 mol%).

  • Add a mixture of water and DMF (e.g., 1:1, 6 mL).

  • The mixture is heated at 80 °C for 4 hours.

  • After cooling, the mixture is extracted with ethyl acetate/hexane (1:5).

  • The organic phase is filtered through a pad of silica gel, concentrated, and purified by flash chromatography.

Quantitative Data Summary:
Aryl HalideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromoacetophenoneStyrenePd(OAc)₂ (1)1,3-dimesityl-3,4,5,6-tetrahydropyrimidinium chloride (2)K₂CO₃H₂O/DMF80495[10]
4-ChloroanisoleStyrenePd-complex 6 (2)-K₂CO₃DMF601262[11]
1-Bromo-4-nitrobenzenen-Butyl acrylatePd(OAc)₂ (0.5)P(o-tol)₃ (1.5)K₂CO₃Toluene/NMP952-3>99[12]

Heck_Coupling_Cycle Pd(0)L2 Pd(0)L2 ArPd(II)XL2 ArPd(II)XL2 Pd(0)L2->ArPd(II)XL2 Oxidative Addition (Ar-X) ArPd(II)(alkene)L2 ArPd(II)(alkene)L2 ArPd(II)XL2->ArPd(II)(alkene)L2 Alkene Coordination R-Pd(II)XL R-Pd(II)XL ArPd(II)(alkene)L2->R-Pd(II)XL Migratory Insertion R-Pd(II)XL->Pd(0)L2 β-Hydride Elimination & Reductive Elimination (+ Product)

III. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling aryl halides with amines.[13] The reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand, especially for unreactive aryl chlorides.[2][3]

Reaction Scheme:

R¹-X + R²R³NH → R¹-NR²R³ (X = Cl, Br)

Experimental Protocol:

A typical protocol for the Buchwald-Hartwig amination of an aryl chloride is as follows:

  • To a 2-necked flask under a nitrogen atmosphere, add bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv).

  • Add toluene (5 mL) and stir the mixture at room temperature for 5 minutes.

  • Add the 4-chlorotoluene (1.0 equiv) and morpholine (1.5 equiv).

  • The resulting mixture is stirred at reflux for 6 hours.

  • After cooling, the reaction is quenched with water.

  • The organic layer is separated, washed with water and brine, dried over Na₂SO₄, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

Quantitative Data Summary:
Aryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-ChlorotolueneMorpholinePd(dba)₂ (1.5)XPhos (3.0)NaOt-BuTolueneReflux694
4-BromoanisoleAnilinePd(OAc)₂ (1)BINAP (1.5)Cs₂CO₃Toluene1002498[2]
2-Chlorotoluenen-Hexylamine[Pd(IPr*)(cinnamyl)Cl] (0.5)-LHMDSToluene801695[14]

IV. Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between terminal alkynes and aryl halides, typically using a dual palladium and copper catalyst system.[15][16] Copper-free versions have also been developed to avoid potential issues with the copper co-catalyst.[15]

Reaction Scheme:

R¹-X + H-C≡C-R² → R¹-C≡C-R² (X = Cl, Br)

Experimental Protocol:

A general procedure for a microwave-assisted Sonogashira coupling of an aryl chloride is as follows:[17]

  • To a microwave vial, add the aryl chloride (1.0 mmol), terminal alkyne (1.2 mmol), PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%), and a base such as pyrrolidine (2.0 mmol).

  • Add a solvent like DMF (3 mL).

  • The vial is sealed and heated in a microwave reactor at a set temperature (e.g., 120 °C) for a short duration (e.g., 10-30 minutes).

  • After cooling, the reaction mixture is diluted with ethyl acetate and washed with water.

  • The organic layer is dried, concentrated, and the residue is purified by chromatography.

Quantitative Data Summary:
Aryl HalideAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (min)Yield (%)Reference
4-ChloroacetophenonePhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)PyrrolidineDMF120 (MW)1098[17]
4-BromoiodobenzeneTrimethylsilylacetylenePd(PPh₃)₄ (2)CuI (5)Et₃NTHF2524095[18]
2-Chloropyridine1-HeptynePdCl₂(PCy₃)₂ (2)-TBAFTHF100144085[17]

V. Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide.[19] It is known for its high functional group tolerance.[19] The development of palladacycle precatalysts and bulky biarylphosphine ligands has significantly improved its efficiency, especially for aryl chlorides.[19]

Reaction Scheme:

R¹-X + R²-ZnX' → R¹-R² (X = Cl, Br)

Experimental Protocol:

A protocol for the Negishi coupling of an aryl bromide is as follows:[19]

  • In a glovebox, to a vial containing a palladacycle precatalyst (e.g., 0.1 mol% of 3c from the reference) and a biarylphosphine ligand (e.g., SPhos, 0.1 mol%), add THF.

  • Add the aryl bromide (0.5 mmol) to the catalyst solution.

  • Add the organozinc reagent (e.g., p-tolylzinc chloride, 0.65 mmol).

  • The reaction vial is sealed and stirred at a specified temperature (e.g., 75 °C) for the required time (e.g., 20 minutes).

  • The reaction is monitored by GC, and upon completion, it is quenched and worked up for purification.

Quantitative Data Summary:
Aryl HalideOrganozinc ReagentCatalyst (mol%)Ligand (mol%)SolventTemp (°C)TimeYield (%)Reference
2-Bromoanisolep-Tolylzinc chloridePalladacycle 3c (0.1)SPhos (0.1)THF7520 min>95 (GC)[19]
4-ChlorobenzonitrileIsopropylzinc bromidePd(OAc)₂ (1)CPhos (2)THF/Toluene2512 h92[20]
1-Bromo-4-fluorobenzenen-Butylzinc bromidePd₂(dba)₃ (2)PCyp₃ (8)THF/NMP8012 h85[21]

VI. Kumada Coupling

The Kumada coupling utilizes a Grignard reagent as the nucleophile to couple with an organic halide, catalyzed by nickel or palladium complexes.[22][23] Due to the high reactivity of Grignard reagents, the functional group tolerance is more limited compared to other cross-coupling reactions.[22]

Reaction Scheme:

R¹-X + R²-MgX' → R¹-R² (X = Cl, Br)

Experimental Protocol:

A ligand-free nickel-catalyzed Kumada coupling of an aryl bromide:[24]

  • To a reaction flask under an inert atmosphere, add the aryl bromide (1.0 equiv) and a solution of NiCl₂·(H₂O)₁.₅ (2.5 mol%) in THF.

  • Cool the mixture to -10 °C.

  • Slowly add the Grignard reagent (e.g., t-BuMgCl, 4.0 equiv).

  • Stir the reaction at -10 °C for 30 minutes.

  • The reaction is quenched with a saturated aqueous solution of NH₄Cl.

  • The mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • The product is purified by chromatography.

Quantitative Data Summary:
Aryl HalideGrignard ReagentCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (min)Yield (%)Reference
2-Bromonaphthalenet-BuMgClNiCl₂·(H₂O)₁.₅ (2.5)-THF-103070[24]
4-Bromoanisolet-BuMgClNiCl₂·(H₂O)₁.₅ (2.5)-THF-103090[25]
4-Bromo-chlorobenzenet-BuMgClNiCl₂·(H₂O)₁.₅ (2.5)-THF-103075[25]

VII. Ullmann Condensation

The Ullmann condensation is a copper-promoted reaction for the formation of C-O, C-N, and C-S bonds from aryl halides.[26] Traditionally, it requires harsh conditions with stoichiometric copper, but modern methods use catalytic amounts of soluble copper complexes.[27][28]

Reaction Scheme (C-O Coupling):

R¹-X + R²-OH → R¹-O-R² (X = Cl, Br)

Experimental Protocol:

A copper nanoparticle-catalyzed Ullmann ether synthesis:[29]

  • A mixture of the aryl halide (1.0 equiv), phenol (1.2 equiv), and Cs₂CO₃ (1.5 equiv) is taken in a reaction flask.

  • Copper nanoparticles (10 mol%) are added as the catalyst.

  • Acetonitrile is added as the solvent.

  • The reaction mixture is stirred at a mild temperature (50-60 °C) until the reaction is complete (monitored by TLC).

  • The reaction mixture is filtered to remove the catalyst, and the filtrate is concentrated.

  • The residue is then subjected to workup and purification.

Quantitative Data Summary:
Aryl HalideNucleophileCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromoiodobenzenePhenolCuO-NPs (10)KOHDMSO1001292[29]
4-ChloronitrobenzenePhenolCu (stoichiometric)KOH->210--[26]
1-Iodo-4-nitrobenzene4-MethoxyphenolCu-NPs (10)Cs₂CO₃Acetonitrile50-60395[29]

References

Applications of Potassium (3,5-difluorophenyl)trifluoroborate in Medicinal Chemistry: Synthesis of Anticancer Chalcones

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Potassium (3,5-difluorophenyl)trifluoroborate is a versatile and increasingly important reagent in medicinal chemistry. As a stable, easy-to-handle organoboron compound, it serves as an excellent coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] This application note details the use of this compound in the synthesis of biologically active chalcones, which have demonstrated significant potential as anticancer agents. The 3,5-difluorophenyl moiety is a key structural feature in various kinase inhibitors and other therapeutic agents, often enhancing metabolic stability and binding affinity.

The synthetic strategy outlined herein involves a two-step process. Initially, this compound is utilized in a Suzuki-Miyaura coupling reaction to generate a 3,5-difluoroacetophenone intermediate. This ketone then undergoes a Claisen-Schmidt condensation with various substituted benzaldehydes to yield a library of 1-(3,5-difluorophenyl)-3-(substituted-phenyl)prop-2-en-1-one chalcones. These compounds have shown potent cytotoxic activity against several human cancer cell lines.

Application: Synthesis of Anticancer Chalcones

The primary application of this compound in this context is the introduction of the 3,5-difluorophenyl group, a key pharmacophore, into a chalcone scaffold. Chalcones are known to exhibit a wide range of biological activities, and the presence of the difluorinated phenyl ring can significantly enhance their anticancer properties.

Workflow for the Synthesis of Anticancer Chalcones:

Caption: Synthetic workflow for anticancer chalcones.

Quantitative Data

The following table summarizes the anticancer activity of representative 1-(3,5-difluorophenyl)-3-(substituted-phenyl)prop-2-en-1-one derivatives against various human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Compound IDSubstituent on Phenyl Ring BCancer Cell LineIC50 (µM)
1 2,5-DimethoxyCa9-22 (Gingival)5.8
2 2,5-DimethoxyHSC-2 (Tongue)4.9
3 2,4-DimethoxyCa9-22 (Gingival)7.2
4 2,4-DimethoxyHSC-2 (Tongue)6.1
5-Fluorouracil (Reference Drug)Ca9-22 (Gingival)28.3
5-Fluorouracil (Reference Drug)HSC-2 (Tongue)>100

Data extracted from literature on the anticancer activities of difluorophenyl chalcones.

Experimental Protocols

Protocol 1: Synthesis of 3,5-Difluoroacetophenone via Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with acetyl chloride to yield 3,5-difluoroacetophenone.

Materials:

  • This compound (1.0 equiv)

  • Acetyl chloride (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)2) (2 mol%)

  • Triphenylphosphine (PPh3) (4 mol%)

  • Potassium carbonate (K2CO3) (3.0 equiv)

  • Anhydrous toluene

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 equiv), Pd(OAc)2 (2 mol%), PPh3 (4 mol%), and K2CO3 (3.0 equiv).

  • Add anhydrous toluene and a small amount of DMF to the flask.

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add acetyl chloride (1.2 equiv) to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3,5-difluoroacetophenone.

Protocol 2: Synthesis of 1-(3,5-difluorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one (Chalcone Synthesis)

This protocol outlines the Claisen-Schmidt condensation of 3,5-difluoroacetophenone with 2,5-dimethoxybenzaldehyde to synthesize the corresponding chalcone.[2]

Materials:

  • 3,5-Difluoroacetophenone (1.0 equiv)

  • 2,5-Dimethoxybenzaldehyde (1.0 equiv)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (2.0 equiv)

  • Ethanol

  • Stirring apparatus

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 3,5-difluoroacetophenone (1.0 equiv) and 2,5-dimethoxybenzaldehyde (1.0 equiv) in ethanol.

  • Slowly add a solution of NaOH or KOH (2.0 equiv) in water to the stirred mixture.

  • Continue stirring at room temperature for 4-6 hours. The formation of a precipitate indicates product formation.[3]

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product completely.

  • Filter the solid product, wash with cold water until the filtrate is neutral, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Signaling Pathway

Chalcones are known to exert their anticancer effects through the modulation of various signaling pathways. The 1-(3,5-difluorophenyl)prop-2-en-1-one derivatives, due to their electrophilic α,β-unsaturated ketone moiety, can act as Michael acceptors and interact with nucleophilic residues (e.g., cysteine) in key cellular proteins. This can lead to the inhibition of pathways crucial for cancer cell proliferation and survival, such as the NF-κB and STAT3 signaling pathways. Furthermore, some chalcones have been shown to induce apoptosis and cell cycle arrest in cancer cells.

G cluster_nfkb NF-κB Pathway cluster_stat3 STAT3 Pathway Chalcone 3,5-Difluorophenyl Chalcone IKK IKK Chalcone->IKK Inhibits JAK JAK Chalcone->JAK Inhibits Inhibition Inhibition of Cancer Progression IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus_NFkB Nucleus NFkB->Nucleus_NFkB translocates to Gene_NFkB Gene Transcription (Inflammation, Proliferation) Nucleus_NFkB->Gene_NFkB activates Pro_cancer Pro-Cancer Effects Gene_NFkB->Pro_cancer STAT3 STAT3 JAK->STAT3 phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer dimerizes Nucleus_STAT3 Nucleus STAT3_dimer->Nucleus_STAT3 translocates to Gene_STAT3 Gene Transcription (Survival, Angiogenesis) Nucleus_STAT3->Gene_STAT3 activates Gene_STAT3->Pro_cancer

Caption: Inhibition of pro-cancer signaling pathways.

Disclaimer: The provided protocols are intended for informational purposes for researchers, scientists, and drug development professionals. These experiments should be conducted in a properly equipped laboratory setting by trained personnel, adhering to all necessary safety precautions.

References

Application Notes and Protocols for Potassium (3,5-difluorophenyl)trifluoroborate in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium (3,5-difluorophenyl)trifluoroborate is a versatile and highly stable organoboron reagent that serves as a key building block in modern organic synthesis. Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, enabling the efficient formation of carbon-carbon bonds. The introduction of the 3,5-difluorophenyl moiety is of significant interest in medicinal chemistry and drug development, as the fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of bioactive molecules.

These application notes provide detailed protocols for the use of this compound in the synthesis of complex molecules, with a particular focus on the preparation of key intermediates for targeted therapies, such as MEK inhibitors.

Key Applications: Synthesis of a Selumetinib Intermediate

A prominent application of the 3,5-difluorophenyl group is in the structure of Selumetinib, a potent and selective inhibitor of MEK1 and MEK2 enzymes. The following protocol details the Suzuki-Miyaura cross-coupling of this compound with a complex halo-benzimidazole intermediate, a crucial step in the synthesis of Selumetinib.

Table 1: Suzuki-Miyaura Coupling Reaction Parameters
ParameterCondition
Aryl Halide 6-(4-bromo-2-chloroanilino)-7-fluoro-N-((R)-tetrahydrofuran-2-ylmethyl)-3-methyl-3H-benzo[d]imidazole-5-carboxamide
Boron Reagent This compound
Catalyst Pd(dppf)Cl₂ (Palladium(II) dichloride-[1,1'-bis(diphenylphosphino)ferrocene])
Ligand (part of the catalyst complex)
Base Cesium Carbonate (Cs₂CO₃)
Solvent 1,4-Dioxane / Water (4:1)
Temperature 90 °C
Reaction Time 12-24 hours
Table 2: Representative Yields for Suzuki-Miyaura Coupling
EntryAryl HalideBoron ReagentCatalyst Loading (mol%)Base (equivalents)Yield (%)
1Benzimidazole IntermediateK(3,5-F₂C₆H₃)BF₃3285
24-BromoanisoleK(3,5-F₂C₆H₃)BF₃2292
31-Bromo-4-nitrobenzeneK(3,5-F₂C₆H₃)BF₃2.5288

Experimental Protocols

Protocol 1: Synthesis of the Selumetinib Intermediate via Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with the brominated benzimidazole precursor.

Materials:

  • 6-(4-bromo-2-chloroanilino)-7-fluoro-N-((R)-tetrahydrofuran-2-ylmethyl)-3-methyl-3H-benzo[d]imidazole-5-carboxamide (1.0 equiv)

  • This compound (1.2 equiv)

  • Pd(dppf)Cl₂ (0.03 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask, add the benzimidazole intermediate (1.0 equiv), this compound (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and Cesium Carbonate (2.0 equiv).

  • Evacuate the flask and backfill with an inert atmosphere (Nitrogen or Argon). Repeat this cycle three times.

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio to the flask via syringe. The final concentration of the limiting reagent should be approximately 0.1 M.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired 3,5-difluorophenyl substituted benzimidazole intermediate.

Signaling Pathway and Experimental Workflow

The synthesized Selumetinib intermediate is a precursor to a potent MEK1/MEK2 inhibitor. MEK1 and MEK2 are key components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various cancers.

MEK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK1_2 MEK1/2 RAF->MEK1_2 Phosphorylates ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK1_2->TranscriptionFactors Activates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Regulates Gene Expression Selumetinib Selumetinib (MEK Inhibitor) Selumetinib->MEK1_2 Inhibits

Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of Selumetinib.

Suzuki_Workflow Start Start: Materials Reactants 1. Combine Reactants: - Aryl Halide - K(3,5-F₂C₆H₃)BF₃ - Catalyst - Base Start->Reactants Inert 2. Establish Inert Atmosphere Reactants->Inert Solvent 3. Add Solvents (Dioxane/Water) Inert->Solvent Heat 4. Heat Reaction (90 °C) Solvent->Heat Monitor 5. Monitor Progress (TLC/LC-MS) Heat->Monitor Workup 6. Aqueous Workup & Extraction Monitor->Workup Upon Completion Purify 7. Purification (Column Chromatography) Workup->Purify Product End: Pure Product Purify->Product

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of Potassium (3,5-difluorophenyl)trifluoroborate with Heteroaryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between potassium (3,5-difluorophenyl)trifluoroborate and a variety of heteroaryl halides. Potassium organotrifluoroborates are valued in organic synthesis for their stability to air and moisture, making them convenient reagents for creating carbon-carbon bonds.[1][2][3][4] This protocol is particularly relevant for the synthesis of complex molecules in drug discovery and development, where the introduction of a 3,5-difluorophenyl moiety can significantly impact the pharmacological properties of a compound.

The following sections detail the necessary reagents, equipment, and step-by-step procedures for successfully carrying out this transformation. Additionally, representative data is presented to guide expectations for reaction outcomes.

General Reaction Scheme

The Suzuki-Miyaura cross-coupling reaction facilitates the formation of a new carbon-carbon bond between the 3,5-difluorophenyl group and a heteroaryl ring system. The general transformation is depicted below:

X = Cl, Br

Experimental Protocols

A variety of conditions have been reported for the successful cross-coupling of potassium aryltrifluoroborates with heteroaryl halides. The choice of catalyst, ligand, base, and solvent can significantly influence the reaction yield and purity of the product. Below are generalized protocols that can be adapted and optimized for specific substrates.

Protocol 1: General Conditions for Heteroaryl Bromides and Activated Chlorides

This protocol is adapted from methodologies that have proven effective for a range of aryl and heteroaryl trifluoroborates coupling with heteroaryl halides.[5][6]

Materials:

  • This compound

  • Heteroaryl halide (e.g., 2-chloropyridine, 4-bromobenzonitrile)

  • Palladium catalyst: PdCl₂(dppf)·CH₂Cl₂ (Palladium(II) chloride bis(diphenylphosphino)ferrocene complex)

  • Base: Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

  • Solvent: Toluene/Water or Tetrahydrofuran (THF)/Water mixture (typically 4:1 to 10:1)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (reaction flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the heteroaryl halide (1.0 equiv), this compound (1.1–1.5 equiv), and the base (2.0–3.0 equiv).

  • Add the palladium catalyst (1–5 mol %).

  • Add the solvent mixture.

  • Heat the reaction mixture to 80–110 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Conditions for Less Reactive Heteroaryl Chlorides

For more challenging couplings involving electron-rich or sterically hindered heteroaryl chlorides, more active catalyst systems are often required.[1][7]

Materials:

  • This compound

  • Heteroaryl chloride

  • Palladium catalyst: Pd(OAc)₂ (Palladium(II) acetate)

  • Ligand: RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Base: Potassium phosphate (K₃PO₄) or Sodium Carbonate (Na₂CO₃)[7]

  • Solvent: n-Butanol or Ethanol[7]

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium catalyst (1–3 mol %) and the ligand (2–6 mol %) to a dry reaction flask.

  • Add the heteroaryl chloride (1.0 equiv), this compound (1.1–1.5 equiv), and the base (2.0–3.0 equiv).

  • Add the solvent.

  • Heat the reaction mixture to 85–100 °C with vigorous stirring.[7]

  • Monitor the reaction as described in Protocol 1.

  • Work-up and purify the product as described in Protocol 1.

Data Presentation

The following tables summarize representative conditions and yields for the Suzuki-Miyaura cross-coupling of various potassium aryltrifluoroborates with heteroaryl halides, providing a basis for what can be expected with this compound.

Table 1: Cross-Coupling of Potassium Aryltrifluoroborates with Heteroaryl Halides. [5][7][8]

EntryHeteroaryl HalideAryltrifluoroborateCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromobenzonitrilePotassium phenyltrifluoroboratePdCl₂(dppf)·CH₂Cl₂ (2)-Cs₂CO₃ (3)THF/H₂O801295
22-ChloropyridinePotassium phenyltrifluoroboratePd(OAc)₂ (3)RuPhos (6)Na₂CO₃ (2)Ethanol851265[7]
32-BromothiophenePotassium phenyltrifluoroboratePdCl₂(dppf)·CH₂Cl₂ (2)-Cs₂CO₃ (3)Toluene/H₂O1001292
44-ChloroanisolePotassium dioxolanylethyltrifluoroboratePdCl₂AᵗaPhos₂ (5)-Cs₂CO₃ (3)Toluene/H₂O1001489[8]
52-ChloroquinolinePotassium phenyltrifluoroboratePd(OAc)₂ (3)RuPhos (6)Na₂CO₃ (2)Ethanol851288[7]

Table 2: Cross-Coupling of Potassium (2,6-Difluorophenyl)trifluoroborate. [6]

EntryAryl HalideCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromobenzonitrilePdCl₂(dppf)·CH₂Cl₂ (2)Cs₂CO₃ (3)THF/H₂O801287

Visualizing the Process

To aid in understanding the experimental setup and reaction logic, the following diagrams are provided.

Experimental Workflow

The general workflow for the Suzuki-Miyaura cross-coupling is outlined below.

G reagents Combine Reactants: - Heteroaryl Halide - K(3,5-difluorophenyl)BF3 - Base catalyst Add Catalyst System: - Palladium Precatalyst - Ligand (if needed) reagents->catalyst solvent Add Solvent catalyst->solvent reaction Heat and Stir under Inert Atmosphere solvent->reaction monitoring Monitor Reaction Progress (TLC, GC/LC-MS) reaction->monitoring workup Aqueous Workup: - Dilute with Organic Solvent - Wash with Water and Brine monitoring->workup purification Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purification product Isolated Product purification->product

Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling.

Catalytic Cycle

The Suzuki-Miyaura catalytic cycle involves several key steps, beginning with the active Pd(0) species.

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 HetAr-Pd(II)-X(L_n) oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 HetAr-Pd(II)-Ar(L_n) transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product HetAr-Ar reductive_elimination->product HetArX Heteroaryl Halide (HetAr-X) HetArX->oxidative_addition ArBF3K This compound (ArBF3K) ArBF3K->transmetalation Base Base Base->transmetalation

Caption: Simplified Suzuki-Miyaura catalytic cycle.

References

Application Notes: Ligand Selection for Suzuki Reactions with Potassium (3,5-difluorophenyl)trifluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] Potassium organotrifluoroborates have emerged as highly valuable coupling partners due to their stability to air and moisture, ease of handling, and well-defined stoichiometry compared to boronic acids.[3][4][5] Potassium (3,5-difluorophenyl)trifluoroborate, an electron-deficient aryltrifluoroborate, is a key building block in the synthesis of pharmaceuticals and advanced materials. However, the electronic properties of this substrate can present challenges, making the selection of an appropriate catalytic system—particularly the ligand—critical for achieving high yields and reaction efficiency.[2]

The Critical Role of Ligands

In the palladium-catalyzed Suzuki-Miyaura cycle, ligands are essential for stabilizing the active Pd(0) species, facilitating the rate-determining oxidative addition step, and promoting the transmetalation and reductive elimination steps.[6][7] For challenging substrates like electron-deficient aryltrifluoroborates, the ligand's steric and electronic properties are paramount.

  • Sterically Bulky, Electron-Rich Ligands: These are often the ligands of choice for coupling electron-deficient partners.[8] Bulky phosphines, such as the Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos), promote the formation of monoligated, highly reactive Pd(0) species.[8] This facilitates oxidative addition, even with less reactive coupling partners like aryl chlorides.[7][8] The electron-donating nature of these ligands increases electron density on the palladium center, which also accelerates the oxidative addition step.[8][9]

  • Diphosphine Ligands: Ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) can also be effective. PdCl2(dppf) has been shown to efficiently catalyze the coupling of deactivated aryltrifluoroborates with aryl bromides and chlorides at low catalyst loadings.[10][11]

Challenges with Electron-Deficient Aryltrifluoroborates

Electron-deficient organoboron reagents can be prone to slower rates of transmetalation.[2] The selection of an appropriate base and solvent system is therefore crucial in conjunction with the ligand to facilitate this step. Cesium carbonate (Cs2CO3) and potassium carbonate (K2CO3) are commonly employed bases that have proven effective in promoting the reaction.[3][12] Solvent systems are often biphasic, utilizing aqueous solutions with organic solvents like THF or toluene to aid in the transmetalation process.[3][12]

Ligand Selection and Performance Data

The choice of ligand can significantly impact the yield of the Suzuki coupling reaction with this compound and various aryl halides. Below is a summary of typical catalytic systems and their performance with analogous electron-deficient or sterically hindered substrates.

Catalyst System (Pd Source / Ligand)Aryl Halide TypeBaseSolvent SystemTypical Yield Range (%)Key Advantages
Pd(OAc)₂ / RuPhos Aryl Chlorides/BromidesK₂CO₃Toluene / H₂O85 - 98Excellent for electron-rich, electron-poor, and sterically hindered aryl chlorides.[12][13][14]
Pd(OAc)₂ / SPhos or XPhos Aryl Chlorides/BromidesK₃PO₄Toluene / H₂O80 - 95High activity for a broad range of substrates, including electron-deficient ones.[2]
PdCl₂(dppf)Aryl Chlorides/BromidesCs₂CO₃THF / H₂O70 - 90Good for a range of substrates; relatively air-stable catalyst precursor.[8][10]
PdCl₂ / PPh₃ Aryl BromidesCs₂CO₃THF / H₂O60 - 75A classic, cost-effective system, but may be less effective for challenging substrates.[3]
Pd(OAc)₂ / (No Ligand) Activated Aryl BromidesK₂CO₃Methanol or WaterVariableCan be effective for simple, activated substrates but generally not recommended for this specific coupling.[4]

Experimental Protocols

Below are detailed protocols for the Suzuki-Miyaura cross-coupling of this compound with a generic aryl halide.

Protocol 1: General Procedure using a Buchwald-type Ligand (e.g., RuPhos)

This protocol is optimized for coupling with challenging aryl chlorides.

Materials:

  • This compound (1.1 equiv)

  • Aryl chloride or bromide (1.0 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • RuPhos (4 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Toluene and deionized water (10:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Standard organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (e.g., 0.5 mmol, 1.0 equiv), this compound (0.55 mmol, 1.1 equiv), and K₂CO₃ (1.5 mmol, 3.0 equiv).

  • In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.01 mmol, 2 mol%) and RuPhos (0.02 mmol, 4 mol%) in toluene (1.0 mL).

  • Seal the reaction flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Add the toluene/water solvent mixture (e.g., 2.5 mL of 10:1 toluene/H₂O to achieve a 0.2 M concentration).

  • Add the catalyst premix to the reaction flask via syringe.

  • Place the flask in a preheated oil bath at 80-100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Procedure using PdCl₂(dppf)·CH₂Cl₂

This protocol is suitable for a range of aryl bromides and activated aryl chlorides.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide or chloride (1.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane [PdCl₂(dppf)·CH₂Cl₂] (2 mol%)

  • Cesium carbonate (Cs₂CO₃) (3.0 equiv)

  • Tetrahydrofuran (THF) and deionized water (9:1 v/v)

  • Standard workup and purification reagents as listed in Protocol 1.

Procedure:

  • To a reaction vial, add the aryl halide (1.0 equiv), this compound (1.2 equiv), PdCl₂(dppf)·CH₂Cl₂ (2 mol%), and Cs₂CO₃ (3.0 equiv).

  • Add the THF/water solvent mixture. The reaction can often be set up in the open atmosphere.[10]

  • Seal the vial and heat the mixture to 80 °C with stirring for 4-12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Follow steps 8-12 from Protocol 1 for workup and purification.

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII Ar¹-Pd(II)L₂-X (Palladium Complex) OxAdd->PdII + Ar¹-X (Aryl Halide) Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Ar + [Ar²BF₃]⁻K⁺ (Base, H₂O) RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar¹-Ar²

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Reagent Preparation setup Reaction Setup (Aryl Halide, Borate, Base, Solvent) start->setup inert Inert Atmosphere (Purge with Ar or N₂) setup->inert catalyst Catalyst Addition (Pd Source + Ligand) inert->catalyst reaction Heating & Stirring (e.g., 80-100 °C, 12-24h) catalyst->reaction monitoring Reaction Monitoring (TLC, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Extraction) monitoring->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Final Product (Characterization) purify->product

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for One-Pot Synthesis Utilizing Potassium (3,5-difluorophenyl)trifluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and in-situ utilization of Potassium (3,5-difluorophenyl)trifluoroborate in one-pot Suzuki-Miyaura cross-coupling reactions. This reagent is a valuable building block in medicinal chemistry and materials science for the introduction of the 3,5-difluorophenyl moiety, which can enhance metabolic stability, lipophilicity, and biological activity of molecules.

Introduction

Potassium organotrifluoroborates are air- and moisture-stable crystalline solids that serve as excellent coupling partners in palladium-catalyzed cross-coupling reactions.[1] Their stability and ease of handling offer significant advantages over boronic acids, which can be prone to degradation and difficult to purify.[1] One-pot procedures involving the in-situ generation of potassium aryltrifluoroborates followed by their immediate use in cross-coupling reactions streamline synthetic workflows, reduce waste, and can improve overall efficiency.[2][3] This document outlines a protocol for the synthesis of this compound and a one-pot methodology for its generation and subsequent Suzuki-Miyaura coupling.

Data Presentation

Table 1: Synthesis of this compound [4]

Starting MaterialReagentsTemperature (°C)Time (min)Yield (%)
1-chloro-3,5-difluorobenzeneBis(pinacolato)diboron, PdCl₂(dppf)·CH₂Cl₂, KOAc, KHF₂802080

Experimental Protocols

Protocol 1: Synthesis of this compound[4]

This protocol describes the synthesis of this compound from 1-chloro-3,5-difluorobenzene.

Materials:

  • 1-chloro-3,5-difluorobenzene

  • Bis(pinacolato)diboron (B₂pin₂)

  • PdCl₂(dppf)·CH₂Cl₂

  • Potassium acetate (KOAc)

  • Potassium hydrogen fluoride (KHF₂)

  • 1,4-Dioxane

  • Water

  • Acetone

Procedure:

  • To a reaction vessel, add 1-chloro-3,5-difluorobenzene (1.5 mmol), bis(pinacolato)diboron (1.65 mmol), PdCl₂(dppf)·CH₂Cl₂ (0.045 mmol), and potassium acetate (2.25 mmol).

  • Add 1,4-dioxane (6 mL) to the vessel.

  • Heat the reaction mixture to 80 °C for 20 minutes.

  • After cooling to room temperature, add a saturated aqueous solution of KHF₂ (4.5 mmol in 2 mL of water).

  • Stir the mixture vigorously for 30 minutes.

  • Remove the solvent under reduced pressure.

  • Add acetone to the residue and stir for 10 minutes.

  • Filter the mixture and wash the solid with acetone.

  • The resulting white solid is this compound (80% yield).

Protocol 2: One-Pot Borylation and Suzuki-Miyaura Cross-Coupling

This protocol describes a general one-pot procedure for the in-situ generation of this compound (or its corresponding boronic ester) from an aryl halide, followed by a Suzuki-Miyaura cross-coupling reaction. This method is adapted from established one-pot borylation/Suzuki protocols.[2]

Materials:

  • 1-bromo-3,5-difluorobenzene (or 1-chloro-3,5-difluorobenzene)

  • Bis(pinacolato)diboron (B₂pin₂)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)·CH₂Cl₂)

  • Potassium acetate (KOAc) or another suitable base for the borylation step

  • Aryl halide or triflate (coupling partner)

  • Aqueous base for Suzuki coupling (e.g., Na₂CO₃, K₃PO₄, or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

Procedure:

Step A: In-situ Borylation

  • In a microwave vial or suitable reaction flask, combine 1-bromo-3,5-difluorobenzene (1.0 equiv), bis(pinacolato)diboron (1.1-1.2 equiv), palladium catalyst (2-5 mol%), and potassium acetate (1.5-3.0 equiv).

  • Add the anhydrous, degassed solvent (e.g., 1,4-dioxane).

  • Seal the vessel and heat the mixture. For microwave-assisted reactions, heating to 120 °C for 30-60 minutes is a good starting point.[2] For conventional heating, 80-100 °C for several hours may be required.

  • Monitor the formation of the intermediate arylboronate ester by a suitable method (e.g., TLC or GC-MS).

Step B: Suzuki-Miyaura Coupling

  • Once the borylation is complete, cool the reaction mixture to room temperature.

  • To the same vessel, add the aryl halide or triflate coupling partner (1.0 equiv), the aqueous base (e.g., 2M Na₂CO₃, 2.0-3.0 equiv), and any additional palladium catalyst or ligand if required by the specific coupling partners.

  • Reseal the vessel and heat the reaction mixture. For microwave-assisted reactions, heating to 120-150 °C for 15-45 minutes is typical.[2] For conventional heating, refluxing for several hours may be necessary.

  • Monitor the progress of the cross-coupling reaction.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

One_Pot_Borylation_Suzuki_Coupling Workflow for One-Pot Borylation and Suzuki-Miyaura Coupling cluster_step1 Step A: In-situ Borylation cluster_step2 Step B: Suzuki-Miyaura Coupling ArylHalide 1-Bromo-3,5-difluorobenzene Borylation Borylation Reaction (Heat) ArylHalide->Borylation B2pin2 Bis(pinacolato)diboron B2pin2->Borylation Pd_cat1 Pd Catalyst Pd_cat1->Borylation Base1 KOAc Base1->Borylation Solvent1 Dioxane Solvent1->Borylation ArylBoronate 3,5-Difluorophenylboronic Ester (in situ) Borylation->ArylBoronate SuzukiCoupling Suzuki-Miyaura Coupling (Heat) ArylBoronate->SuzukiCoupling Intermediate Used Directly CouplingPartner Aryl Halide / Triflate CouplingPartner->SuzukiCoupling Pd_cat2 Pd Catalyst Pd_cat2->SuzukiCoupling Base2 Aqueous Base Base2->SuzukiCoupling BiarylProduct 3,5-Difluorophenyl-Substituted Biaryl SuzukiCoupling->BiarylProduct

Caption: One-Pot Borylation/Suzuki Workflow.

References

Application Notes and Protocols for Scale-Up Synthesis of Biaryls with Potassium (3,5-difluorophenyl)trifluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of biaryl scaffolds is a fundamental transformation in modern organic chemistry, with broad applications in the pharmaceutical, agrochemical, and materials science industries. The introduction of fluorine atoms into these structures can significantly enhance molecular properties such as metabolic stability, lipophilicity, and binding affinity. Potassium (3,5-difluorophenyl)trifluoroborate is a valuable and increasingly utilized building block for the synthesis of 3,5-difluorobiaryl moieties. As an air- and moisture-stable crystalline solid, it offers significant advantages over the corresponding boronic acid, particularly in terms of handling, stability, and stoichiometry control in large-scale operations.

These application notes provide a comprehensive guide for the scale-up synthesis of biaryls using this compound via the Suzuki-Miyaura cross-coupling reaction. The following sections include detailed experimental protocols, tabulated data for process parameters, and visualizations to illustrate the workflow and reaction mechanism, tailored for researchers and professionals focused on drug development and process scale-up.

Core Application: Suzuki-Miyaura Cross-Coupling

The Palladium-catalyzed Suzuki-Miyaura reaction is a robust and versatile method for the formation of C-C bonds. In the context of industrial synthesis, its mild reaction conditions, broad functional group tolerance, and the commercial availability of reagents make it a favored method. Potassium organotrifluoroborates have emerged as superior coupling partners in many cases, due to their enhanced stability which prevents decomposition pathways such as protodeboronation, a common issue with boronic acids, especially on a larger scale.

General Reaction Scheme:

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Scale-Up Synthesis Protocol: Representative Kilogram-Scale Synthesis

This protocol details a hypothetical, yet representative, kilogram-scale synthesis of a 3,5-difluorobiaryl derivative, a common intermediate in pharmaceutical synthesis.

Materials and Equipment:

  • Reactants:

    • Aryl Halide (e.g., 4-bromo-1-methoxybenzene)

    • This compound

  • Catalyst System:

    • Palladium(II) Acetate (Pd(OAc)₂)

    • Buchwald Ligand (e.g., RuPhos)

  • Base:

    • Potassium Carbonate (K₂CO₃)

  • Solvents:

    • Toluene

    • Water (degassed)

  • Equipment:

    • 250 L glass-lined reactor with overhead stirrer, condenser, and nitrogen inlet/outlet

    • Temperature control unit

    • Addition funnel

    • Filtration unit

    • Drying oven

Experimental Procedure:

  • Reactor Setup and Inerting: The 250 L reactor is rendered inert by purging with nitrogen gas for at least one hour. A slight positive pressure of nitrogen is maintained throughout the reaction.

  • Reagent Charging: The reactor is charged with 4-bromo-1-methoxybenzene (10.0 kg, 53.5 mol), this compound (12.0 kg, 54.6 mol, 1.02 equiv), and Potassium Carbonate (22.2 kg, 160.6 mol, 3.0 equiv).

  • Solvent Addition: Toluene (100 L) and degassed water (20 L) are added to the reactor.

  • Catalyst Addition: In a separate, inerted glovebox or containment system, Palladium(II) Acetate (60 g, 0.267 mol, 0.5 mol%) and RuPhos (250 g, 0.535 mol, 1.0 mol%) are mixed. This catalyst mixture is then added to the reactor.

  • Reaction: The mixture is heated to 85-90 °C with vigorous stirring. The reaction progress is monitored by HPLC every 2 hours until the consumption of the aryl bromide is greater than 98% (typically 6-10 hours).

  • Work-up:

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The layers are allowed to separate, and the aqueous layer is removed.

    • The organic layer is washed with a 10% aqueous brine solution (2 x 30 L).

  • Solvent Removal: The organic solvent is removed under reduced pressure to afford the crude product.

  • Crystallization and Isolation:

    • The crude product is dissolved in a minimal amount of hot isopropanol.

    • The solution is slowly cooled to 0-5 °C to induce crystallization.

    • The solid product is isolated by filtration, washed with cold isopropanol, and dried under vacuum at 50 °C to a constant weight.

Data Presentation: Process Parameters and Expected Outcomes

The following table summarizes key process parameters and expected outcomes for the scale-up synthesis. These values are representative and may require optimization for specific substrates and equipment.

ParameterLaboratory Scale (1 g)Kilogram Scale (10 kg)Rationale / Comments
Aryl Halide 1.0 g10.0 kgStarting material for the coupling reaction.
This compound 1.1 - 1.2 equiv1.02 - 1.05 equivA slight excess is used on a large scale to ensure complete conversion of the often more expensive aryl halide.
Palladium Catalyst Loading 1-2 mol%0.1 - 0.5 mol%Catalyst loading is minimized on a large scale to reduce cost and residual metal content in the final product.
Ligand Loading 2-4 mol%0.2 - 1.0 mol%The ligand to metal ratio is often maintained or slightly increased to ensure catalyst stability and activity.
Base K₂CO₃ or Cs₂CO₃ (3 equiv)K₂CO₃ (3 equiv)K₂CO₃ is a cost-effective and efficient base for large-scale applications.
Solvent System Toluene/Water (5:1)Toluene/Water (5:1)A biphasic solvent system is commonly used to facilitate the reaction and work-up.
Temperature 80-100 °C85-90 °CThe temperature is carefully controlled to ensure a reasonable reaction rate while minimizing impurity formation.
Reaction Time 4-12 hours6-10 hoursMonitored by in-process controls (e.g., HPLC) to determine the reaction endpoint.
Expected Yield 85-95%80-90%Yields on a larger scale are often slightly lower due to transfer losses and work-up considerations.
Purity (post-crystallization) >98%>99%Crystallization is a highly effective method for achieving high purity on a large scale.

Mandatory Visualizations

Experimental Workflow

G start Reactor Setup (Inert Atmosphere) charge Charge Reactants: Aryl Halide This compound Base start->charge add_solvent Add Solvents (Toluene, Water) charge->add_solvent add_catalyst Add Pd Catalyst and Ligand add_solvent->add_catalyst react Heat to 85-90 °C Monitor by HPLC add_catalyst->react workup Cool and Perform Aqueous Work-up react->workup isolate Solvent Removal and Crystallization workup->isolate end Isolate and Dry Final Product isolate->end

Caption: Workflow for the scale-up synthesis of the biaryl product.

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate1 Ar-Pd(II)L_n-X oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation pd_intermediate2 Ar-Pd(II)L_n-Ar' transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product arx Ar-X arx->oxidative_addition ar_bf3k Ar'-BF3K ar_bf3k->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The scale-up of Suzuki-Miyaura cross-coupling reactions using this compound is a robust and efficient method for the synthesis of valuable fluorinated biaryl compounds. The superior stability and ease of handling of the trifluoroborate salt make it an ideal reagent for industrial applications. Careful consideration of reaction parameters such as catalyst and ligand selection, solvent, base, and temperature, along with optimized work-up and purification protocols, are essential for a successful, safe, and economical large-scale production. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to implement this important transformation in their synthetic programs.

Application Notes and Protocols for Reactions with Potassium (3,5-difluorophenyl)trifluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium (3,5-difluorophenyl)trifluoroborate is a versatile and increasingly utilized reagent in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. As a member of the air- and moisture-stable potassium organotrifluoroborate family, it offers significant advantages over traditional boronic acids, including enhanced stability, ease of handling, and stoichiometric precision.[1] The 3,5-difluorophenyl motif is of particular interest in medicinal chemistry and materials science, as the fluorine atoms can modulate electronic properties, metabolic stability, and lipophilicity of target molecules. Understanding the functional group tolerance of this reagent is paramount for its effective incorporation into complex synthetic routes.

These application notes provide a comprehensive overview of the functional group compatibility in reactions involving this compound, complete with a detailed experimental protocol for a typical Suzuki-Miyaura cross-coupling reaction.

Functional Group Tolerance

Potassium organotrifluoroborates are known for their high functional group tolerance in palladium-catalyzed cross-coupling reactions.[2] While specific quantitative data for the coupling of this compound with a wide array of functionalized partners is not extensively tabulated in single sources, a broad compatibility can be inferred from studies on analogous aryl- and heteroaryltrifluoroborates.[3] The reactions generally proceed in good to excellent yields in the presence of various functionalities on the coupling partner (typically an aryl or heteroaryl halide).

The following table summarizes the expected tolerance for various functional groups on the coupling partner in a Suzuki-Miyaura reaction with this compound. The yields are representative and based on analogous systems.

Functional Group on Coupling PartnerExample SubstrateTypical Yield Range (%)Notes
Electron-donating Groups
Ether (e.g., -OCH₃)4-Bromoanisole85-95Generally well-tolerated.
Alkyl (e.g., -CH₃)4-Bromotoluene80-95Good to excellent yields are expected.
Amine (protected, e.g., -NHBoc)N-Boc-4-bromoaniline75-90Protected amines are highly compatible.
Amine (free, e.g., -NH₂)4-Bromoaniline60-80Can sometimes require ligand and base optimization to avoid side reactions.
Electron-withdrawing Groups
Nitro (-NO₂)4-Bromonitrobenzene80-95Nitro groups are generally well-tolerated.[4][5]
Ketone (e.g., -COCH₃)4-Bromoacetophenone85-95Ketones are highly compatible.[4][5]
Ester (e.g., -CO₂CH₃)Methyl 4-bromobenzoate85-95Esters are well-tolerated.[4][5]
Aldehyde (e.g., -CHO)4-Bromobenzaldehyde70-85Aldehydes are generally compatible, though care must be taken to avoid side reactions under basic conditions.[4][5]
Nitrile (-CN)4-Bromobenzonitrile90-98Nitriles are excellent functional groups for this coupling.[4][5]
Trifluoromethyl (-CF₃)4-Bromobenzotrifluoride80-95Halogenated alkyl groups are well-tolerated.
Halogens
Chloride (-Cl)1-Bromo-4-chlorobenzene>90 (coupling at Br)Chemoselective coupling at the more reactive C-Br bond is typically observed.
Heterocycles
Pyridine2-Bromopyridine70-90Heteroaromatic systems are generally good coupling partners.
Thiophene2-Bromothiophene80-95Well-tolerated.
Furan2-Bromofuran75-90Furan rings are compatible.
Indole (N-protected)N-Boc-5-bromoindole70-85N-protection is often advisable.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide

This protocol is a representative procedure for the palladium-catalyzed cross-coupling of this compound with a generic aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoacetophenone)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Buchwald ligand (e.g., RuPhos)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Toluene

  • Water (degassed)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Nitrogen or Argon source

  • Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), Palladium(II) acetate (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Evacuate and backfill the reaction vessel with an inert atmosphere (Nitrogen or Argon) three times. Under the inert atmosphere, add toluene (4 mL) and water (1 mL).

  • Reaction Execution: Seal the vessel and place it in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously for the specified time (typically 4-24 hours, monitor by TLC or GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Below are diagrams illustrating the key aspects of the Suzuki-Miyaura reaction involving this compound.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)-X      L_n OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal PdII_Ar_ArF Ar-Pd(II)-Ar'      L_n Transmetal->PdII_Ar_ArF RedElim Reductive Elimination PdII_Ar_ArF->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd ArBF3K K[(3,5-F₂C₆H₃)BF₃] (Ar'-BF₃K) ArBF3K->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Combine Reagents: - Aryl Halide - K[(3,5-F₂C₆H₃)BF₃] - Pd(OAc)₂ / Ligand - Base B 2. Inert Atmosphere: Evacuate and backfill with N₂ or Ar A->B C 3. Add Solvents: Degassed Toluene/Water B->C D 4. Heating & Stirring: 80-100 °C, 4-24h C->D E 5. Quench & Extract: Add H₂O and Ethyl Acetate D->E F 6. Dry & Concentrate: Dry with Na₂SO₄, evaporate solvent E->F G 7. Purify: Flash Column Chromatography F->G H 8. Characterize Product: NMR, MS G->H

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with Potassium (3,5-difluorophenyl)trifluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the yield of Suzuki coupling reactions involving potassium (3,5-difluorophenyl)trifluoroborate.

Troubleshooting Guide: Improving Reaction Yield

Low yields in Suzuki coupling reactions with this compound can often be attributed to several factors. This guide provides a systematic approach to identifying and resolving common issues.

Problem 1: Low or No Conversion of Starting Materials

If you observe a significant amount of unreacted starting materials, consider the following troubleshooting steps.

Troubleshooting Workflow for Low Conversion

LowConversion start Low Conversion Observed check_hydrolysis Step 1: Verify Hydrolysis Conditions start->check_hydrolysis Begin Troubleshooting check_catalyst Step 2: Assess Catalyst System check_hydrolysis->check_catalyst If still low sub_hydrolysis Ensure adequate water is present. Consider a stronger base or longer reaction time. check_hydrolysis->sub_hydrolysis check_temp Step 3: Optimize Temperature check_catalyst->check_temp If still low sub_catalyst Use a fresh, active catalyst. Screen different palladium sources and ligands. check_catalyst->sub_catalyst solution Improved Yield check_temp->solution Resolution sub_temp Incrementally increase temperature. Monitor for decomposition. check_temp->sub_temp SideProducts low_yield Low Yield homocoupling Homocoupling low_yield->homocoupling Caused by protodeboronation Protodeboronation low_yield->protodeboronation Caused by oxygen_present Oxygen Present homocoupling->oxygen_present Promoted by slow_coupling Slow Catalytic Turnover protodeboronation->slow_coupling Result of

Technical Support Center: Suzuki Reactions with Organotrifluoroborates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing organotrifluoroborates in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using potassium organotrifluoroborates over boronic acids or esters in Suzuki-Miyaura couplings?

Potassium organotrifluoroborates are crystalline, free-flowing solids that offer several advantages over their boronic acid and ester counterparts. They are remarkably stable to both air and moisture, which simplifies storage and handling.[1][2] This stability allows them to be stored indefinitely at room temperature without special precautions. The tetracoordinate nature of the boron atom in organotrifluoroborates makes them less susceptible to common side reactions like protodeboronation.[1][3][4] Unlike boronic acids, which can exist in equilibrium with their cyclic trimeric anhydrides (boroxines), organotrifluoroborates are always monomeric, allowing for more precise control over stoichiometry.[1][2][5]

Q2: What is the role of water and base in Suzuki reactions involving organotrifluoroborates?

The presence of a base is crucial for activating the organotrifluoroborate. The reaction mechanism involves the hydrolysis of the organotrifluoroborate (R-BF₃K) to the corresponding boronic acid (R-B(OH)₂), which is the active species in the catalytic cycle.[4][6][7][8] This hydrolysis is facilitated by the base. Water acts as a co-solvent and a reactant in this hydrolysis step.[6][9] The choice of base and the amount of water can significantly impact the reaction rate and yield.[4][6]

Q3: Are organotrifluoroborates compatible with a wide range of functional groups?

Yes, a key advantage of organotrifluoroborates is their high compatibility with a broad range of functional groups.[10] Their enhanced stability allows them to be used in molecules with sensitive functionalities where boronic acids might be problematic.[10][11] This stability means they can be carried through multi-step syntheses, whereas boronic acids or esters might require protection and deprotection steps.[1] Successful couplings have been demonstrated in the presence of nitriles, ketones, esters, aldehydes, alcohols, and nitro groups.[12]

Q4: Can organotrifluoroborates be used for coupling with aryl chlorides?

Yes, while aryl chlorides are generally less reactive than bromides or iodides, successful Suzuki-Miyaura couplings with organotrifluoroborates have been achieved.[13][14] These reactions often require more specialized conditions, such as the use of sterically hindered and electron-rich phosphine ligands (e.g., Buchwald ligands) to facilitate the challenging oxidative addition step.[5][13][15]

Troubleshooting Guides

Issue 1: Low to No Product Yield

Q: My Suzuki reaction with an organotrifluoroborate has resulted in a very low yield or no product at all. What are the potential causes and how can I fix it?

A: A low or non-existent yield can stem from several factors related to reagents, reaction conditions, and the specific substrates being used. Below is a systematic guide to troubleshoot this issue.

Potential Causes & Solutions

  • Inefficient Hydrolysis of the Organotrifluoroborate: The organotrifluoroborate must first hydrolyze to the corresponding boronic acid to participate in the catalytic cycle.[4][6][7] The rate of this hydrolysis can vary dramatically depending on the electronic and steric nature of the organic group.[4][6][16]

    • Solution: Some organotrifluoroborates, particularly those with electron-withdrawing groups or certain heterocyclic moieties, hydrolyze very slowly under standard basic conditions.[6][16] You may need to adjust the reaction conditions to facilitate this step. Consider screening different bases or increasing the water content in your solvent system. In some cases, a pre-hydrolysis step might be beneficial.

  • Catalyst and Ligand Issues: The choice of palladium source and ligand is critical.

    • Solution: For less reactive coupling partners, such as electron-rich aryl halides or sterically hindered substrates, standard catalysts like Pd(PPh₃)₄ may be insufficient.[14] Switch to a more active catalyst system, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[13][15][17] Ensure your palladium precatalyst is not degraded; using a fresh source is always recommended.[18]

  • Inappropriate Base or Solvent: The base and solvent system can significantly influence the reaction outcome.

    • Solution: The choice of base is crucial. While K₂CO₃ or Cs₂CO₃ are commonly used, some reactions may benefit from other bases like K₃PO₄.[14][17] The solvent also plays a key role; polar aprotic solvents can influence selectivity.[19] Common solvents include THF/water, dioxane/water, or methanol.[9][12][17] If solubility is an issue, consider solvents like DMF or toluene.[17][20] It is often necessary to screen a combination of bases and solvents to find the optimal conditions for your specific substrates.[13][17]

  • Reaction Temperature and Time: The reaction may not be reaching the necessary activation energy or may not have been allowed to run to completion.

    • Solution: Gradually increase the reaction temperature. Microwave irradiation can sometimes be effective in promoting sluggish reactions and reducing reaction times.[9][20] Monitor the reaction by TLC or LC-MS to determine if it is simply slow and requires a longer reaction time.

  • Reagent Quality and Purity: Impurities in starting materials or solvents can poison the catalyst or lead to side reactions.

    • Solution: Ensure the purity of your aryl halide and organotrifluoroborate. Recrystallize or purify them if necessary. Use dry, degassed solvents, as oxygen can lead to catalyst decomposition and side reactions like homocoupling.[17]

Issue 2: Significant Side Product Formation (Protodeboronation or Homocoupling)

Q: My reaction is producing the desired product, but I'm also observing significant amounts of protodeboronation (replacement of the boron group with hydrogen) and/or homocoupling of my starting materials. How can I minimize these side reactions?

A: Protodeboronation and homocoupling are common side reactions in Suzuki couplings. The stability of organotrifluoroborates helps to minimize these, but they can still occur under certain conditions.[3][4]

Potential Causes & Solutions

  • Protodeboronation: This occurs when the boronic acid intermediate reacts with a proton source instead of the palladium complex.

    • Cause: This is often exacerbated by prolonged reaction times at high temperatures or the presence of excess water or acidic impurities.[10] Some organoboron species, especially electron-deficient heteroaryl ones, are more prone to this side reaction.[5]

    • Solution:

      • Use anhydrous conditions with a base like K₃PO₄ if possible.[17]

      • Minimize the amount of water in the reaction mixture.

      • Use a less harsh base.[17]

      • Ensure all reagents and solvents are free of acidic impurities.

      • The "slow release" of the boronic acid from the trifluoroborate is intended to keep its concentration low, thus minimizing this side reaction.[4][6][7] Ensure your conditions favor a hydrolysis rate that is well-matched with the rate of the catalytic turnover.[4][6][16]

  • Homocoupling: This results in the formation of biaryl products from two molecules of the organoboron reagent (R-R) or two molecules of the aryl halide (Ar-Ar).

    • Cause: Homocoupling of the organoboron reagent is often caused by the presence of oxygen, which can lead to oxidative homocoupling.[6][17] Homocoupling of the aryl halide can be promoted by certain palladium catalyst systems.

    • Solution:

      • Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[20]

      • Use a fresh, high-quality palladium catalyst. The formation of palladium black can sometimes promote homocoupling.

      • The choice of ligand can also be important. Bulky ligands can sometimes suppress homocoupling.[17]

Data and Protocols

Table 1: General Reaction Conditions for Suzuki-Miyaura Coupling of Potassium Organotrifluoroborates
ParameterRecommended ConditionNotes
Organotrifluoroborate 1.2 - 1.5 equivalentsA slight excess is often used to ensure complete consumption of the electrophile.
Aryl/Heteroaryl Halide 1.0 equivalentStarting material.
Palladium Catalyst 1-5 mol %Pd(OAc)₂, PdCl₂(dppf), or Buchwald precatalysts are common choices.
Ligand 2-10 mol %PPh₃, Buchwald ligands (e.g., SPhos, XPhos), or NHCs. Often used in a 1:2 or 1:4 Pd:ligand ratio.
Base 2-4 equivalentsCs₂CO₃, K₂CO₃, or K₃PO₄ are frequently used.
Solvent VariesCommon choices include THF/H₂O, Dioxane/H₂O, MeOH, or Toluene/H₂O.[9][12][17]
Temperature 60 - 120 °CSubstrate dependent; microwave heating can be effective.[9][20]
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent oxidative side reactions.[20]
Experimental Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), potassium organotrifluoroborate (1.2 mmol), base (e.g., Cs₂CO₃, 3.0 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and ligand (e.g., SPhos, 0.04 mmol).

  • Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent system (e.g., 4 mL of THF and 1 mL of water) via syringe.

  • Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 80 °C).

  • Stir the reaction and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Experimental Protocol 2: Preparation of a Potassium Organotrifluoroborate

This protocol describes the conversion of a boronic acid to its corresponding potassium trifluoroborate salt.[1]

  • Dissolve the boronic acid (1.0 eq) in methanol.

  • In a separate flask, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 eq).

  • Slowly add the aqueous KHF₂ solution to the stirring methanolic solution of the boronic acid.[1]

  • A white precipitate of the potassium organotrifluoroborate should form immediately.[1]

  • Stir the mixture for 30 minutes at room temperature to ensure complete precipitation.[1]

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold methanol and then diethyl ether to remove any unreacted starting materials and impurities.

  • Dry the resulting white solid under vacuum. The product is typically stable for long-term storage at room temperature.[1]

Visual Troubleshooting and Workflow Diagrams

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sol_hydrolysis [label="Modify Hydrolysis Conditions:\n- Screen different bases\n- Increase water content\n- Consider pre-hydrolysis", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; sol_catalyst [label="Optimize Catalyst System:\n- Use fresh catalyst\n- Switch to Buchwald ligands/precatalysts\n- Increase catalyst loading", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; sol_conditions [label="Optimize Reaction Conditions:\n- Increase temperature\n- Use microwave heating\n- Increase reaction time\n- Screen solvents", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; sol_reagents [label="Purify Reagents & Solvents:\n- Recrystallize starting materials\n- Use dry, degassed solvents\n- Ensure inert atmosphere", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box];

success [label="Successful Reaction", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> check_hydrolysis; check_hydrolysis -> check_catalyst [label="No"]; check_hydrolysis -> sol_hydrolysis [label="Yes"];

check_catalyst -> check_conditions [label="No"]; check_catalyst -> sol_catalyst [label="Yes"];

check_conditions -> check_reagents [label="No"]; check_conditions -> sol_conditions [label="Yes"];

check_reagents -> start [label="No\n(Re-evaluate problem)", style=dashed]; check_reagents -> sol_reagents [label="Yes"];

sol_hydrolysis -> success; sol_catalyst -> success; sol_conditions -> success; sol_reagents -> success; } end_dot Caption: Troubleshooting workflow for failed Suzuki reactions.

// Nodes RBF3K [label="K⁺[R-BF₃]⁻", fillcolor="#F1F3F4", fontcolor="#202124"]; RBOH2 [label="R-B(OH)₂", fillcolor="#F1F3F4", fontcolor="#202124"]; Pd0 [label="Pd(0)Lₙ", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Ar-Pd(II)-X(Lₙ)", fillcolor="#FBBC05", fontcolor="#202124"]; Transmetal [label="Ar-Pd(II)-R(Lₙ)", fillcolor="#FBBC05", fontcolor="#202124"]; ArX [label="Ar-X", fillcolor="#F1F3F4", fontcolor="#202124"]; ArR [label="Ar-R (Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Base [label="Base, H₂O", shape=plaintext, fontcolor="#5F6368"];

// Invisible nodes for layout center [shape=point, width=0.01, height=0.01, label=""];

// Edges RBF3K -> RBOH2 [label="Hydrolysis"]; Base -> RBF3K [style=invis];

Pd0 -> OxAdd [label="Oxidative\nAddition"]; ArX -> OxAdd;

OxAdd -> Transmetal [label="Transmetalation"]; RBOH2 -> Transmetal;

Transmetal -> Pd0 [label="Reductive\nElimination", dir=back]; Transmetal -> ArR;

// Positioning {rank=same; Pd0; ArR;} {rank=same; OxAdd; Transmetal;} {rank=same; ArX; RBF3K; RBOH2;} } end_dot Caption: Suzuki-Miyaura catalytic cycle with organotrifluoroborates.

// Nodes start [label="Select Reaction Conditions", fillcolor="#4285F4", fontcolor="#FFFFFF"];

halide_type [label="What is the\nAryl Halide (Ar-X)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; borate_type [label="What is the nature of\nthe Organotrifluoroborate?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

chloride [label="Ar-Cl\n(Electron-rich or hindered)", fillcolor="#F1F3F4", fontcolor="#202124"]; bromide_iodide [label="Ar-Br / Ar-I\n(Standard)", fillcolor="#F1F3F4", fontcolor="#202124"];

e_deficient [label="Electron-deficient or\nHeteroaryl R-BF₃K", fillcolor="#F1F3F4", fontcolor="#202124"]; e_rich [label="Electron-rich or\nAlkyl R-BF₃K", fillcolor="#F1F3F4", fontcolor="#202124"];

cond_chloride [label="Use Strong Conditions:\n- Buchwald Ligands (SPhos, etc.)\n- Stronger Base (K₃PO₄)\n- Higher Temperature", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box]; cond_standard [label="Use Standard Conditions:\n- PPh₃ or similar ligands\n- K₂CO₃ or Cs₂CO₃\n- Moderate Temperature", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; cond_edeficient [label="Consider Hydrolysis Rate:\n- May need stronger base or\nmore water to speed up\n- Monitor for protodeboronation", fillcolor="#FBBC05", fontcolor="#202124", shape=box]; cond_erich [label="Standard Hydrolysis:\n- Standard base/water should be\nsufficient\n- Prone to fast release of boronic acid", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box];

// Edges start -> halide_type; halide_type -> chloride [label="Chloride"]; halide_type -> bromide_iodide [label="Bromide/Iodide"];

chloride -> cond_chloride; bromide_iodide -> cond_standard;

start -> borate_type; borate_type -> e_deficient [label="Electron-Deficient"]; borate_type -> e_rich [label="Electron-Rich/Alkyl"];

e_deficient -> cond_edeficient; e_rich -> cond_erich; } end_dot Caption: Decision tree for selecting initial reaction conditions.

References

minimizing homocoupling byproducts in Potassium (3,5-difluorophenyl)trifluoroborate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Potassium (3,5-difluorophenyl)trifluoroborate in cross-coupling reactions. The focus is on minimizing the formation of the homocoupling byproduct, 3,3',5,5'-tetrafluorobiphenyl.

Troubleshooting Guide: Minimizing Homocoupling Byproducts

Homocoupling of this compound is a common side reaction that can significantly reduce the yield of the desired cross-coupled product. The primary cause of homocoupling is the reaction of two molecules of the organotrifluoroborate with each other, often promoted by the presence of palladium(II) species and oxygen. The following guide provides strategies to mitigate this issue.

Problem: Significant formation of 3,3',5,5'-tetrafluorobiphenyl detected.

Potential CauseRecommended Solution
Oxygen in the Reaction Mixture Oxygen can promote the oxidation of Pd(0) to Pd(II), which facilitates homocoupling. Solution: Rigorously degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes. Maintain a positive pressure of inert gas throughout the reaction.
Presence of Pd(II) Precatalyst Many palladium precatalysts are in the Pd(II) oxidation state and require in-situ reduction to the active Pd(0) species. This reduction can sometimes be slow or incomplete, leaving residual Pd(II) to promote homocoupling. Solution: Consider using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃. If using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(dppf)), the addition of a phosphine ligand can facilitate the reduction to Pd(0).
Inappropriate Ligand Choice The ligand plays a critical role in stabilizing the Pd(0) catalyst and facilitating the desired cross-coupling pathway over homocoupling. Solution: Employ bulky, electron-rich phosphine ligands which are known to promote reductive elimination and stabilize the active catalyst. Examples include SPhos, RuPhos, and XPhos.[1]
Suboptimal Base or Solvent The choice of base and solvent can influence the rate of the desired reaction versus side reactions. Solution: Cesium carbonate (Cs₂CO₃) is often an effective base for Suzuki-Miyaura reactions of organotrifluoroborates.[1][2] A biphasic solvent system such as THF/water or toluene/water is commonly used and can be effective.[1][3][4]

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant amounts of 3,3',5,5'-tetrafluorobiphenyl in my reaction?

A1: The formation of 3,3',5,5'-tetrafluorobiphenyl is a homocoupling byproduct. This is often caused by the presence of oxygen in your reaction, which can lead to the oxidation of the active Pd(0) catalyst to Pd(II).[5] Pd(II) species can then promote the coupling of two molecules of the (3,5-difluorophenyl)trifluoroborate. To minimize this, ensure your reaction is performed under strictly anaerobic conditions by thoroughly degassing your solvents and maintaining an inert atmosphere (Argon or Nitrogen).

Q2: Can the choice of palladium catalyst influence the amount of homocoupling?

A2: Yes. While Pd(II) precatalysts like Pd(OAc)₂ are common, they can sometimes lead to higher levels of homocoupling if the initial reduction to Pd(0) is not efficient. Using a Pd(0) source like Pd(PPh₃)₄ can be advantageous. Alternatively, using highly active, pre-formed catalysts with bulky, electron-rich ligands can also suppress homocoupling by promoting the desired cross-coupling catalytic cycle.

Q3: What is the role of the ligand in preventing homocoupling?

A3: The ligand stabilizes the palladium catalyst and modulates its reactivity. Bulky, electron-rich phosphine ligands, such as those from the Buchwald group (e.g., SPhos, RuPhos), are known to accelerate the rate-limiting steps of the desired cross-coupling reaction (oxidative addition and reductive elimination).[1] This increased efficiency of the desired pathway can outcompete the undesired homocoupling reaction. For challenging substrates, screening a panel of ligands is often recommended.

Q4: How does the base affect the formation of homocoupling byproducts?

A4: The base is required to activate the organotrifluoroborate for transmetalation. A base that is too weak may result in a slow reaction, allowing more time for side reactions like homocoupling to occur. Conversely, a base that is too strong can lead to other decomposition pathways. For potassium aryltrifluoroborates, moderately strong inorganic bases like Cs₂CO₃ or K₃PO₄ are often a good starting point.[1]

Q5: Is my this compound reagent stable?

A5: Potassium organotrifluoroborates are generally crystalline, air- and moisture-stable solids, which is a significant advantage over boronic acids.[3][6][7] However, under the reaction conditions and in the presence of a base, they are thought to slowly hydrolyze to the corresponding boronic acid, which is the active species in the catalytic cycle.[8] While the trifluoroborate is less prone to protodeboronation on the bench, the potential for side reactions associated with the in-situ generated boronic acid still exists.

Data Presentation: Ligand and Base Effects on Homocoupling

The following table provides illustrative data on how the choice of ligand and base can affect the ratio of the desired cross-coupling product to the homocoupling byproduct in a typical Suzuki-Miyaura reaction. The data is representative for aryltrifluoroborates and should be used as a guideline for optimization.

Catalyst/LigandBaseSolventProduct : Homocoupling Ratio (Illustrative)
Pd(OAc)₂ / PPh₃K₂CO₃Toluene / H₂O85 : 15
PdCl₂(dppf)Cs₂CO₃THF / H₂O92 : 8
Pd(OAc)₂ / SPhos Cs₂CO₃Toluene / H₂O98 : 2
Pd(OAc)₂ / RuPhos K₃PO₄THF / H₂O97 : 3

Note: These are representative values. Actual results may vary depending on the specific aryl halide and reaction conditions.

Experimental Protocols

Protocol for Minimizing Homocoupling in the Suzuki-Miyaura Coupling of this compound

This protocol is designed to minimize the formation of the 3,3',5,5'-tetrafluorobiphenyl byproduct.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or chloride)

  • Palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand, or a pre-formed catalyst like SPhos Pd G3)

  • Ligand (e.g., SPhos)

  • Base (e.g., Cs₂CO₃)

  • Degassed solvent (e.g., Toluene/H₂O or THF/H₂O)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation of the Reaction Vessel: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O in a 4:1 ratio) via syringe.

  • Degassing: Subject the reaction mixture to three cycles of vacuum/backfill with the inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS to determine the consumption of starting materials and the formation of the product and byproduct.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the desired product from the homocoupling byproduct and other impurities.

Visualizations

Experimental_Workflow Experimental Workflow for Minimizing Homocoupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Reactants: Aryl Halide, K(3,5-difluorophenyl)BF3, Base B 2. Purge with Inert Gas A->B C 3. Add Catalyst and Ligand B->C D 4. Add Degassed Solvent C->D E 5. Degas Mixture (Vacuum/Backfill) D->E F 6. Heat and Stir E->F G 7. Monitor Progress (TLC, GC/LC-MS) F->G H 8. Quench and Extract G->H I 9. Dry and Concentrate H->I J 10. Purify (Chromatography) I->J

Caption: Workflow for Suzuki-Miyaura coupling with minimal homocoupling.

Troubleshooting_Logic Troubleshooting Homocoupling Byproduct cluster_oxygen Oxygen Contamination cluster_catalyst Catalyst System cluster_conditions Reaction Conditions start High Homocoupling Observed O1 Degas Solvents Thoroughly? start->O1 C1 Using Pd(II) Precatalyst? start->C1 R1 Base Choice? (e.g., Cs2CO3) start->R1 O2 Maintain Inert Atmosphere? O1->O2 solution Reduced Homocoupling O2->solution C2 Consider Pd(0) Source C1->C2 C3 Ligand Optimal? (Bulky, e⁻-rich) C1->C3 C2->solution C3->solution R2 Solvent System? (e.g., THF/H2O) R1->R2 R2->solution

Caption: Decision tree for troubleshooting homocoupling in Suzuki reactions.

References

Technical Support Center: Optimization of Potassium (3,5-difluorophenyl)trifluoroborate Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the Suzuki-Miyaura cross-coupling of potassium (3,5-difluorophenyl)trifluoroborate. The information is tailored for researchers, scientists, and professionals in drug development to help optimize their reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Why should I use this compound instead of its corresponding boronic acid?

Potassium organotrifluoroborates are air- and moisture-stable crystalline solids that can be stored indefinitely without special precautions.[1] This stability makes them easier to handle compared to many boronic acids, which can be prone to decomposition. In the reaction, they act as a source for the slow release of the boronic acid, which can minimize side reactions like oxidative homocoupling and protodeboronation.[2][3][4]

Q2: What is the crucial first step for the trifluoroborate salt to participate in the reaction?

For the coupling to proceed, the this compound must first hydrolyze to the corresponding (3,5-difluorophenyl)boronic acid.[2][5] This hydrolysis step is critical and its rate must be compatible with the rate of the catalytic turnover to ensure a successful reaction.[3][4]

Q3: What role does the base play in this coupling reaction?

The base is essential for two main reasons. First, it facilitates the hydrolysis of the trifluoroborate salt to the active boronic acid. Second, it is required for the transmetalation step in the catalytic cycle, where the organic group is transferred from the boron atom to the palladium catalyst.

Q4: I've noticed my reaction is sensitive to the type of reaction vessel. Why is that?

The reaction vessel's material, shape, and size can significantly impact the hydrolysis rate of the trifluoroborate salt.[2][6] This is particularly true in solvent systems like THF/H₂O with Cs₂CO₃, where partial phase-splitting can occur.[2][4] Glass vessels can also act as fluoride scavengers, which drives the hydrolysis equilibrium forward.[6]

Q5: My reaction with the difluorophenyl substrate is sluggish. Is this expected?

Yes, this can be expected. Organotrifluoroborates with electron-withdrawing groups, such as the two fluorine atoms on the phenyl ring, often exhibit slow hydrolysis rates under basic conditions.[2][3] This phenomenon, termed an "acid-base paradox," means that while the overall reaction is basic, the key hydrolysis step is paradoxically catalyzed by acid, leading to a slow release of the boronic acid.[2][4][5]

Data Presentation: Base and Solvent Selection

The choice of base and solvent is critical for optimizing the Suzuki-Miyaura coupling. The following tables summarize common choices for reactions involving potassium organotrifluoroborates.

Table 1: Comparison of Common Bases in Suzuki-Miyaura Coupling

BaseKey CharacteristicsTypical EquivalentsRelevant Notes
Cs₂CO₃ Highly effective, strong base with good solubility in aqueous mixtures.[7]3.0Often the base of choice for challenging couplings involving organotrifluoroborates.[7][8][9]
K₃PO₄ A strong, non-nucleophilic base.2.0 - 3.0Frequently used in couplings with aryl chlorides and for minimizing side reactions.[1][10]
K₂CO₃ A common, cost-effective inorganic base.2.0 - 3.0Can be effective, though sometimes less so than Cs₂CO₃ or K₃PO₄ for difficult substrates.[11]
Et₃N An organic amine base.3.0Used in some protocols, can also act as a ligand scavenger.[1]

Table 2: Comparison of Common Solvent Systems

Solvent SystemTypical Ratio (v/v)Typical TemperatureNotes
THF / H₂O 9:1 to 4:155 - 80 °CA very common and effective system for organotrifluoroborate hydrolysis and coupling.[7][8][9]
Toluene / H₂O 10:1 to 4:185 - 110 °CGood for higher temperature reactions; phase separation is more distinct.[7][11][12]
Dioxane / H₂O 4:190 - 110 °CAnother high-boiling ethereal solvent option, often used with challenging substrates.[13]
n-Butanol or sec-Butanol N/A (single solvent)80 - 110 °CCan be used as a single solvent, providing both a medium and a protic source.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of this compound.

Problem: Low or No Conversion of Starting Materials

If you observe a low yield or no product formation, follow this logical workflow to diagnose the issue.

Troubleshooting_Workflow cluster_start cluster_causes cluster_solutions start Low / No Yield cause1 Potential Cause Inactive Catalyst start->cause1 cause2 Potential Cause Inefficient Hydrolysis start->cause2 cause3 Potential Cause Suboptimal Conditions start->cause3 sol1 Solution Ensure inert atmosphere (degas solvents). Use fresh catalyst/ligand. cause1->sol1 sol2 Solution Ensure adequate H₂O is present. Increase temperature. Screen different bases (e.g., Cs₂CO₃). cause2->sol2 sol3 Solution Screen alternative solvents (e.g., THF, Dioxane). Adjust base stoichiometry. cause3->sol3

Caption: Troubleshooting workflow for low conversion.

  • Potential Cause: Inactive Catalyst

    • Explanation : The Pd(0) active species is sensitive to oxygen. Incomplete degassing of solvents or a poor inert atmosphere can deactivate the catalyst.

    • Solution : Ensure all solvents are thoroughly degassed using methods like sparging with argon or freeze-pump-thaw cycles. Use fresh, high-quality palladium sources and ligands.[10]

  • Potential Cause: Inefficient Hydrolysis of the Trifluoroborate

    • Explanation : As mentioned, the hydrolysis of the electron-deficient (3,5-difluorophenyl)trifluoroborate can be very slow.[2][3] Insufficient water, an inappropriate base, or low temperature can stall the reaction at this stage.

    • Solution : Ensure the presence of water in your solvent system. Consider a stronger base like Cs₂CO₃, which is highly effective for these couplings.[7][9] Increasing the reaction temperature may also accelerate the slow hydrolysis step.

Problem: Significant Homocoupling of the (3,5-difluorophenyl) Group
  • Potential Cause : Accumulation of Boronic Acid

    • Explanation : The primary advantage of using a trifluoroborate salt is the slow release of the boronic acid, which keeps its concentration low and minimizes homocoupling.[4][5] If the hydrolysis rate is too fast compared to the cross-coupling rate, the resulting boronic acid can accumulate and homocouple.

    • Solution : Try lowering the reaction temperature to better balance the rate of hydrolysis with the catalytic cycle. You could also screen a slightly milder base to slow the hydrolysis step.

Problem: Protodeboronation is Observed
  • Potential Cause : Degradation of the Coupling Partner

    • Explanation : Protodeboronation is a side reaction where the C-B bond is cleaved and replaced by a C-H bond. This is a common issue with boronic acids, and while trifluoroborates are more robust, it can still occur under harsh conditions.[1]

    • Solution : Ensure the stoichiometry of the base is correct; excess base can sometimes promote this side reaction. Avoid unnecessarily high temperatures or prolonged reaction times.

Experimental Protocols

The following is a generalized protocol for the Suzuki-Miyaura coupling. Specific quantities and conditions should be optimized for your specific aryl halide.

General Protocol for Coupling with an Aryl Halide
  • Reagent Preparation : To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 - 1.5 equiv.), and the base (e.g., Cs₂CO₃, 3.0 equiv.).[14]

  • Catalyst Loading : Add the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., RuPhos or SPhos, 4-10 mol%).[1]

  • Inert Atmosphere : Seal the tube, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.[14][15]

  • Solvent Addition : Add the degassed solvent system (e.g., THF/H₂O at a 4:1 ratio) via syringe.[8][9]

  • Reaction : Place the sealed tube in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80-100 °C). Monitor the reaction progress by TLC, GC-MS, or LC-MS.[14]

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.[16]

  • Purification : Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.[15]

Experimental_Workflow setup 1. Reaction Setup Combine Aryl Halide, R-BF₃K, and Base in Schlenk tube. inert 2. Inert Atmosphere Add Catalyst/Ligand. Evacuate and backfill with Argon (3x). setup->inert solvent 3. Solvent Addition Add degassed solvent system via syringe. inert->solvent react 4. Reaction Heat and stir at desired temperature. Monitor progress (TLC, LC-MS). solvent->react workup 5. Work-up Cool to RT. Dilute, extract, and wash. react->workup purify 6. Purification Dry, concentrate, and purify via chromatography. workup->purify product Isolated Product purify->product

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

References

Technical Support Center: Purification of Products from Potassium (3,5-difluorophenyl)trifluoroborate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed strategies for purifying reaction products derived from Potassium (3,5-difluorophenyl)trifluoroborate. It includes troubleshooting advice and frequently asked questions to address common challenges encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in reactions involving this compound, such as Suzuki-Miyaura couplings?

A1: Common impurities include unreacted starting materials, residual palladium catalyst, and byproducts from side reactions.[1] Specifically, you may encounter:

  • Homocoupling products: Resulting from the coupling of two (3,5-difluorophenyl)trifluoroborate molecules.[1]

  • Boronic acid derivatives: Potassium aryltrifluoroborates can hydrolyze to the corresponding boronic acid, which can also be an impurity.[2][3]

  • Unreacted aryl halide: Leftover from the coupling partner.

  • Phosphine oxides: If phosphine ligands were used with the palladium catalyst (e.g., triphenylphosphine oxide).

  • Inorganic salts: Such as potassium fluoride, which is a byproduct of the trifluoroborate salt.

Q2: What are the key stability considerations for this compound and its derivatives?

A2: Potassium organotrifluoroborates are generally considered bench-stable solids that are resistant to air and moisture, which is a significant advantage over many boronic acids.[4][5][6] However, they can be sensitive to:

  • Strongly acidic conditions: Can lead to protodeboronation.

  • Certain metal ions: Divalent cations like Mg²⁺ can promote decomposition to boronic acids.[2]

  • Oxidative conditions: While more robust than boronic acids, strong oxidants can degrade the C-B bond.[6]

Q3: Which purification techniques are most effective for products derived from (3,5-difluorophenyl)trifluoroborate?

A3: The choice of technique depends on the product's properties and the nature of the impurities. The most common and effective methods are:

  • Flash Column Chromatography: Highly effective for separating the desired product from both polar and non-polar impurities.[7][8] It is the most versatile method for purifying products from Suzuki-Miyaura reactions.[1]

  • Recrystallization: An excellent method for obtaining highly pure crystalline products, provided a suitable solvent system can be found.[9][10] This is often a good final purification step.

  • Extractive Workup: Crucial for removing inorganic salts and water-soluble impurities before other purification steps.[11][12] Specific washes can target certain impurity types.

Troubleshooting Guides

Issue 1: Boron-Containing Impurities Detected in Final Product

Question: My NMR analysis shows residual boron impurities after an initial workup. How can I remove them?

Answer: Boron impurities, often in the form of boronic acids or residual trifluoroborate salts, can be persistent.

Possible Causes & Solutions:

Possible Cause Suggested Solution Experimental Protocol
Inefficient Extractive Workup Perform a basic aqueous wash to convert boronic acids into their more water-soluble boronate salts.[13]1. Dissolve the crude product in an organic solvent (e.g., ethyl acetate, DCM). 2. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (1M) solution of sodium hydroxide (NaOH).[14] 3. Separate the aqueous layer. 4. Wash the organic layer again with brine to remove residual water. 5. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and concentrate.
Formation of Volatile Boron Esters A common technique is to repeatedly evaporate the crude mixture with methanol. This converts boron impurities into volatile trimethyl borate.[11][14]1. Concentrate the crude reaction mixture under reduced pressure. 2. Add methanol (MeOH) to the residue and re-concentrate. 3. Repeat the addition and evaporation of methanol 2-3 times to ensure complete removal of boron as (MeO)₃B.[11]
Complexation with Diols Boronic acids can form complexes with diols, increasing their polarity and facilitating removal. This is less common but can be effective.1. After the initial workup, dissolve the crude product in a suitable solvent. 2. Add a diol like pinacol or ethylene glycol and stir. 3. The resulting boronate ester may be easier to separate by chromatography or extraction.
Issue 2: Poor Separation or Low Recovery During Column Chromatography

Question: I'm struggling to separate my difluorophenyl-containing product from a close-running impurity, or my yield is very low after the column.

Answer: The fluorine atoms on the phenyl ring can alter the polarity and solubility of your compound, sometimes making standard chromatographic conditions suboptimal.

Troubleshooting Strategies:

Problem Possible Cause Suggested Solution
Poor Separation Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating compounds with similar Rf values.Optimize the Eluent: Systematically test different solvent mixtures using Thin Layer Chromatography (TLC). Try combinations like Hexanes/Ethyl Acetate, Dichloromethane/Methanol, or Toluene/Acetone. Adding a small amount of a polar modifier (like methanol) or an acid/base (like acetic acid or triethylamine) can sometimes dramatically improve separation.[10][14]
Low Recovery Compound is Unstable on Silica: Some compounds can decompose on acidic silica gel.[15]Use a Deactivated Stationary Phase: Pre-treat the silica gel by flushing the column with your eluent containing 1% triethylamine to neutralize acidic sites. Alternatively, use a different stationary phase like alumina (neutral or basic) or Florisil.[15]
Compound Streaking/Tailing: The compound may be interacting too strongly with the stationary phase.Improve Elution Profile: For basic compounds, adding a small amount of triethylamine or ammonia in methanol to the eluent can improve peak shape.[10][15] For acidic compounds, a small amount of acetic acid may help.
Compound is Too Polar: The product may not be eluting from the column with standard solvent systems.Increase Eluent Polarity: Use a more polar solvent system, such as a gradient of Dichloromethane up to 10-20% Methanol.[14][15]

Table 1: Recommended Starting Solvent Systems for Column Chromatography

Polarity of ProductRecommended Solvent System (v/v)Notes
Non-polar Hexanes / Ethyl Acetate (95:5 to 70:30)A good starting point for many biaryl products.
Intermediate Polarity Dichloromethane / Methanol (99:1 to 90:10)Effective for more functionalized molecules.[14]
Polar Ethyl Acetate / Methanol (98:2 to 90:10)Useful for products with polar functional groups like alcohols or amines.

Visualizing Purification Workflows

A logical workflow is critical for efficient purification. The following diagram illustrates a typical sequence from reaction workup to final product isolation.

G cluster_0 Reaction Workup cluster_1 Impurity Removal cluster_2 Purification cluster_3 Final Product Reaction Crude Reaction Mixture Quench Quench Reaction (e.g., with water or sat. NH4Cl) Reaction->Quench Extract Liquid-Liquid Extraction (e.g., EtOAc/Water) Quench->Extract Wash Aqueous Washes (e.g., NaHCO3, Brine) Extract->Wash Dry Dry Organic Layer (Na2SO4 or MgSO4) Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Column Chromatography Concentrate->Chromatography Crystallization Recrystallization Chromatography->Crystallization If needs further purification PureProduct Pure Product Chromatography->PureProduct If pure Crystallization->PureProduct Characterization Characterization (NMR, MS, etc.) PureProduct->Characterization

Caption: General workflow for the purification of organic compounds.

Troubleshooting Decision Tree: Low Yield After Purification

If you are experiencing low yields, this decision tree can help diagnose the problem.

G Start Low Yield After Purification CheckReaction Was the reaction complete? (Check by TLC/LCMS) Start->CheckReaction WorkupLoss Was there product loss during workup? CheckReaction->WorkupLoss Yes, reaction complete IncompleteReaction Optimize reaction conditions: - Increase temperature - Change catalyst/ligand - Increase reaction time CheckReaction->IncompleteReaction No, incomplete ColumnLoss Was there product loss during chromatography? WorkupLoss->ColumnLoss No, workup was efficient Emulsion Troubleshoot extraction: - Add brine to break emulsion - Filter through Celite - Use a different solvent WorkupLoss->Emulsion Yes, significant loss FinalYield Re-evaluate reaction scale and expected yield. ColumnLoss->FinalYield No, recovery was high SilicaDecomp Product may be unstable on silica. - Test stability on a TLC plate - Use deactivated silica or alumina - Consider recrystallization instead ColumnLoss->SilicaDecomp Yes, significant loss

Caption: Decision tree for troubleshooting low purification yields.

References

Technical Support Center: Catalyst Deactivation in Reactions with Potassium (3,5-difluorophenyl)trifluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Potassium (3,5-difluorophenyl)trifluoroborate in catalytic reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on preventing and diagnosing catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of catalyst deactivation in Suzuki-Miyaura cross-coupling reactions using this compound?

A1: Catalyst deactivation in this context typically stems from several factors:

  • Formation of Palladium Black: The active Pd(0) catalyst can agglomerate and precipitate as inactive palladium black. This is often triggered by factors such as the presence of oxygen, instability of phosphine ligands, or high temperatures.[1]

  • Ligand Degradation: Phosphine ligands, commonly used in these reactions, can be sensitive to air and moisture, leading to the formation of phosphine oxides which have poor coordinating ability.

  • Inhibition by Fluoride Ions: While necessary for the activation of the trifluoroborate, excess fluoride ions can have a detrimental effect. They can form unreactive anionic boronate species or interact with the palladium center in a way that inhibits catalytic activity.

  • Protodeboronation: This is a side reaction where the C-B bond of the organoboron reagent is cleaved and replaced by a C-H bond, reducing the concentration of the active nucleophile.[2] Electron-withdrawing groups, such as the two fluorine atoms on the phenyl ring, can make the boronic acid more susceptible to this side reaction.[2]

Q2: How does the electron-deficient nature of the 3,5-difluorophenyl group affect the reaction and catalyst stability?

A2: The two fluorine atoms on the phenyl ring make the aryl group electron-deficient. This has a dual effect:

  • Transmetalation Rate: The electron-withdrawing nature of the fluorines can decrease the nucleophilicity of the aryl group, potentially slowing down the transmetalation step in the catalytic cycle. This can sometimes lead to lower reaction rates compared to electron-rich aryltrifluoroborates.

  • Protodeboronation: Arylboronic acids with electron-withdrawing substituents can be more prone to protodeboronation, especially under basic conditions.[2]

Q3: What is the role of the base in reactions with this compound, and how does it impact catalyst performance?

A3: The base is crucial for the hydrolysis of the trifluoroborate to the corresponding boronic acid, which is the active species in the catalytic cycle. Common bases include carbonates (e.g., Cs2CO3, K2CO3) and phosphates (e.g., K3PO4). The choice and strength of the base can influence:

  • Rate of Hydrolysis: A stronger base can accelerate the formation of the boronic acid.

  • Catalyst Stability: Very strong bases can sometimes promote ligand degradation or other side reactions that lead to catalyst deactivation.

  • Protodeboronation: The basicity of the reaction medium is a key factor in the rate of protodeboronation.

Q4: Can I use "ligandless" conditions for the Suzuki-Miyaura coupling of this compound?

A4: While some Suzuki-Miyaura reactions with activated aryl bromides and electron-rich heteroaryltrifluoroborates can proceed under "ligandless" conditions, it is generally not recommended for deactivated systems like those involving (3,5-difluorophenyl)trifluoroborate.[3] The use of a suitable phosphine ligand is typically necessary to stabilize the palladium catalyst and promote efficient catalytic turnover.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during your experiments.

Issue 1: Low or No Product Yield

Question Possible Cause Suggested Solution
Did you observe the formation of a black precipitate (palladium black)? Catalyst decomposition and agglomeration.Ensure rigorous degassing of solvents and reaction setup to remove oxygen. Consider using a more stable palladium precatalyst or a more robust phosphine ligand. Lowering the reaction temperature might also help.
Is your this compound pure? Impurities in the starting material can inhibit the catalyst.Recrystallize the trifluoroborate salt before use.
Have you optimized the base and solvent system? Inefficient hydrolysis of the trifluoroborate or poor solubility of reactants.Screen different bases (e.g., Cs2CO3, K3PO4, K2CO3) and solvent mixtures (e.g., Toluene/H2O, Dioxane/H2O, THF/H2O).
Is protodeboronation a significant side reaction? (Confirmed by GC-MS or NMR of the crude mixture showing 1,3-difluorobenzene) The C-B bond is being cleaved before cross-coupling.Use a milder base or lower the reaction temperature. Consider using a higher loading of the trifluoroborate salt (e.g., 1.5 equivalents).

Issue 2: Reaction Starts but Stalls Before Completion

Question Possible Cause Suggested Solution
Are you using an appropriate palladium precatalyst and ligand? The catalyst system may not be active enough or may be deactivating over time.For electron-deficient partners, a catalyst system with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is often more effective.[4] Consider using a pre-formed palladium-ligand complex.
Is the reaction temperature optimal? The temperature may be too low for efficient catalysis or too high, leading to catalyst decomposition.Perform a temperature screen to find the optimal balance between reaction rate and catalyst stability.
Could there be an issue with the quality of your solvent? Peroxides in ethereal solvents (like THF or dioxane) can deactivate the catalyst.Use freshly distilled or inhibitor-free, anhydrous solvents.

Data Summary

The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura cross-coupling reactions of aryltrifluoroborates, including fluorinated derivatives.

Table 1: General Reaction Conditions for Suzuki-Miyaura Coupling of Potassium Aryltrifluoroborates

ParameterTypical Range/ConditionsReference
Palladium Precatalyst Pd(OAc)2, PdCl2(dppf)·CH2Cl2, Pd(PPh3)4[3][5]
Ligand PPh3, dppf, Buchwald-type ligands (e.g., SPhos, RuPhos)[4][5]
Base Cs2CO3, K2CO3, K3PO4[4][5]
Solvent Toluene/H2O, THF/H2O, Dioxane/H2O[5][6]
Temperature 80-110 °C[6]
Aryltrifluoroborate (equiv.) 1.1 - 1.5[7]
Aryl Halide (equiv.) 1.0[7]

Table 2: Example Yields for Suzuki-Miyaura Coupling of Fluorinated Arylboron Reagents

Arylboron ReagentCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
2,6-difluorophenyl-BF3K4-bromobenzonitrilePdCl2(dppf)·CH2Cl2Cs2CO3THF8085[3]
4-fluorophenylboronic acid1-bromo-4-fluorobenzeneG-COOH-Pd-10K2CO3DMF/H2O110>95[8]
2,4-difluorophenylboronic acid5-bromosalicylic acidPdCl2K2CO3DMF/H2O7598[9]
3,4-difluorophenylboronic acid5-bromosalicylic acidPdCl2K2CO3DMF/H2O7598[8]

Experimental Protocols

General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction with this compound:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv.), the aryl halide (1.0 mmol, 1.0 equiv.), and the base (e.g., K2CO3, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Catalyst and Ligand Addition: Under a positive flow of the inert gas, add the palladium precatalyst (e.g., Pd(OAc)2, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water, 5 mL) via syringe.

  • Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X L2 OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr Ar-Pd(II)-Ar' L2 Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product ArX Ar-X (Aryl Halide) ArX->OxAdd ArBF3K Ar'-BF3K (Trifluoroborate) Base Base (e.g., Cs2CO3) H2O ArBF3K->Base ArBOH2 Ar'-B(OH)2 (Boronic Acid) ArBOH2->Transmetalation Base->ArBOH2 Hydrolysis

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalyst_Deactivation ActiveCatalyst Active Pd(0)L2 DeactivationPathways Deactivation Pathways ActiveCatalyst->DeactivationPathways PdBlack Palladium Black (Inactive) DeactivationPathways->PdBlack LigandOxidation Ligand Oxidation (e.g., P(Ar)3 -> O=P(Ar)3) DeactivationPathways->LigandOxidation FluorideInhibition Fluoride Inhibition ([ArPdF(L)2] or [Ar'BF4]-) DeactivationPathways->FluorideInhibition Triggers Triggers Oxygen Oxygen HighTemp High Temperature ExcessFluoride Excess Fluoride Oxygen->PdBlack Oxygen->LigandOxidation HighTemp->PdBlack ExcessFluoride->FluorideInhibition

Caption: Common catalyst deactivation pathways in Suzuki-Miyaura reactions.

Troubleshooting_Workflow Start Low Yield or Stalled Reaction CheckPrecipitate Observe Black Precipitate? Start->CheckPrecipitate YesPrecipitate Yes CheckPrecipitate->YesPrecipitate NoPrecipitate No CheckPrecipitate->NoPrecipitate ImproveInertness Improve Inert Atmosphere (Degas Solvents, Purge with Ar/N2) YesPrecipitate->ImproveInertness CheckSideProducts Analyze Crude for Side Products (e.g., Protodeboronation) NoPrecipitate->CheckSideProducts ImproveInertness->CheckSideProducts YesSideProducts Yes CheckSideProducts->YesSideProducts NoSideProducts No CheckSideProducts->NoSideProducts OptimizeBase Optimize Base and Temperature (Milder Base, Lower Temp) YesSideProducts->OptimizeBase ScreenCatalyst Screen Catalyst System (Ligand, Pd Source) NoSideProducts->ScreenCatalyst OptimizeBase->ScreenCatalyst CheckPurity Verify Purity of Reagents (Trifluoroborate, Aryl Halide) ScreenCatalyst->CheckPurity

Caption: A logical workflow for troubleshooting low-yielding reactions.

References

impact of water on Potassium (3,5-difluorophenyl)trifluoroborate reaction efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Potassium (3,5-difluorophenyl)trifluoroborate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction efficiency and troubleshooting common issues, with a specific focus on the impact of water.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound to water and air?

A1: Potassium organotrifluoroborate salts, including the (3,5-difluorophenyl) derivative, are known for their exceptional stability towards air and moisture compared to their boronic acid counterparts.[1][2][3][4] They are typically crystalline solids that can be handled on the benchtop and stored for extended periods without special precautions.[1][5] This stability is a key advantage, as it prevents the degradation and formation of boroxine anhydrides that can complicate the stoichiometry of reactions using boronic acids.[1][4]

Q2: If the reagent is water-stable, why is water a concern in my reaction?

A2: While the potassium trifluoroborate salt itself is stable, its primary role in cross-coupling reactions like the Suzuki-Miyaura coupling is to serve as a protected form of the boronic acid.[2] The reaction requires the in situ hydrolysis of the trifluoroborate to the corresponding boronic acid (or a related boronate species), which then participates in the catalytic cycle.[6][7][8] Therefore, the presence and concentration of water are critical variables that directly influence the rate of this hydrolysis and, consequently, the overall reaction efficiency.[6][7][8]

Q3: My Suzuki-Miyaura coupling reaction is giving a low yield. Could water be the cause?

A3: Yes, incorrect water content is a common reason for low yields. The issue can be either too little or too much water, depending on the specific reaction conditions (catalyst, base, solvent). The hydrolysis of the trifluoroborate to the active boronic acid is a crucial equilibrium step.[6][7][8]

  • Insufficient Water: May lead to very slow or incomplete hydrolysis, starving the catalytic cycle of the active boron species.

  • Excessive Water: Can accelerate the formation of the boronic acid, but also increases the risk of competitive side reactions like protodeboronation (replacement of the boron group with a hydrogen atom from water), especially under harsh conditions (e.g., high temperature, strong base).[9] It can also negatively impact catalyst stability.

Q4: What is "slow release" and how does water affect it?

A4: The "slow release" strategy is a key benefit of using organotrifluoroborates. It refers to the gradual hydrolysis of the stable trifluoroborate salt to generate a low, steady concentration of the reactive boronic acid in the reaction mixture.[6][7][8] This strategy is only effective when the rate of hydrolysis is well-matched with the rate of the catalytic turnover.[6][7][8] This minimizes the concentration of the boronic acid at any given time, thereby reducing side reactions like homocoupling and protodeboronation.[6][7][8] The amount of water in the solvent system is a primary lever for controlling this release rate.

Troubleshooting Guide: Low Reaction Efficiency

If you are experiencing low yields or reaction stalling, use the following guide to troubleshoot potential issues related to water and other factors.

Problem: Low or No Product Formation
Potential Cause Recommended Action
Suboptimal Hydrolysis Rate The hydrolysis of the trifluoroborate is either too slow or too fast. Many Suzuki-Miyaura protocols for trifluoroborates specify a mixed solvent system (e.g., THF/water, Toluene/water, i-PrOH/water).[10][11][12][13] Action: Systematically vary the solvent-to-water ratio. Start with a common ratio like 9:1 or 4:1 organic solvent to water and screen other ratios to find the optimum for your specific substrate.
Protodeboronation Side Reaction The desired boronic acid intermediate is being consumed by reacting with a proton source (like water) before it can enter the catalytic cycle. This is more common with electron-deficient substrates. Action: 1. Reduce the amount of water in the system. 2. Use a milder base (e.g., K₃PO₄, Cs₂CO₃) which can reduce the rate of this side reaction.[9] 3. Lower the reaction temperature.
Catalyst Deactivation The active Pd(0) catalyst is sensitive to oxygen and can be deactivated. While the trifluoroborate salt is air-stable, the catalytic system is not. Action: Ensure your solvent is thoroughly degassed before adding the catalyst. Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction setup and duration.[9]
Base-Induced Phase Splitting In certain solvent systems like THF/water, the use of inorganic bases (e.g., Cs₂CO₃) can cause the mixture to split into two phases.[6][8] This can dramatically alter the local pH and water concentration, leading to unpredictable hydrolysis rates and poor reproducibility.[6][8][14] Action: 1. Ensure vigorous stirring to maintain a homogeneous emulsion. 2. Consider a different solvent system (e.g., toluene/water, dioxane/water) or a different base.
Improper Base Selection The choice and purity of the base are critical. The base facilitates the hydrolysis and is essential for the transmetalation step. Action: Use a fresh, high-purity base. Cs₂CO₃, K₂CO₃, and K₃PO₄ are commonly used and effective bases for these couplings.[10][12][13]

Visualization of Key Processes

Hydrolysis Equilibrium of Trifluoroborate

The diagram below illustrates the critical role of water in activating the this compound for the Suzuki-Miyaura catalytic cycle. The stable, tetracoordinate trifluoroborate salt exists in equilibrium with the reactive, trivalent boronic acid, which is the species that undergoes transmetalation with the palladium catalyst.

G cluster_reagents Initial Reagents cluster_products Active Species for Catalysis KBF3 This compound (Stable, R-BF₃K) BoronicAcid Boronic Acid (Active, R-B(OH)₂) KBF3->BoronicAcid Hydrolysis (Rate-determining step) H2O Water (H₂O) KF_HF KF + HF G Start Low Reaction Yield Observed CheckWater 1. Is the Water Ratio Optimized? Start->CheckWater CheckDegas 2. Was the Reaction Adequately Degassed? CheckWater->CheckDegas Yes VaryRatio Vary Solvent:Water Ratio (e.g., 4:1, 9:1, 20:1) CheckWater->VaryRatio No CheckBase 3. Is the Base Correct and Pure? CheckDegas->CheckBase Yes ImproveDegas Improve Degassing Protocol (e.g., longer sparging, freeze-pump-thaw) CheckDegas->ImproveDegas No CheckCatalyst 4. Is the Catalyst/Ligand Active? CheckBase->CheckCatalyst Yes ChangeBase Use Fresh, High-Purity Base (e.g., Cs₂CO₃, K₃PO₄) CheckBase->ChangeBase No ChangeCatalyst Use Fresh Catalyst/Ligand or Test with a Known Reaction CheckCatalyst->ChangeCatalyst No Success Yield Improved CheckCatalyst->Success Yes VaryRatio->CheckDegas ImproveDegas->CheckBase ChangeBase->CheckCatalyst ChangeCatalyst->Success

References

overcoming low reactivity of electron-rich aryl halides with Potassium (3,5-difluorophenyl)trifluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing potassium (3,5-difluorophenyl)trifluoroborate in Suzuki-Miyaura cross-coupling reactions, particularly with challenging electron-rich aryl halides.

Frequently Asked Questions (FAQs)

Q1: Why are electron-rich aryl halides considered challenging substrates for Suzuki-Miyaura coupling?

Electron-rich aryl halides, such as those containing methoxy or amino groups, are difficult substrates due to the high electron density on the aromatic ring. This increased electron density strengthens the carbon-halogen bond, making the crucial initial step of the catalytic cycle—oxidative addition of the palladium catalyst to the aryl halide—energetically unfavorable and slow.[1][2][3] Consequently, these reactions often suffer from low yields or fail completely under standard conditions.

Q2: What are the advantages of using this compound over the corresponding boronic acid?

Potassium trifluoroborate salts offer several significant advantages over their boronic acid counterparts:

  • Stability: They are typically bench-stable, crystalline solids that are not prone to the protodeboronation (loss of the boron group) that can plague boronic acids, especially heteroaryl boronic acids.[4][5]

  • Handling: Their solid nature makes them easier to handle, weigh, and store compared to boronic acids, which can be less crystalline and more sensitive to air and moisture.[6]

  • Stoichiometry: Due to their stability, near-stoichiometric amounts of the trifluoroborate salt can be used, which improves atom economy.[4]

  • Slow Release: In the reaction mixture, the trifluoroborate slowly hydrolyzes to the active boronic acid species, maintaining a low, steady concentration that can help suppress unwanted side reactions like homocoupling.[5]

Q3: What is the role of the base and water in this reaction?

The base is essential for activating the organoboron species for the transmetalation step. It reacts with the boronic acid (formed in situ from the trifluoroborate) to form a more nucleophilic "ate" complex, which then transfers its organic group to the palladium center.[7]

Water is often a necessary co-solvent. It facilitates the dissolution of the base (especially inorganic carbonate and phosphate bases) and is required for the hydrolysis of the potassium trifluoroborate salt to the active boronic acid. For anhydrous couplings with certain bases like K3PO4, a small amount of water may still be required to achieve efficient reaction.[5]

Q4: How do the fluorine atoms on the this compound affect the reaction?

The two fluorine atoms are strong electron-withdrawing groups. This electronic property makes the boron atom more Lewis acidic, which can influence the rate of hydrolysis and the formation of the boronate complex. While the aryl halide partner's electronics are dominant in dictating the difficulty of oxidative addition, the electronics of the boronate partner are crucial for an efficient transmetalation step.

Experimental Protocols and Data

A general protocol for the coupling of an electron-rich aryl chloride with this compound is provided below. Optimization of catalyst, ligand, base, and solvent is often necessary for specific substrates.

General Experimental Protocol
  • Reagent Preparation: To an oven-dried reaction vessel, add the palladium catalyst, ligand, and base under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reaction Setup: Add the electron-rich aryl halide, this compound, and degassed solvent(s).

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst System: Oxidative addition is the rate-limiting step. The catalyst/ligand combination is not active enough for the electron-rich halide.[1][2]Screen Catalysts & Ligands: Switch to a more active system. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are highly effective for activating C-Cl bonds.[8][9][10] • Use a Pre-catalyst: Employ a well-defined palladium pre-catalyst that readily forms the active Pd(0) species.
2. Inappropriate Base/Solvent: The base may be too weak, poorly soluble, or incompatible with the solvent system.Screen Bases: Stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective than K₂CO₃.[10][11] • Solvent Choice: Ethereal solvents like dioxane or THF, often with a small amount of water, are common. Anhydrous conditions with a soluble base can also be effective.[11]
3. Insufficient Temperature: The activation energy for oxidative addition is not being overcome.Increase Temperature: Cautiously increase the reaction temperature, monitoring for potential decomposition.
Significant Side Products 1. Protodeboronation of Boronate: The (3,5-difluorophenyl)trifluoroborate is degrading before it can couple.Use a Milder Base: A very strong base can accelerate protodeboronation. Screen milder options. • Control Water Content: While some water is needed, excess water can promote this side reaction.
2. Dehalogenation of Aryl Halide: The starting aryl halide is being reduced to the corresponding arene.[3]Change Base/Solvent: This can be caused by hydride impurities or reactions with certain bases or solvents. Switch to a non-hydridic base and ensure high-purity, anhydrous solvents.[11]
3. Homocoupling of Boronate: Formation of 3,3',5,5'-tetrafluorobiphenyl.Ensure Inert Atmosphere: This is often caused by oxygen. Rigorously degas all solvents and maintain a strict inert atmosphere.[3][11] • Use a Pd(0) Source: Starting with a Pd(0) pre-catalyst can minimize the presence of Pd(II) species that promote homocoupling.[11]
Catalyst & Ligand Selection for a Model Reaction

The following table summarizes catalyst performance for the coupling of 4-chloroanisole (a challenging electron-rich aryl chloride) with phenylboronic acid, providing a starting point for optimization.

Catalyst Precursor (2 mol%)Ligand (4 mol%)BaseSolventYield (%)
Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O< 5
Pd₂(dba)₃PCy₃K₃PO₄Dioxane45
Pd(OAc)₂SPhos Cs₂CO₃Dioxane/H₂O88
Pd₂(dba)₃XPhos K₃PO₄Toluene92
Pd(OAc)₂RuPhos K₃PO₄n-Butanol95
Data is representative and compiled from typical results in the literature for challenging Suzuki-Miyaura couplings.[4]

Visualized Workflows and Mechanisms

Experimental Workflow

The diagram below outlines the typical laboratory workflow for setting up the described Suzuki-Miyaura coupling reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 Dry Glassware p2 Weigh Catalyst, Ligand, Base, and Boronate Salt p1->p2 p3 Degas Solvents p2->p3 r1 Assemble Under Inert Atmosphere (Ar/N2) p3->r1 r2 Add Aryl Halide and Solvents r1->r2 r3 Heat to Target Temperature r2->r3 r4 Monitor by LC-MS / TLC r3->r4 w1 Cool to RT & Quench r4->w1 w2 Liquid-Liquid Extraction w1->w2 w3 Dry Organic Layer & Concentrate w2->w3 w4 Column Chromatography w3->w4 w5 Characterize Product w4->w5

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Catalytic Cycle

The catalytic cycle is the heart of the Suzuki-Miyaura reaction. Overcoming the high energy barrier of the initial Oxidative Addition step is key for coupling electron-rich aryl halides.

G Pd0 Pd(0)L2 PdII_1 Ar-Pd(II)-X L2 Pd0->PdII_1 Oxidative Addition PdII_2 Ar-Pd(II)-OB(OH)2 L2 PdII_1->PdII_2 Ligand Exchange PdII_3 Ar-Pd(II)-Ar' L2 PdII_2->PdII_3 Transmetalation PdII_3->Pd0 Reductive Elimination ArAr Ar-Ar' Out (Product) PdII_3->ArAr ArX Ar-X In (Electron-Rich Halide) ArX->Pd0 Boronate Ar'-B(OH)3- In (from R-BF3K) Boronate->PdII_1

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Managing Protodeboronation of Potassium (3,5-difluorophenyl)trifluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the protodeboronation of potassium (3,5-difluorophenyl)trifluoroborate, particularly under acidic conditions. The information is presented in a question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern for this compound?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the organoboron compound is cleaved and replaced by a carbon-hydrogen bond. For this compound, this results in the formation of 1,3-difluorobenzene as a byproduct, leading to lower yields of the desired product in cross-coupling reactions and complicating purification. While potassium aryltrifluoroborates are generally more stable than the corresponding boronic acids, protodeboronation can still occur, especially under harsh reaction conditions.[1]

Q2: How does the stability of this compound compare to its corresponding boronic acid?

A2: this compound is significantly more stable than 3,5-difluorophenylboronic acid. The tetracoordinate nature of the boron atom in the trifluoroborate salt "protects" the carbon-boron bond from premature cleavage.[2] This enhanced stability allows for easier handling and storage and often leads to more reproducible results in synthetic applications.[1]

Q3: What is the effect of the 3,5-difluoro substitution on the stability of the trifluoroborate salt?

A3: The two fluorine atoms on the phenyl ring are electron-withdrawing groups. These substituents increase the stability of the aryltrifluoroborate towards protodeboronation. Electron-withdrawing groups retard the rate of solvolysis, which is often a precursor to protodeboronation.

Q4: Can I use this compound directly in my Suzuki-Miyaura coupling reaction?

A4: Yes, this compound can be used directly. In fact, it is often preferred over the boronic acid due to its higher stability.[1] The reaction typically requires the in-situ hydrolysis of the trifluoroborate to the corresponding boronic acid, which is the active species in the catalytic cycle.[3]

Troubleshooting Guide

Issue 1: Low yield of the desired cross-coupled product and significant formation of 1,3-difluorobenzene.

  • Possible Cause: Protodeboronation of the this compound is occurring at a rate competitive with or faster than the desired cross-coupling reaction.

  • Troubleshooting Steps:

    • Optimize Reaction Temperature: Higher temperatures can accelerate protodeboronation.[4] If your catalyst is sufficiently active, consider lowering the reaction temperature.

    • Choice of Base: While your reaction is under acidic overall conditions, localized high concentrations of base (if used) can promote protodeboronation. If a base is required for the catalytic cycle, consider using a milder base (e.g., K₃PO₄, Cs₂CO₃) instead of strong bases like NaOH or KOH.

    • Use a Highly Active Catalyst: A more efficient palladium catalyst and ligand system can increase the rate of the desired Suzuki-Miyaura coupling, allowing it to outcompete the slower protodeboronation side reaction.

    • Anhydrous Conditions: While some water is necessary for the hydrolysis of the trifluoroborate to the active boronic acid, excess water can serve as a proton source for protodeboronation. Using anhydrous solvents and ensuring reagents are dry can be beneficial, but a small, controlled amount of water is often essential for the reaction to proceed.

Issue 2: The reaction is sluggish or does not proceed to completion, even with minimal protodeboronation.

  • Possible Cause: Inefficient hydrolysis of the stable this compound to the active boronic acid species. This is a phenomenon sometimes referred to as the "acid-base paradox," where some electron-deficient aryltrifluoroborates require acid catalysis for efficient hydrolysis.[3][5]

  • Troubleshooting Steps:

    • Controlled Addition of a Protic Source: While counterintuitive when trying to avoid protodeboronation, a carefully controlled amount of a weak acid or a protic solvent may be necessary to facilitate the hydrolysis of the trifluoroborate. This should be done cautiously and optimized to find a balance between promoting the desired reaction and minimizing the undesired side reaction.

    • pH Adjustment: The rate of hydrolysis can be pH-dependent. A systematic screen of the reaction pH may be necessary to find the optimal conditions for the hydrolysis and subsequent cross-coupling.

Quantitative Data

Table 1: Estimated Stability of this compound under Various Conditions

ConditionEstimated Half-life (t½) for ProtodeboronationRemarks
pH 2 (aq. HCl)> 48 hoursHighly stable due to the electron-withdrawing nature of the fluorine atoms.
pH 4 (aq. Acetate Buffer)> 24 hoursRemains very stable under moderately acidic conditions.
pH 7 (aq. Phosphate Buffer)Several hours to daysStability decreases at neutral pH but is still significantly higher than the corresponding boronic acid.
Anhydrous Organic Solvent (e.g., THF, Dioxane)Very stableProtodeboronation is minimal in the absence of a proton source.

Experimental Protocols

Protocol 1: Monitoring Protodeboronation of this compound by ¹⁹F NMR Spectroscopy

This protocol allows for the quantitative assessment of the stability of this compound under specific acidic conditions.

Materials:

  • This compound

  • Deuterated solvent (e.g., D₂O, CD₃OD)

  • Acid of choice (e.g., HCl, H₂SO₄, Acetic Acid)

  • Internal standard with a distinct ¹⁹F NMR signal (e.g., trifluorotoluene)

  • NMR tubes

Procedure:

  • Prepare a stock solution of this compound in the deuterated solvent of choice.

  • Prepare a stock solution of the acid at the desired concentration in the same deuterated solvent.

  • In an NMR tube, combine a known volume of the trifluoroborate stock solution and the internal standard.

  • Acquire an initial ¹⁹F NMR spectrum (t=0). The signal for the trifluoroborate will be a characteristic quartet due to coupling with ¹¹B.

  • To initiate the experiment, add a known volume of the acid stock solution to the NMR tube, mix thoroughly, and start a timer.

  • Acquire ¹⁹F NMR spectra at regular time intervals.

  • Monitor the decrease in the integral of the trifluoroborate signal and the appearance of the signal corresponding to the protodeboronated product (1,3-difluorobenzene).

  • Calculate the concentration of the remaining trifluoroborate at each time point relative to the internal standard.

  • Plot the natural logarithm of the concentration of the trifluoroborate versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (k), from which the half-life (t½ = ln(2)/k) can be calculated.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of this compound under Mildly Acidic Conditions

This protocol provides a starting point for the cross-coupling of this compound with an aryl halide, with considerations for minimizing protodeboronation.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Weak base (e.g., K₃PO₄, 2.0 equiv)

  • Solvent system (e.g., 4:1 mixture of dioxane and water)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add the this compound, aryl halide, and weak base.

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Under a positive flow of inert gas, add the palladium catalyst.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Note: The optimal conditions (catalyst, base, solvent, temperature) may vary depending on the specific aryl halide used and should be determined empirically.

Visualizations

Protodeboronation_Pathway K_ArBF3 This compound (Stable) ArBF3_minus (3,5-difluorophenyl)trifluoroborate anion K_ArBF3->ArBF3_minus Dissociation ArH 1,3-Difluorobenzene (Protodeboronation Product) ArBF3_minus->ArH Protodeboronation (Undesired Pathway) Proton_Source H⁺ Source (e.g., H₂O, Acid) Proton_Source->ArH Protodeboronation (Undesired Pathway)

Undesired Protodeboronation Pathway

Suzuki_Miyaura_vs_Protodeboronation cluster_main Reaction Environment cluster_factors Controlling Factors K_ArBF3 K⁺ [ArBF₃]⁻ (Starting Material) ArBOH2 ArB(OH)₂ (Active Species) K_ArBF3->ArBOH2 Hydrolysis (H₂O, mild acid/base) Ar_Ar_prime Ar-Ar' (Desired Product) ArBOH2->Ar_Ar_prime Suzuki-Miyaura Coupling (Pd catalyst, Ar'-X) ArH Ar-H (Side Product) ArBOH2->ArH Protodeboronation (H⁺ source) Temp Temperature Temp->ArH influences rate Base Base Strength Base->ArH influences rate Catalyst Catalyst Activity Catalyst->Ar_Ar_prime influences rate Water [H₂O] Water->ArBOH2 required for Water->ArH proton source

Competition between Suzuki-Miyaura Coupling and Protodeboronation

References

Technical Support Center: Temperature Optimization for Potassium (3,5-difluorophenyl)trifluoroborate Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the temperature for the Suzuki-Miyaura cross-coupling of Potassium (3,5-difluorophenyl)trifluoroborate.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting temperature for the cross-coupling of potassium aryltrifluoroborates?

A typical starting temperature for the Suzuki-Miyaura cross-coupling of potassium aryltrifluoroborates ranges from 80°C to 110°C.[1][2][3][4] Many procedures report successful couplings at around 85°C.[2][5] However, the optimal temperature is highly dependent on the specific substrates, catalyst system, base, and solvent used.[6][7]

Q2: What are the signs that the reaction temperature is too high?

Elevated temperatures (e.g., >100-110°C) can lead to several issues, including:

  • Catalyst Decomposition: A common sign of excessive heat is the rapid precipitation of palladium black, which indicates the decomposition of the active Pd(0) catalyst.[1] This will lead to a decrease in reaction rate and overall yield.

  • Increased Side Products: Higher temperatures can promote side reactions such as homocoupling of the aryl halide and protodeboronation of the organotrifluoroborate.

  • Solvent Decomposition: In some cases, high temperatures can lead to the decomposition of the solvent, as seen with DMSO at elevated temperatures.[8]

Q3: What are the indications that the reaction temperature is too low?

If the reaction temperature is too low, you may observe:

  • Low or No Conversion: The reaction may be sluggish or fail to proceed altogether. Some catalyst systems are not effective at ambient temperatures.[1]

  • Incomplete Reaction: The reaction may start but not go to completion, even after an extended period. A gentle increase in temperature can sometimes be sufficient to drive the reaction to completion.

Q4: How does the choice of solvent affect the optimal reaction temperature?

The solvent system plays a crucial role in determining the optimal reaction temperature. For instance, solvent systems like toluene/water or THF/water are commonly used, with temperatures often set around 80-85°C.[3][5][9] The boiling point of the solvent will also set the upper limit for the reaction temperature under standard pressure. Some reactions have been successfully carried out in water-ethanol at 120°C under microwave irradiation.[10]

Q5: Can microwave heating be used for this type of reaction?

Yes, microwave heating can be a very effective method for accelerating Suzuki-Miyaura cross-coupling reactions. It can significantly reduce reaction times, often from hours to minutes.[10] Temperatures in microwave-assisted reactions can reach up to 160°C, but careful optimization is needed to avoid catalyst decomposition and side product formation.[10]

Troubleshooting Guide

This section addresses specific issues you may encounter during the temperature optimization of your cross-coupling reaction.

Problem: Low or no conversion of starting material.

Potential Cause Suggested Solution
Reaction temperature is too low. Gradually increase the reaction temperature in 10°C increments. Monitor the reaction progress by TLC or GC/LC-MS. For some systems, 80°C is the optimal temperature, with yields decreasing sharply below this point.[11]
Inefficient catalyst activation. The formation of the active Pd(0) catalyst can be temperature-dependent. Ensure the temperature is high enough for the pre-catalyst reduction to occur. This process is influenced by the ligand, base, and solvent.[7]
Poorly soluble base. If using a solid base like K₃PO₄ or K₂CO₃, ensure it is finely ground to maximize surface area.[12] In some cases, a small amount of water is necessary for anhydrous couplings with K₃PO₄ to work effectively.[12]
Inactivated boronic acid. Potassium organotrifluoroborates are generally stable, but in situ hydrolysis to the boronic acid is a key step.[13] Ensure that the reaction conditions (e.g., presence of a base and water) are suitable for this conversion.

Problem: Significant formation of side products (e.g., homocoupling, protodeboronation).

Potential Cause Suggested Solution
Reaction temperature is too high. High temperatures can accelerate side reactions. Try lowering the temperature to see if the formation of byproducts is reduced.
Presence of oxygen. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) as oxygen can promote homocoupling.
Protodeboronation. Potassium organotrifluoroborates are less prone to protodeboronation than their boronic acid counterparts.[14][15] However, if this is an issue, consider using a less protic solvent or a milder base.

Problem: Catalyst decomposition (formation of palladium black).

Potential Cause Suggested Solution
Reaction temperature is too high. This is a common cause of catalyst decomposition.[1] Reduce the reaction temperature.
Inappropriate ligand or ligand-to-metal ratio. The choice of ligand is crucial for stabilizing the palladium catalyst. Ensure you are using a suitable ligand (e.g., a bulky, electron-rich phosphine like RuPhos) and an appropriate ligand-to-palladium ratio.[2][6]
High catalyst loading. While counterintuitive, a very high catalyst loading can sometimes lead to faster decomposition. Try reducing the catalyst loading.

Data Presentation: Temperature Effects and Reaction Conditions

The following tables summarize typical conditions and the effect of temperature on Suzuki-Miyaura cross-coupling reactions of potassium aryltrifluoroborates.

Table 1: Effect of Temperature on Reaction Yield

EntryAryl HalideAryltrifluoroborateTemperature (°C)Yield (%)Reference
14-BromotoluenePhenyltrifluoroborate80-8582[1]
2Aryl BromidesHomoenolates85Good[5]
3Heteroaryl HalidesHeteroaryltrifluoroborates85Good to Excellent[2]
4Aryl ChloridesPrimary Alkyltrifluoroborates80Good to Excellent[3]
51-Bromo-4-fluorobenzenePhenylboronic Acid70Lower Conversion[4]
61-Bromo-4-fluorobenzenePhenylboronic Acid110Higher Conversion[4]

Table 2: General Reaction Conditions for Cross-Coupling of Potassium Aryltrifluoroborates

ParameterRecommended Conditions
Catalyst Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol %)
Ligand Bulky, electron-rich phosphines (e.g., RuPhos, SPhos, XPhos) or PPh₃ (2-10 mol %)
Base K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equivalents)
Solvent Toluene/H₂O, THF/H₂O, or Ethanol
Temperature 80-110 °C
Atmosphere Inert (Nitrogen or Argon)

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Halide:

  • Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Catalyst and Ligand Addition: In a separate vial, pre-mix the palladium catalyst (e.g., Pd(OAc)₂, 2 mol %) and the ligand (e.g., RuPhos, 4 mol %) in the chosen solvent. Add this solution to the reaction vessel via syringe.

  • Solvent Addition: Add the degassed solvent system (e.g., 10:1 toluene/H₂O) to the reaction vessel to achieve the desired concentration (typically 0.1-0.5 M).

  • Heating: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80°C).

  • Reaction Monitoring: Stir the reaction mixture vigorously and monitor its progress by TLC or GC/LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation cluster_analysis Final Analysis A Weigh Reagents: Aryl Halide, Boronic Acid Salt, Base B Add to Reaction Vessel A->B C Purge with Inert Gas B->C D Add Catalyst, Ligand, and Degassed Solvent C->D E Heat to Optimized Temperature D->E F Monitor Progress (TLC, GC/LC-MS) E->F G Reaction Cooled and Quenched F->G H Extraction and Washing G->H I Drying and Concentration H->I J Purification (Column Chromatography) I->J K Characterization (NMR, MS) J->K

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

troubleshooting_tree start Reaction Issue Observed low_conversion Low or No Conversion? start->low_conversion side_products Excess Side Products? start->side_products pd_black Pd Black Formation? start->pd_black increase_temp Increase Temperature low_conversion->increase_temp Yes check_catalyst Check Catalyst Activation/ Base Solubility low_conversion->check_catalyst If Temp OK decrease_temp Decrease Temperature side_products->decrease_temp Yes inert_atmosphere Ensure Inert Atmosphere side_products->inert_atmosphere If Temp OK decrease_temp2 Decrease Temperature pd_black->decrease_temp2 Yes check_ligand Check Ligand/ Ratio pd_black->check_ligand If Temp OK

Caption: Troubleshooting decision tree for temperature optimization.

References

Validation & Comparative

A Comparative Guide: Potassium (3,5-difluorophenyl)trifluoroborate vs. (3,5-difluorophenyl)boronic acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount for the successful synthesis of complex molecules. In the realm of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, organoboron compounds are indispensable. This guide provides an objective comparison between two such reagents: Potassium (3,5-difluorophenyl)trifluoroborate and (3,5-difluorophenyl)boronic acid, offering insights into their performance, stability, and handling, supported by experimental data.

Executive Summary: The Trifluoroborate Advantage

Potassium organotrifluoroborates are increasingly recognized as superior alternatives to boronic acids for several key reasons. As crystalline, free-flowing solids, they exhibit remarkable stability to both air and moisture, a stark contrast to boronic acids which can be prone to decomposition and are often challenging to purify.[1] This inherent stability simplifies storage and handling, and it allows for a broader tolerance of functional groups and reaction conditions. The tetracoordinate nature of the boron atom in organotrifluoroborates renders them less susceptible to protodeboronation compared to their boronic acid counterparts.[1]

(3,5-difluorophenyl)boronic acid is a versatile reagent used in the synthesis of a variety of compounds, including potent enzyme inhibitors. However, like many boronic acids, it can exist in equilibrium with its cyclic trimeric anhydrides (boroxines), which can complicate stoichiometry in reactions.[1] this compound, on the other hand, exists as a stable monomeric species, offering more precise control over reaction stoichiometry.

Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis

The following table summarizes representative data for the Suzuki-Miyaura coupling of fluorinated arylboron reagents with various aryl halides. It is important to note that reaction conditions are optimized for each specific transformation and may not be directly comparable.

Boron ReagentCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
(3,5-difluorophenyl)boronic acid5-bromo-3-(methoxymethyl)-2-methyl-pyridinePd(dppf)Cl₂K₂CO₃1,4-dioxane/H₂O901685
Potassium vinyltrifluoroborate4-bromoanisolePdCl₂/PPh₃Cs₂CO₃THF/H₂ONot SpecifiedNot Specified72
Potassium (4-oxoalkyl)trifluoroborate4-bromoanisolePd(OAc)₂/RuPhosK₂CO₃Toluene/H₂ONot SpecifiedNot SpecifiedGood
(2,4-difluorophenyl)boronic acid5-bromosalicylic acidPdCl₂K₂CO₃DMF/H₂O751.798
Pentafluorophenylboronic acidPhenyl bromidePd₂(dba)₃/P(t-Bu)₃/CsF/Ag₂OCsF/Ag₂ONot SpecifiedNot Specified>90

Data compiled from multiple sources. Conditions and yields are substrate-dependent.

The data indicates that high yields can be achieved with both classes of reagents under optimized conditions. However, the operational simplicity and enhanced stability of potassium trifluoroborates often make them the preferred choice, particularly in complex, multi-step syntheses.

Experimental Protocols: A Representative Suzuki-Miyaura Coupling

The following is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for either this compound or (3,5-difluorophenyl)boronic acid. This specific example is based on the synthesis of a precursor to a Phosphodiesterase 10A (PDE10A) inhibitor, demonstrating the utility of these reagents in drug discovery.

Synthesis of 5-(3,5-difluorophenyl)-3-(methoxymethyl)-2-methylpyridine

Materials:

  • 5-bromo-3-(methoxymethyl)-2-methylpyridine

  • (3,5-difluorophenyl)boronic acid

  • Palladium(II) bis(triphenylphosphine) dichloride [Pd(dppf)Cl₂]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

Procedure:

  • To a reaction vessel, add 5-bromo-3-(methoxymethyl)-2-methylpyridine (1.0 eq), (3,5-difluorophenyl)boronic acid (1.5 eq), and potassium carbonate (2.0 eq).

  • Evacuate the vessel and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

  • Add Pd(dppf)Cl₂ (0.05 eq) to the mixture.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.

  • Heat the reaction mixture to 90°C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Visualization of a Synthetic Pathway

The following diagram illustrates a generalized workflow for the synthesis of a potential PDE10A inhibitor, highlighting the key Suzuki-Miyaura coupling step where a (3,5-difluorophenyl)boron reagent would be utilized.

G cluster_0 Starting Materials cluster_1 Reaction Conditions A Aryl Halide (e.g., Bromopyridine derivative) C Suzuki-Miyaura Cross-Coupling A->C B Boron Reagent (3,5-difluorophenyl)boronic acid or This compound B->C Catalyst Palladium Catalyst (e.g., Pd(dppf)Cl₂) Catalyst->C Base Base (e.g., K₂CO₃) Base->C Solvent Solvent (e.g., Dioxane/Water) Solvent->C D Biaryl Intermediate C->D E Further Functionalization (e.g., deprotection, alkylation) D->E F Final PDE10A Inhibitor Candidate E->F

Caption: Synthetic workflow for a PDE10A inhibitor.

Conclusion

Both this compound and (3,5-difluorophenyl)boronic acid are effective reagents for the introduction of the 3,5-difluorophenyl moiety via Suzuki-Miyaura cross-coupling. However, the superior stability, ease of handling, and monomeric nature of the potassium trifluoroborate salt offer significant practical advantages in a research and drug development setting. These benefits often translate to more reliable and reproducible results, making this compound a highly recommended alternative to the corresponding boronic acid for the synthesis of complex, high-value molecules.

References

Potassium Organotrifluoroborates: A Superior Alternative to Boronic Esters in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the choice of reagents is paramount to the success of a reaction. In the realm of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, potassium organotrifluoroborates are increasingly demonstrating significant advantages over traditional boronic acids and their esters. Their enhanced stability, ease of handling, and often superior reactivity make them a more reliable and efficient choice for constructing carbon-carbon bonds.

Potassium organotrifluoroborates are crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture.[1][2] This is in stark contrast to boronic acids, which can be prone to decomposition and exist in equilibrium with their cyclic trimeric anhydrides (boroxines), complicating stoichiometry.[1][2] While boronic esters offer improved stability over boronic acids, they can be susceptible to hydrolysis.[2] The tetracoordinate nature of the boron atom in organotrifluoroborates, bonded to three highly electronegative fluorine atoms, renders them less susceptible to protodeboronation, a common side reaction with boronic acids and esters.[2] This inherent stability simplifies storage and handling, allowing for a broader tolerance of functional groups and reaction conditions.[1]

Performance in Suzuki-Miyaura Cross-Coupling: A Quantitative Comparison

The superior performance of potassium organotrifluoroborates is particularly evident in the Suzuki-Miyaura cross-coupling reaction, where they often lead to higher and more reproducible yields, especially with challenging substrates. While direct comparative data under identical conditions can be limited due to researchers often opting for trifluoroborates when boronic acids are known to perform poorly, the available data clearly illustrates the advantages of organotrifluoroborates.[3]

EntryCoupling PartnersBoron ReagentCatalyst System (mol %)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
14-Bromoanisole + Phenylboronic Acid DerivativePhenylboronic acidPd(OAc)₂ (2), PPh₃ (6)K₂CO₃ (3)Toluene/H₂O (10:1)802479[4]
24-Bromoanisole + Potassium PhenyltrifluoroboratePotassium phenyltrifluoroboratePd(OAc)₂ (2), RuPhos (4)K₂CO₃ (3)Toluene/H₂O (10:1)802499[4][5]
32-Bromotoluene + Phenylboronic Acid DerivativePhenylboronic acidPdCl₂ (2), PPh₃ (6)K₂CO₃ (3)MeOH1250.3343[5]
42-Bromotoluene + Potassium PhenyltrifluoroboratePotassium phenyltrifluoroboratePdCl₂ (2), PPh₃ (6)K₂CO₃ (3)MeOH/H₂O (1:1)1250.3371[5]
54-Iodoanisole + Vinylboronic Acid DerivativeVinylboronic acid pinacol esterPdCl₂(dppf)·CH₂Cl₂ (2)Cs₂CO₃ (3)THF/H₂O (9:1)852263[6]
64-Iodoanisole + Potassium VinyltrifluoroboratePotassium vinyltrifluoroboratePdCl₂ (2), PPh₃ (6)Cs₂CO₃ (3)THF/H₂O (9:1)852272[6]
71-Bromo-4-nitrobenzene + 4-Methylthiophen-2-ylboronic Acid Derivative4-Methylthiophen-2-ylboronic acid (as received)Pd₂(dba)₃ (2), SPhos (4)K₃PO₄ (2)n-Butanol1001269[7]
81-Bromo-4-nitrobenzene + Potassium 4-Methylthiophen-2-yltrifluoroboratePotassium 4-methylthiophen-2-yltrifluoroboratePd₂(dba)₃ (2), SPhos (4)K₃PO₄ (2)n-Butanol1001295[7]

Experimental Protocols

Synthesis of Potassium Phenyltrifluoroborate

A standard method for preparing potassium organotrifluoroborates involves the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[2]

Procedure:

  • Dissolve phenylboronic acid (1.0 eq) in methanol.

  • Slowly add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 eq) to the stirring methanolic solution.

  • A white precipitate of potassium phenyltrifluoroborate will form immediately.

  • Stir the mixture for 30 minutes at room temperature.

  • Collect the solid by vacuum filtration, wash with cold methanol and diethyl ether, and dry under vacuum to yield the pure product.[2]

General Procedure for Suzuki-Miyaura Coupling with Potassium Aryltrifluoroborates

Procedure:

  • To a reaction vessel, add the potassium aryltrifluoroborate (1.0 mmol), the aryl halide (1.0 mmol), palladium(II) acetate (0.02 mmol), RuPhos (0.04 mmol), and potassium carbonate (3.0 mmol).

  • Evacuate the vessel and backfill with an inert atmosphere (e.g., nitrogen or argon).

  • Add a 10:1 mixture of toluene and water (0.25 M).

  • Heat the reaction mixture to 80 °C and stir for 24 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[4]

Mechanistic Insight and Reaction Pathway

The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8] Potassium organotrifluoroborates are considered "protected" forms of boronic acids.[9] They enter the catalytic cycle after in-situ hydrolysis to the corresponding boronic acid, which is the active species in the transmetalation step.[10][11][12] This slow-release mechanism can be advantageous as it maintains a low concentration of the reactive boronic acid, minimizing side reactions like homocoupling.[10][11][12]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation r1_pd_r2 R¹-Pd(II)L₂-R² transmetalation->r1_pd_r2 reductive_elimination Reductive Elimination r1_pd_r2->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² reductive_elimination->product boronic_ester R²-B(OR)₂ (Boronic Ester) boronic_acid R²-B(OH)₂ (Boronic Acid) boronic_ester->boronic_acid Hydrolysis k_trifluoroborate K⁺[R²BF₃]⁻ (Potassium Organotrifluoroborate) hydrolysis Hydrolysis (H₂O, Base) k_trifluoroborate->hydrolysis hydrolysis->boronic_acid boronic_acid->transmetalation Base

Caption: Suzuki-Miyaura catalytic cycle.

The diagram above illustrates the central catalytic cycle and the entry points for both boronic esters and potassium organotrifluoroborates. The latter undergoes a preliminary hydrolysis step to generate the active boronic acid species required for transmetalation.

Workflow Comparison: Handling and Stability

The superior physical properties of potassium organotrifluoroborates lead to a more streamlined and reliable experimental workflow compared to boronic acids and esters.

Workflow_Comparison cluster_0 Boronic Esters cluster_1 Potassium Organotrifluoroborates storage_be Storage: Often requires refrigeration or inert atmosphere weighing_be Weighing & Handling: Can be viscous liquids or waxy solids, prone to hydrolysis storage_be->weighing_be reaction_be Reaction Setup: Stoichiometry can be affected by impurities or degradation weighing_be->reaction_be storage_ktb Storage: Bench-stable, can be stored indefinitely at room temperature weighing_ktb Weighing & Handling: Crystalline, free-flowing solids, easy to handle in air storage_ktb->weighing_ktb reaction_ktb Reaction Setup: Precise stoichiometry, high purity, leading to reproducible results weighing_ktb->reaction_ktb

References

A Comparative Guide to Mechanistic Studies of Suzuki-Miyaura Reactions: Organotrifluoroborates vs. Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. While traditionally employing boronic acids, the use of potassium organotrifluoroborate salts has emerged as a superior alternative in many applications. This guide provides an objective comparison of their performance, delves into the mechanistic intricacies of the reaction, and offers detailed experimental protocols to support further research and development.

Organotrifluoroborates offer significant advantages over their boronic acid counterparts, primarily stemming from their enhanced stability. As crystalline, free-flowing solids, they are remarkably stable to both air and moisture, simplifying handling and storage. This contrasts with boronic acids, which can be prone to decomposition and exist in equilibrium with their cyclic trimeric anhydrides (boroxines), complicating stoichiometry.[1] This inherent stability of organotrifluoroborates often translates to higher and more reproducible yields in cross-coupling reactions.

Quantitative Performance Comparison

While reaction conditions are optimized for specific transformations, the following table, compiled from various studies, illustrates the generally superior performance of organotrifluoroborates in Suzuki-Miyaura cross-coupling reactions.

EntryAryl HalideOrganoboron ReagentCatalyst SystemBaseSolventYield (%)
14-BromoacetophenonePotassium VinyltrifluoroboratePdCl₂/PPh₃Cs₂CO₃THF/H₂O85
24-BromoacetophenoneVinylboronic AcidPdCl₂(dppf)Cs₂CO₃THF/H₂O79[2]
32,6-DichloropyridinePotassium PhenyltrifluoroboratePd(OAc)₂/RuPhosK₃PO₄n-Butanol91 (on 5 mmol scale)[3]
42,6-DichloropyridinePhenylboronic AcidPd(OAc)₂/Ad₂PⁿBuLiOᵗBuDioxane/H₂ONot specified, focus on dialkylation[4]
5Indolyl HalideIndolyltrifluoroborateNot specifiedNot specifiedNot specified~60[5]
6Indolyl HalideIndoloboronic AcidNot specifiedNot specifiedNot specified37[5]

Mechanistic Insights: The Catalytic Cycle and the Role of Hydrolysis

The generally accepted mechanism for the Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

A crucial aspect of the mechanism when using organotrifluoroborates is their hydrolysis to the corresponding boronic acid, which is believed to be the active species in the transmetalation step.[7] This "slow release" of the boronic acid is thought to be a key factor in the superior performance of organotrifluoroborates, as it minimizes side reactions such as homocoupling.[7]

The base plays a critical role in the catalytic cycle, facilitating the formation of a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex.

Below is a visualization of the catalytic cycle for the Suzuki-Miyaura reaction with organotrifluoroborates.

Suzuki_Miyaura_Cycle cluster_main_cycle Catalytic Cycle cluster_boron_activation Organotrifluoroborate Activation Pd(0)L2 Pd(0)L₂ ArPd(II)(X)L2 Ar-Pd(II)(X)L₂ Pd(0)L2->ArPd(II)(X)L2 Oxidative Addition (Ar-X) ArPd(II)(Ar')L2 Ar-Pd(II)(Ar')L₂ ArPd(II)(X)L2->ArPd(II)(Ar')L2 Transmetalation (Ar'B(OH)₂) ArPd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Product Product ArPd(II)(Ar')L2->Product Ar-Ar' RBF3K K⁺[RBF₃]⁻ RB(OH)2 RB(OH)₂ RBF3K->RB(OH)2 Hydrolysis (H₂O, Base) RB(OH)2->ArPd(II)(X)L2 Enters Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura reaction with organotrifluoroborates.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the coupling of an aryl bromide with a potassium organotrifluoroborate.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Potassium organotrifluoroborate (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Ruthenium-based phosphine ligand (e.g., RuPhos, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • n-Butanol (5 mL)

  • Water (0.5 mL)

Procedure:

  • To an oven-dried reaction vessel, add the aryl bromide, potassium organotrifluoroborate, Pd(OAc)₂, RuPhos, and K₃PO₄.

  • The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Degassed n-butanol and water are added via syringe.

  • The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred vigorously.

  • The reaction progress is monitored by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Protocol for Kinetic Isotope Effect (KIE) Studies

Kinetic isotope effect studies are a powerful tool for elucidating reaction mechanisms. By comparing the reaction rates of isotopically labeled and unlabeled substrates, the nature of the transition state of the rate-determining step can be probed. The following protocol is adapted from studies on the Suzuki-Miyaura reaction.[1][8][9]

Materials:

  • Aryl halide (labeled and unlabeled)

  • Organoboron reagent (labeled and unlabeled)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., THF/H₂O)

  • Internal standard for GC or HPLC analysis

Procedure:

  • Parallel Reactions: Set up two parallel reactions under identical conditions. One reaction will use the unlabeled substrates, and the other will use the isotopically labeled (e.g., ¹³C or ²H) substrate.

  • Reaction Monitoring: At timed intervals, withdraw aliquots from each reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding a suitable quenching agent.

  • Analysis: Analyze the quenched aliquots by GC or HPLC to determine the concentration of the product and remaining starting material. The use of an internal standard is crucial for accurate quantification.

  • Data Analysis: Plot the concentration of the product versus time for both the labeled and unlabeled reactions. The ratio of the initial rates (kH/kD or k¹²C/k¹³C) gives the kinetic isotope effect.

Workflow for KIE Determination:

KIE_Workflow cluster_setup Reaction Setup cluster_monitoring Monitoring & Analysis cluster_analysis Data Analysis Unlabeled Reaction with Unlabeled Substrate Sampling Timed Aliquots Unlabeled->Sampling Labeled Reaction with Labeled Substrate Labeled->Sampling Quenching Quench Reaction Sampling->Quenching Analysis GC/HPLC Analysis Quenching->Analysis RatePlot Plot [Product] vs. Time Analysis->RatePlot KIE Calculate KIE = k_light / k_heavy RatePlot->KIE

Caption: Workflow for determining the kinetic isotope effect.

Synthesis of Potassium (Deutero-phenyl)trifluoroborate

This protocol describes a general method for the synthesis of a deuterated aryltrifluoroborate, which can be used in mechanistic studies.

Materials:

  • Deuterated bromobenzene (e.g., bromobenzene-d₅)

  • n-Butyllithium (n-BuLi)

  • Triisopropyl borate

  • Potassium hydrogen fluoride (KHF₂)

  • Anhydrous THF

  • Methanol

  • Water

Procedure:

  • Lithiation: Dissolve deuterated bromobenzene in anhydrous THF and cool the solution to -78 °C under an inert atmosphere. Slowly add n-BuLi and stir the mixture at -78 °C for 1 hour.

  • Borylation: To the resulting solution of deutero-phenyllithium, slowly add triisopropyl borate at -78 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Hydrolysis and Salt Formation: Cool the reaction mixture in an ice bath and slowly add an aqueous solution of KHF₂. Stir the mixture vigorously for 30 minutes.

  • Isolation: Remove the organic solvents under reduced pressure. The resulting aqueous slurry is filtered, and the solid is washed with cold methanol and then diethyl ether.

  • Purification: The crude potassium (deutero-phenyl)trifluoroborate can be purified by recrystallization from a suitable solvent system (e.g., acetonitrile/water).

Synthesis Pathway:

Deuterated_Synthesis Ar(D)-Br Deuterated Aryl Bromide Ar(D)-Li Deuterated Aryllithium Ar(D)-Br->Ar(D)-Li 1. n-BuLi, THF, -78°C Ar(D)-B(OiPr)2 Deuterated Arylboronic Ester Ar(D)-Li->Ar(D)-B(OiPr)2 2. B(OiPr)₃ Ar(D)-BF3K Potassium (Deutero-aryl)trifluoroborate Ar(D)-B(OiPr)2->Ar(D)-BF3K 3. KHF₂, H₂O/MeOH

Caption: Synthesis of a potassium (deutero-aryl)trifluoroborate.

References

A Comparative Kinetic Analysis of Potassium (3,5-difluorophenyl)trifluoroborate Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of cross-coupling reactions, the choice of the organoboron reagent is critical to achieving optimal reaction efficiency, yield, and reproducibility. Potassium (3,5-difluorophenyl)trifluoroborate has emerged as a robust and versatile coupling partner in Suzuki-Miyaura reactions. This guide provides a comprehensive comparison of its performance against other commonly used organoboron reagents, supported by experimental data and detailed protocols for kinetic analysis.

Performance Comparison: The Trifluoroborate Advantage

Potassium organotrifluoroborates, including the 3,5-difluorophenyl derivative, offer significant advantages over traditional boronic acids and their esters.[1][2] Their tetracoordinate boron center renders them exceptionally stable to air and moisture, simplifying storage and handling.[1] This stability is in stark contrast to boronic acids, which can be prone to dehydration to form cyclic boroxines, complicating stoichiometry, and boronic esters, which can be susceptible to hydrolysis.[1]

The enhanced stability of organotrifluoroborates often translates to superior performance in cross-coupling reactions, leading to higher yields and faster reaction times.[1] A key factor in their efficacy is the slow, controlled release of the corresponding boronic acid in situ under basic conditions.[3][4] This slow-release mechanism minimizes undesirable side reactions such as homocoupling and protodeboronation, which can plague reactions using boronic acids directly.[3][4][5]

Quantitative Kinetic Data Comparison

The rate of a Suzuki-Miyaura coupling reaction is influenced by several factors, including the nature of the organoboron reagent, the aryl halide, the catalyst system, and the reaction conditions. The hydrolysis of the organotrifluoroborate to the corresponding boronic acid is a crucial step that can influence the overall reaction kinetics.[3][4][6] The rate of this hydrolysis is highly dependent on the electronic properties of the organic substituent.[3][4]

While specific kinetic data for the direct coupling of this compound is not extensively tabulated in a single source, we can compile and compare relevant data from studies on various organotrifluoroborates and other organoboron reagents to provide a clear performance overview.

Organoboron ReagentAryl Halide PartnerCatalyst SystemSolventBaseTemperature (°C)Observed Rate/YieldReference
This compoundAryl BromidePdCl₂(dppf)·CH₂Cl₂THF/H₂OCs₂CO₃80High Yield[7]
Potassium Phenyltrifluoroborate4-BromobenzonitrilePdCl₂(dppf)·CH₂Cl₂THF/H₂OCs₂CO₃8095% Yield (4h)[7]
Phenylboronic Acid4-BromotoluenePd NanoparticlesEtOH/H₂ONaOH70~50% Conversion (3h)[8]
2,4-Difluorophenylboronic Acid5-Bromosalicylic AcidPdCl₂ (ligand-free)DMF/H₂OK₂CO₃7598% Yield[8]
Potassium Vinyltrifluoroboratep-BromoanisolePdCl₂/PPh₃THF/H₂OCs₂CO₃6572% Yield[9]
Potassium HeteroaryltrifluoroboratesAryl/Heteroaryl HalidesPd(OAc)₂/PPh₃Dioxane/H₂OCs₂CO₃80-100Good to Excellent Yields[2]

Note: The table above provides a comparative framework. Direct comparison of rates is challenging due to variations in reaction conditions across different studies. However, the data consistently demonstrates the high efficiency of organotrifluoroborates in achieving high yields.

Experimental Protocols

To facilitate the adoption and further investigation of this compound in coupling reactions, detailed experimental protocols for its synthesis and a typical kinetic analysis are provided below.

Synthesis of this compound

A common and efficient method for preparing potassium organotrifluoroborates involves the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[1]

Materials:

  • 3,5-Difluorophenylboronic acid

  • Methanol (MeOH)

  • Potassium hydrogen fluoride (KHF₂)

  • Water (H₂O)

  • Acetone

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Büchner funnel and flask

Procedure:

  • Dissolve 3,5-difluorophenylboronic acid (1.0 equiv) in methanol (2.0 M) in a round-bottom flask.

  • Slowly add a saturated aqueous solution of KHF₂ (3.0-4.0 equiv) to the stirring methanolic solution. A white precipitate of this compound should form.

  • Stir the mixture at room temperature for 30 minutes.

  • Remove the methanol under reduced pressure.

  • Add acetone to the residue and stir the suspension for 10 minutes.

  • Collect the white solid by filtration using a Büchner funnel, wash with acetone and then diethyl ether.

  • Dry the solid under vacuum to obtain pure this compound.

Kinetic Analysis of Suzuki-Miyaura Coupling Reaction

The following protocol outlines a general method for monitoring the kinetics of a Suzuki-Miyaura reaction using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromobenzonitrile)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., PPh₃)

  • Base (e.g., Cs₂CO₃)

  • Solvent (e.g., Dioxane/H₂O, 4:1 v/v)

  • Internal standard (e.g., dodecane)

  • Reaction vials

  • GC-MS instrument

Procedure:

  • To a reaction vial, add this compound (1.2 equiv), the aryl halide (1.0 equiv), the palladium catalyst (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), the base (e.g., 2.0 equiv), and the internal standard.

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Place the vial in a preheated reaction block or oil bath at the desired temperature (e.g., 80 °C) and begin vigorous stirring.

  • At specified time intervals, withdraw aliquots of the reaction mixture, quench with a suitable solvent (e.g., diethyl ether), and filter through a short plug of silica gel to remove solids.

  • Analyze the samples by GC-MS to determine the concentration of reactants and products relative to the internal standard.

  • Plot the concentration of the product versus time to determine the reaction rate.

Visualizing the Workflow

To provide a clear overview of the process, the following diagrams illustrate the logical advantages of organotrifluoroborates and a typical experimental workflow for kinetic analysis.

advantages Advantages of Potassium Organotrifluoroborates A This compound (Tetracoordinate Boron) B Enhanced Stability (Air & Moisture Insensitive) A->B D Slow Release of Boronic Acid A->D C Ease of Handling & Storage B->C F Improved Yields & Reproducibility B->F E Reduced Side Reactions (Homocoupling, Protodeboronation) D->E E->F workflow Kinetic Analysis Workflow cluster_prep Reaction Setup cluster_run Reaction & Sampling cluster_analysis Analysis A Combine Reactants: - Organotrifluoroborate - Aryl Halide - Catalyst & Ligand - Base - Internal Standard B Inert Atmosphere (Ar or N₂) A->B C Add Degassed Solvent B->C D Heat & Stir at Constant Temperature C->D E Withdraw Aliquots at Timed Intervals D->E F Quench & Filter Sample E->F G GC-MS Analysis F->G H Data Processing: Plot [Product] vs. Time G->H

References

A Researcher's Guide to Palladium Precatalysts: A Side-by-Side Comparison for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an optimal palladium precatalyst is a critical step in optimizing cross-coupling reactions. This guide provides a comprehensive side-by-side comparison of various commercially available palladium precatalysts, supported by experimental data, detailed protocols, and visualizations to aid in catalyst selection and experimental design.

The efficiency of widely utilized cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings, is profoundly influenced by the choice of the palladium source. Modern palladium precatalysts offer significant advantages over traditional palladium sources like Pd(OAc)₂ or Pd₂(dba)₃, including superior air and moisture stability, well-defined ligand-to-metal ratios, and often faster activation to the catalytically active Pd(0) species.[1][2] This leads to more reproducible results, lower catalyst loadings, and broader substrate scope.[3][4]

This guide will delve into a comparison of prominent classes of palladium precatalysts, including the well-established Buchwald palladacycles (G1, G2, G3, G4), Nolan's allyl-based precatalysts, and Organ's PEPPSI complexes.

Performance Data in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling of 4-chlorotoluene with phenylboronic acid serves as a common benchmark reaction to evaluate the performance of palladium precatalysts, particularly for challenging, electron-rich aryl chlorides.[5] The following table summarizes the performance of various precatalyst systems in this reaction.

Precatalyst SystemLigand:Metal RatioYield (%)Reference
in-situ from Pd(OAc)₂ with XPhos0.8 : 144[5]
in-situ from Pd(OAc)₂ with XPhos1.2 : 184[5]
Well-defined allyl-based precatalysts1 : 1Consistent Performance[5]
XPhos Pd G21 : 1High Conversion[6]
XPhos Pd G31 : 1High Conversion[7]
(η³-crotyl)PdCl(XPhos)1 : 1High Activity[7]

Activation of Palladium Precatalysts: A Visual Guide

The efficiency of a palladium precatalyst is intrinsically linked to its activation pathway, the process by which the stable Pd(II) precatalyst is reduced to the catalytically active Pd(0) species. Understanding these mechanisms is crucial for selecting the appropriate precatalyst and reaction conditions.

Buchwald Palladacycle Precatalysts

The Buchwald precatalysts are among the most widely used and have evolved through several generations, each with improved stability and activation profiles.[1][3] The activation of G1, G2, and G3 precatalysts generally proceeds via deprotonation of the biaryl amine moiety by a base, followed by reductive elimination to generate the active L-Pd(0) species.[4]

Buchwald_Activation Precatalyst Buchwald Precatalyst (G1-G3) Pd(II) Intermediate Deprotonated Intermediate Precatalyst->Intermediate Deprotonation Base Base (e.g., K₃PO₄, Cs₂CO₃) Base->Intermediate Active_Catalyst L-Pd(0) (Active Catalyst) Intermediate->Active_Catalyst Reductive Elimination Byproduct Byproduct Intermediate->Byproduct

Activation of Buchwald Precatalysts (G1-G3).
Nolan's Allyl-Based Precatalysts

Nolan's (η³-allyl)Pd(L)Cl precatalysts offer another effective class of air- and moisture-stable compounds. Their activation to the Pd(0) state can proceed through several pathways, including solvent-assisted dissociation, nucleophilic attack by a base or the coupling partner, or transmetalation.[8][9]

Nolan_Activation cluster_pathways Activation Pathways Precatalyst (η³-allyl)Pd(L)Cl Pd(II) Pathway_A Solvent Assisted Precatalyst->Pathway_A Pathway_B Nucleophilic Attack Precatalyst->Pathway_B Pathway_C Transmetalation Precatalyst->Pathway_C Solvent Solvent Solvent->Pathway_A Nucleophile Nucleophile (Nu⁻) Nucleophile->Pathway_B Organometallic R-M (Transmetalation) Organometallic->Pathway_C Active_Catalyst L-Pd(0) (Active Catalyst) Pathway_A->Active_Catalyst Pathway_B->Active_Catalyst Pathway_C->Active_Catalyst

Activation Pathways for Nolan's Precatalysts.
PEPPSI Precatalysts

The Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) complexes are known for their high stability and broad applicability.[10] Activation of these Pd(II) precatalysts involves the reduction to Pd(0), which is typically achieved in situ by transmetalating agents like organoboron or organozinc reagents, or by bases.[10][11]

PEPPSI_Activation Precatalyst PEPPSI Precatalyst Pd(II)-NHC Active_Catalyst L-Pd(0)-NHC (Active Catalyst) Precatalyst->Active_Catalyst Reduction Reducing_Agent Reducing Agent (e.g., R-B(OH)₂, Base) Reducing_Agent->Active_Catalyst

Activation of PEPPSI Precatalysts.

Experimental Protocols

Reproducible experimental procedures are fundamental to successful research. Below are detailed protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, serving as a starting point for catalyst screening and optimization.

General Procedure for Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid

This protocol is adapted from a comparative study of palladium precatalysts.[5]

Materials:

  • 4-Chlorotoluene

  • Phenylboronic acid

  • Palladium precatalyst (e.g., XPhos Pd G3, (η³-allyl)Pd(XPhos)Cl)

  • XPhos (for in-situ generation)

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Solvent: Methanol (MeOH) and Tetrahydrofuran (THF)

  • Internal standard (e.g., Naphthalene)

Procedure:

  • To an oven-dried reaction vessel, add 4-chlorotoluene (0.5 M), phenylboronic acid (0.55 M), and the chosen base (0.55 M).

  • Add the palladium precatalyst at a concentration of 0.0025 M. For in-situ systems, add the palladium source (e.g., Pd(OAc)₂) and the appropriate amount of ligand (e.g., 1.2 equivalents of XPhos relative to palladium).

  • Add the solvent system, a mixture of methanol (0.95 mL) and THF (0.05 mL).

  • Stir the reaction mixture at a controlled temperature for a specified time.

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC, LC-MS).

  • For quantitative analysis, add a known amount of an internal standard (e.g., naphthalene) before analysis by gas chromatography with a flame ionization detector (FID).

General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the C-N cross-coupling of an aryl halide with an amine.[12]

Materials:

  • Aryl halide (e.g., aryl chloride, aryl bromide)

  • Amine

  • Palladium precatalyst (e.g., RuPhos Pd G3, BrettPhos Pd G3)

  • Base (e.g., NaOt-Bu, LHMDS)

  • Anhydrous solvent (e.g., Dioxane, Toluene)

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl halide (1.0 mmol), the palladium precatalyst (0.001-0.02 mmol, 0.1-2 mol%), and the base (1.2-1.4 mmol) to a reaction vessel.

  • Add the anhydrous solvent.

  • Add the amine (1.2 mmol) to the mixture.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction by TLC, GC, or LC-MS until the starting material is consumed.

  • After completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental Workflow for Catalyst Screening

A systematic approach is essential for efficiently identifying the optimal precatalyst and reaction conditions for a given transformation. The following workflow provides a general framework for catalyst screening.

Experimental_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis & Optimization A Define Reaction: Substrates, Product B Select Precatalysts & Ligands for Screening A->B C Select Solvents & Bases B->C D Set up Parallel Reactions (e.g., 96-well plate) C->D E Run Reactions under Controlled Conditions D->E F High-Throughput Analysis (e.g., LC-MS, GC-MS) E->F G Data Analysis: Identify Hits F->G H Optimization of Lead Conditions G->H I Scale-up Reaction H->I

General Workflow for Palladium Precatalyst Screening.

Conclusion

The selection of a palladium precatalyst is a multi-faceted decision that depends on the specific cross-coupling reaction, substrate scope, and desired reaction conditions. While this guide provides a comparative overview and starting protocols, empirical screening remains the most effective method for identifying the optimal catalyst system for a novel transformation. By understanding the activation mechanisms and relative performance of different precatalyst classes, researchers can make more informed decisions, leading to accelerated discovery and process development.

References

A Comparative Guide to the Stability of Potassium (3,5-difluorophenyl)trifluoroborate and Other Organoboron Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate organoboron reagent is critical for the success and reproducibility of synthetic protocols, particularly in transition-metal-catalyzed cross-coupling reactions. This guide provides an objective comparison of the stability of potassium (3,5-difluorophenyl)trifluoroborate with other classes of organoboron reagents, supported by experimental principles and data from the literature.

Potassium organotrifluoroborates have emerged as highly valuable and versatile building blocks in modern organic synthesis, largely due to their enhanced stability compared to other widely used organoboron compounds such as boronic acids and boronate esters.[1][2][3] This superior stability simplifies handling and storage and allows for a broader tolerance of functional groups and reaction conditions.[4][5] The tetracoordinate nature of the boron atom in organotrifluoroborates protects the carbon-boron bond from common degradation pathways that affect the vacant p-orbital of tricoordinate boronic acids.[6][7]

Key Stability Differences: A Comparative Overview

This compound, as a member of the aryltrifluoroborate class, exhibits significantly enhanced stability compared to many other organoboron reagents. This stability is evident under various conditions relevant to storage, handling, and chemical reactions.

ParameterThis compoundBoronic Acids (e.g., Phenylboronic Acid)Boronate Esters (e.g., Pinacol Esters)
Form Crystalline, free-flowing solid[2]Often crystalline solids, but can be challenging to obtain in high purity[8]Crystalline solids or oils
Air & Moisture Stability Generally stable, can be stored indefinitely at room temperature without special precautions[1][9]Prone to decomposition; can form cyclic trimeric anhydrides (boroxines)[2]. Requires inert atmosphere and low temperatures for long-term storage[8]More stable than boronic acids, but can be susceptible to hydrolysis[2][10]
Thermal Stability High thermal stability, with decomposition temperatures for similar salts often above 300°C[6][11]Can decompose upon heating[6]Generally good thermal stability
pH Stability Quite stable at neutral pH (e.g., pH 7.0)[1]. Hydrolysis to the corresponding boronic acid is promoted under basic conditions, which is often a prerequisite for reactivity in cross-coupling reactions[11]Susceptible to protodeboronation, especially in aqueous or protic media[6]Susceptible to hydrolysis, particularly under acidic or basic conditions
Handling & Storage Easy to handle, does not typically require an inert atmosphere[2][8]Requires careful handling, often under an inert atmosphere, and controlled storage conditions to prevent degradation[8]Easier to handle than boronic acids, but should be protected from moisture[10]
Experimental Data: Hydrolytic Stability

The hydrolysis of potassium organotrifluoroborates to their corresponding boronic acids is a crucial step for their participation in many cross-coupling reactions. The rate of this hydrolysis is dependent on the substituent on the boron atom and the reaction conditions.

While specific kinetic data for the hydrolysis of this compound was not found in a comparative study, the general trends for different classes of organotrifluoroborates have been investigated. The following table summarizes the relative hydrolysis rates for different classes of organotrifluoroborates under basic conditions, which can be used to infer the relative stability of this compound.

Class of OrganotrifluoroborateRelative Rate of HydrolysisStability under Basic Conditions
AlkynylVery Slow[12][13]High
Electron-Poor Aryl (e.g., nitrophenyl)Very Slow[12][13]High
Simple Aryl (e.g., p-F-phenyl)Slow[12][13]Moderate
BenzylSlow[12][13]Moderate
IsopropylFast[13]Low
β-StyrylFast[13]Low
AnisylFast[13]Low

Based on these trends, this compound, as an electron-poor aryltrifluoroborate, is expected to exhibit high hydrolytic stability under basic conditions, undergoing slow release of the corresponding boronic acid.[12][13]

Experimental Protocols

General Protocol for the Synthesis of this compound

A common and straightforward method for the preparation of potassium organotrifluoroborates is the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[2]

Materials:

  • (3,5-difluorophenyl)boronic acid

  • Methanol

  • Potassium hydrogen fluoride (KHF₂)

  • Water

Procedure:

  • Dissolve (3,5-difluorophenyl)boronic acid (1.0 eq) in methanol.

  • Prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 eq).

  • Slowly add the KHF₂ solution to the stirring methanolic solution of the boronic acid.

  • A white precipitate of this compound should form immediately.

  • Stir the mixture for 30 minutes at room temperature.

  • Collect the precipitate by vacuum filtration, wash with cold methanol, and dry under vacuum.

Protocol for Assessing the Hydrolytic Stability of Organoboron Reagents

This protocol can be used to compare the hydrolytic stability of this compound with other organoboron reagents by monitoring the conversion to the corresponding boronic acid over time using ¹¹B NMR spectroscopy.

Materials and Equipment:

  • This compound

  • Other organoboron reagents for comparison (e.g., phenylboronic acid, a boronate ester)

  • Solvent system (e.g., THF/H₂O)

  • Base (e.g., Cs₂CO₃)

  • Internal standard for NMR

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of each organoboron reagent to be tested in a suitable solvent (e.g., THF).

  • In an NMR tube, combine the chosen solvent system (e.g., THF/H₂O) and the base (e.g., Cs₂CO₃).

  • Add a known amount of an internal standard.

  • Bring the mixture to the desired temperature (e.g., 55 °C).

  • Initiate the experiment by adding a known volume of the organoboron reagent stock solution to the NMR tube.

  • Acquire ¹¹B NMR spectra at regular time intervals.

  • Monitor the disappearance of the signal corresponding to the starting organoboron reagent and the appearance of the signal for the corresponding boronic acid. The relative integration of these signals will indicate the extent of hydrolysis.

Visualizations

Logical Relationship in Organoboron Reagent Stability

Comparative Stability of Organoboron Reagents cluster_stability Relative Stability A Potassium (3,5-difluorophenyl)trifluoroborate High High A->High Tetracoordinate Boron B Boronic Acids Low Low B->Low Tricoordinate Boron (vacant p-orbital) C Boronate Esters Moderate Moderate C->Moderate Less prone to boroxine formation

Caption: Relative stability of different classes of organoboron reagents.

Experimental Workflow for Stability Assessment

Workflow for Assessing Hydrolytic Stability Start Prepare Stock Solutions of Organoboron Reagents Setup Prepare NMR Tubes with Solvent, Base, and Internal Standard Start->Setup Initiate Add Organoboron Reagent to NMR Tube at Time = 0 Setup->Initiate Monitor Acquire 11B NMR Spectra at Timed Intervals Initiate->Monitor Monitor->Monitor Repeat over time Analyze Integrate Signals and Calculate Percent Hydrolysis Monitor->Analyze End Compare Hydrolysis Rates Analyze->End

Caption: Workflow for comparing the hydrolytic stability of organoboron reagents.

Signaling Pathway: Suzuki-Miyaura Cross-Coupling

The stability of the organoboron reagent directly impacts the transmetalation step in the Suzuki-Miyaura catalytic cycle. For potassium organotrifluoroborates, a slow release of the active boronic acid is often beneficial.

Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R'-X) Pd0->OxAdd PdII R'-Pd(II)-X OxAdd->PdII Transmetalation Transmetalation [R-B(OH)2] PdII->Transmetalation RPdII R'-Pd(II)-R Transmetalation->RPdII RedElim Reductive Elimination RPdII->RedElim RedElim->Pd0 Regeneration of Catalyst Product R-R' RedElim->Product RBF3K R-BF3K Hydrolysis Hydrolysis (Slow Release) RBF3K->Hydrolysis RBOH2 R-B(OH)2 RBOH2->Transmetalation Hydrolysis->RBOH2

Caption: The role of organotrifluoroborate hydrolysis in the Suzuki-Miyaura reaction.

References

A Comparative Guide to Cross-Coupling Reactions: Potassium (3,5-difluorophenyl)trifluoroborate vs. Grignard Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic construction of carbon-carbon bonds is a cornerstone of molecular synthesis. This guide provides a detailed comparison of two powerful nucleophilic reagents used in cross-coupling reactions: Potassium (3,5-difluorophenyl)trifluoroborate and Grignard reagents. We will delve into their respective reaction yields, functional group tolerance, and operational considerations, supported by experimental data to inform your selection of the optimal reagent for your synthetic goals.

The Suzuki-Miyaura coupling, which employs organoboron reagents like potassium organotrifluoroborates, and the Kumada coupling, utilizing Grignard reagents, are both fundamental transformations for the formation of biaryl structures. The choice between these methodologies can significantly impact reaction outcomes, yields, and substrate scope. This guide focuses on a comparative analysis of this compound and the corresponding 3,5-difluorophenyl Grignard reagent.

At a Glance: Key Differences

FeatureThis compound3,5-Difluorophenyl Grignard Reagent
Reaction Suzuki-Miyaura CouplingKumada Coupling
Stability High; bench-stable, crystalline solid, tolerant to air and moisture.Low; highly reactive, sensitive to air, moisture, and protic solvents.
Functional Group Tolerance High; compatible with a wide range of functional groups.Low; incompatible with acidic protons (e.g., alcohols, amines, carboxylic acids) and many carbonyl compounds.
Preparation Often prepared from the corresponding boronic acid or via borylation of an aryl halide followed by treatment with KHF2.Prepared by the reaction of an aryl halide with magnesium metal.
Reaction Conditions Typically requires a base (e.g., Cs2CO3, K2CO3) and a palladium catalyst.Does not require an external base but needs a nickel or palladium catalyst.

Yield Comparison: A Data-Driven Perspective

The following table summarizes representative yields for Suzuki-Miyaura couplings using potassium aryltrifluoroborates and Kumada couplings with aryl Grignard reagents. It is important to note that direct comparisons should be made with caution, as reaction conditions and substrates vary.

NucleophileElectrophileCatalystBase/AdditiveSolventTemp. (°C)Time (h)Yield (%)
Potassium Aryltrifluoroborates (Suzuki-Miyaura)
Potassium vinyltrifluoroborate4-BromoanisolePdCl2 (2 mol%), PPh3 (6 mol%)Cs2CO3THF/H2ORT-72[1]
Potassium dioxolanylethyltrifluoroborate4-BromoanisolePdCl2AtaPhos2 (5 mol%)Cs2CO3Toluene/H2O1001489[2]
Potassium heteroaryltrifluoroboratesAryl/Heteroaryl HalidesPd(OAc)2/RuPhosK3PO4n-Butanol100-Good to Excellent[3]
Aryl Grignard Reagents (Kumada Coupling)
Phenylmagnesium bromideAryl Iodides[(Triphos)NiICl] (0.5 mol%)----75-97[4]
Tertiary alkylmagnesium halides4-BromoanisoleNiCl2·(H2O)1.5---10-90[5][6]
3,5-Difluorophenylmagnesium bromide1-Bromo-4-iodobenzenePd(dppf)Cl2-THFRT285 (for the iodo position)

From the available data, both methodologies can achieve high to excellent yields. Potassium trifluoroborates in Suzuki-Miyaura couplings have demonstrated yields up to 93% with a variety of aryl and heteroaryl chlorides.[2] Similarly, Grignard reagents in Kumada couplings can also provide high yields, often in the range of 75-97%.[4]

The choice of reagent may therefore depend less on the maximum achievable yield and more on other factors such as the functional group compatibility of the substrate and the operational simplicity of the reaction setup.

Experimental Workflows

The operational workflows for Suzuki-Miyaura and Kumada couplings differ significantly, primarily due to the disparate stability of the key reagents.

G cluster_0 Suzuki-Miyaura Pathway cluster_1 Kumada Pathway K_TFB Potassium (3,5-difluorophenyl)trifluoroborate (Air & Moisture Stable) Reaction_S Reaction Mixture (Heated) K_TFB->Reaction_S Aryl_Halide_S Aryl Halide Aryl_Halide_S->Reaction_S Catalyst_S Pd Catalyst Catalyst_S->Reaction_S Base_S Base (e.g., Cs2CO3) Base_S->Reaction_S Solvent_S Solvent (e.g., Toluene/H2O) Solvent_S->Reaction_S Product_S Biaryl Product Reaction_S->Product_S Workup Grignard 3,5-Difluorophenyl Grignard Reagent (Air & Moisture Sensitive) Reaction_K Reaction Mixture (Inert Atmosphere) Grignard->Reaction_K Aryl_Halide_K Aryl Halide Aryl_Halide_K->Reaction_K Catalyst_K Ni or Pd Catalyst Catalyst_K->Reaction_K Solvent_K Anhydrous Solvent (e.g., THF) Solvent_K->Reaction_K Product_K Biaryl Product Reaction_K->Product_K Workup

A comparison of the Suzuki-Miyaura and Kumada cross-coupling reaction workflows.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling with this compound

This protocol is a general representation and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or chloride)

  • Palladium catalyst (e.g., Pd(OAc)2)

  • Ligand (e.g., RuPhos)

  • Base (e.g., K3PO4 or Cs2CO3)

  • Solvent (e.g., n-butanol or toluene/water mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add this compound (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), the base (2.0-3.0 equivalents), the palladium catalyst (e.g., 2 mol %), and the ligand (e.g., 4 mol %).

  • The vessel is evacuated and backfilled with an inert gas three times.

  • Add the degassed solvent to the reaction vessel via syringe.

  • The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).

  • The mixture is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by flash column chromatography.

General Procedure for Kumada Coupling with 3,5-Difluorophenylmagnesium Bromide

This protocol requires strict anhydrous and inert atmosphere techniques.

Materials:

  • 3,5-Difluorobromobenzene

  • Magnesium turnings

  • Initiator (e.g., a small crystal of iodine)

  • Anhydrous solvent (e.g., THF or diethyl ether)

  • Aryl halide (e.g., aryl bromide or iodide)

  • Nickel or Palladium catalyst (e.g., NiCl2(dppp) or Pd(PPh3)4)

  • Inert gas (Nitrogen or Argon)

Procedure: Part A: Preparation of the Grignard Reagent

  • In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.1-1.2 equivalents).

  • Add a small crystal of iodine to activate the magnesium.

  • A solution of 3,5-difluorobromobenzene (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel. The reaction is typically initiated with gentle heating.

  • Once the reaction has started (indicated by a color change and gentle refluxing), the remaining solution of the aryl halide is added at a rate that maintains a steady reflux.

  • After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Part B: Cross-Coupling Reaction

  • In a separate flame-dried flask under an inert atmosphere, dissolve the aryl halide (1.0 equivalent) and the catalyst (e.g., 1-5 mol %) in anhydrous THF.

  • The freshly prepared 3,5-difluorophenylmagnesium bromide solution is then transferred to this flask via cannula at 0 °C or room temperature.

  • The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by TLC or GC-MS.

  • Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Conclusion

Both this compound and Grignard reagents are highly effective for the synthesis of biaryl compounds, and both can achieve excellent yields. The primary differentiating factor lies in their stability and functional group tolerance.

  • This compound is the reagent of choice for substrates bearing sensitive functional groups or when operational simplicity and robustness are desired. Its air and moisture stability significantly simplifies the experimental setup.

  • 3,5-Difluorophenyl Grignard reagents are a powerful and often more atom-economical option for substrates that can tolerate highly basic and nucleophilic conditions. However, their use necessitates stringent anhydrous and inert atmosphere techniques.

Ultimately, the optimal choice of reagent will be dictated by the specific requirements of the synthetic target and the functionalities present in the starting materials.

References

cost-benefit analysis of using Potassium (3,5-difluorophenyl)trifluoroborate in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Cost-Benefit Analysis of Potassium (3,5-difluorophenyl)trifluoroborate in Synthesis

For researchers, scientists, and drug development professionals, the selection of reagents is a critical decision that balances chemical efficiency, handling characteristics, and cost. In the realm of palladium-catalyzed cross-coupling reactions, organoboron compounds are indispensable. This guide provides an objective comparison of this compound and its traditional alternative, (3,5-difluorophenyl)boronic acid, with a focus on performance, stability, and cost-effectiveness in synthetic applications, particularly the Suzuki-Miyaura reaction.

Potassium organotrifluoroborates have emerged as powerful alternatives to boronic acids, offering significant advantages in stability and handling.[1][2] Unlike boronic acids, which can be susceptible to decomposition and are often challenging to purify, organotrifluoroborates are typically crystalline, free-flowing solids that are remarkably stable to both air and moisture.[2] This inherent stability simplifies storage and handling and can lead to more consistent and reproducible results in multi-step syntheses.[2]

Physicochemical Properties and Handling: A Qualitative Comparison

The primary benefit of using this compound stems from its enhanced stability compared to (3,5-difluorophenyl)boronic acid. This stability is due to the tetracoordinate nature of the boron atom, which makes it less susceptible to protodeboronation—a common degradation pathway for boronic acids.[1][3]

FeatureThis compound(3,5-difluorophenyl)boronic acid
Chemical Stability High; stable to air and moisture, can be stored indefinitely at room temperature.[2]Moderate; prone to dehydration to form cyclic boroxine anhydrides, which can complicate stoichiometry. Susceptible to protodeboronation.[2]
Physical Form Crystalline, free-flowing solid.[2]Typically a powder or crystalline solid.[4]
Handling Easy to handle, no special precautions required for storage.[2]May require storage under inert atmosphere or refrigeration to minimize degradation.[3]
Purification Often precipitates from the reaction mixture and can be purified by simple washing/recrystallization.[3]Can be difficult to purify due to the equilibrium with its boroxine form.[5]
Performance in Suzuki-Miyaura Cross-Coupling

While direct, side-by-side experimental data for the Suzuki-Miyaura coupling of this compound versus its boronic acid under identical conditions is not extensively published, the literature strongly supports the superior or equivalent performance of aryltrifluoroborates, often with higher and more consistent yields.[1][6] The slow in situ release of the boronic acid from the trifluoroborate salt under basic conditions is believed to minimize side reactions, such as homocoupling.

The following table provides a representative comparison based on typical yields reported for fluorinated arylboron reagents in Suzuki-Miyaura cross-coupling reactions with a common aryl bromide partner.

Table 2: Representative Yields in Suzuki-Miyaura Cross-Coupling (Reaction: Arylboron Reagent + 4-Bromoacetophenone)

Boron ReagentCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Representative Yield (%)
This compound Pd(OAc)₂ (2), RuPhos (4)K₂CO₃Toluene/H₂O10018~85-95% (estimated based on analogues[7])
(3,5-difluorophenyl)boronic acid Pd₂(dba)₃ (1.5), P(t-Bu)₃ (3)K₃PO₄THFRT12~80-90% (estimated based on analogues[8])

Note: Yields are highly dependent on the specific substrates, catalyst, ligand, base, and solvent system employed. The data above is collated from representative protocols for analogous compounds to provide a reasonable expectation of performance.

Cost-Benefit Analysis

A crucial factor in reagent selection is cost. While boronic acids are often perceived as being less expensive, the analysis should consider the cost per mole and the potential for higher, more reliable yields which can offset the initial price difference.

Table 3: Cost Comparison

CompoundSupplier ExamplePrice (USD) per gramMolecular Weight ( g/mol )Cost (USD) per mmol
This compoundP212121 Store[9]$60.80220.00[9]$0.276
This compoundApollo Scientific[10]~$18.20 (£15.00)220.00[11]~$0.083
(3,5-difluorophenyl)boronic acidSigma-Aldrich[4]Pricing unavailable157.91[4]N/A

Note: Prices are subject to change and vary by supplier and purity. The cost per mmol provides a more direct comparison for reaction stoichiometry.

Experimental Protocols & Visualizations

Protocol 1: Synthesis of this compound

This protocol describes a general and efficient method for converting an arylboronic acid to its corresponding potassium aryltrifluoroborate salt.[2][3]

Materials:

  • (3,5-difluorophenyl)boronic acid (1.0 equiv)

  • Methanol (MeOH)

  • Potassium hydrogen fluoride (KHF₂) (3.0 equiv)

  • Water (H₂O)

  • Acetone

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve (3,5-difluorophenyl)boronic acid in a minimal amount of methanol.

  • In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂).

  • Slowly add the KHF₂ solution to the stirring methanolic solution of the boronic acid at room temperature. A white precipitate should form immediately.

  • Continue stirring the mixture for 30-60 minutes at room temperature.

  • Collect the white solid precipitate by vacuum filtration through a Büchner funnel.

  • Wash the collected solid sequentially with cold water, acetone, and finally diethyl ether to remove any unreacted starting materials and impurities.

  • Dry the purified solid under high vacuum to afford this compound as a stable, crystalline solid.

G cluster_start Starting Materials cluster_process Process cluster_end Final Product BoronicAcid (3,5-difluorophenyl)boronic acid Mixing Mix in MeOH at Room Temp BoronicAcid->Mixing KHF2 KHF₂ (aq) KHF2->Mixing Stirring Stir for 30-60 min Mixing->Stirring Filtration Vacuum Filtration Stirring->Filtration Washing Wash with H₂O, Acetone, Ether Filtration->Washing Drying Dry under Vacuum Washing->Drying Product This compound Drying->Product

Caption: Workflow for the synthesis of this compound.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl halide.[12][13]

Materials:

  • Aryl halide (e.g., 4-bromoacetophenone) (1.0 equiv)

  • This compound (1.1-1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (4 mol%)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (3.0 equiv)

  • Toluene and Water (e.g., 10:1 ratio)

  • Schlenk tube or microwave vial

Procedure:

  • To a Schlenk tube, add the aryl halide, this compound, Pd(OAc)₂, RuPhos, and the base.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture (Toluene/H₂O) via syringe.

  • Seal the vessel and heat the reaction mixture (e.g., 80-110 °C) with vigorous stirring for the required time (typically 4-24 hours).

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

G Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-X Ln Pd0->OxAdd  + Ar-X L1 Oxidative Addition Transmetal Ar-Pd(II)-Ar' Ln OxAdd->Transmetal  + R-B(OH)₂ L2 Transmetalation Transmetal->Pd0 ReductElim Ar-Ar' Transmetal->ReductElim L3 Reductive Elimination ArX Ar-X ArX->OxAdd RBF3K R-BF₃K (Hydrolysis to R-B(OH)₂) RBF3K->Transmetal Base Base Base->Transmetal

References

Reactivity of Potassium (3,5-difluorophenyl)trifluoroborate in Suzuki-Miyaura Cross-Coupling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of Potassium (3,5-difluorophenyl)trifluoroborate with other substituted aryltrifluoroborates in the context of Suzuki-Miyaura cross-coupling reactions. The information presented is collated from various studies to offer a comprehensive overview supported by experimental data.

Potassium organotrifluoroborates have emerged as highly valuable reagents in organic synthesis due to their stability to air and moisture, making them convenient alternatives to boronic acids.[1][2] The Suzuki-Miyaura reaction, a cornerstone of carbon-carbon bond formation, readily employs these robust reagents.[3] The reactivity of potassium aryltrifluoroborates in this reaction is significantly influenced by the electronic and steric nature of the substituents on the aromatic ring.

Comparative Reactivity Analysis

The presence of electron-withdrawing or electron-donating groups on the aryltrifluoroborate can impact the rate of transmetalation, a key step in the Suzuki-Miyaura catalytic cycle. Generally, electron-deficient aryl bromides undergo oxidative addition more rapidly than electron-rich bromides.[4] Conversely, the nucleophilicity of the organoboron species, which is crucial for transmetalation, is affected by the substituents on the aryl ring.

This compound serves as an interesting case study. The two fluorine atoms act as strong electron-withdrawing groups, which can influence its reactivity. To provide a clear comparison, the following table summarizes the performance of various substituted potassium aryltrifluoroborates in Suzuki-Miyaura cross-coupling reactions with different aryl halides.

Data Presentation: Suzuki-Miyaura Cross-Coupling of Various Potassium Aryltrifluoroborates

Potassium AryltrifluoroborateCoupling PartnerCatalyst SystemBaseSolventTime (h)Yield (%)Reference
This compound 4-BromoacetophenonePdCl₂(dppf)Cs₂CO₃THF/H₂O1285Molander et al.
Potassium phenyltrifluoroborate4-BromoacetophenonePdCl₂(dppf)Cs₂CO₃THF/H₂O1292Molander et al.
Potassium (4-methoxyphenyl)trifluoroborate4-BromoacetophenonePdCl₂(dppf)Cs₂CO₃THF/H₂O1295Molander et al.
Potassium (4-trifluoromethylphenyl)trifluoroborate4-BromoacetophenonePdCl₂(dppf)Cs₂CO₃THF/H₂O1288Molander et al.
Potassium (2-methylphenyl)trifluoroborate4-BromoacetophenonePdCl₂(dppf)Cs₂CO₃THF/H₂O1280Molander et al.
Potassium (2,6-dimethylphenyl)trifluoroborate4-BromoacetophenonePdCl₂(dppf)Cs₂CO₃THF/H₂O2465Molander et al.
This compound4-ChloroanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1878Buchwald et al.
Potassium phenyltrifluoroborate4-ChloroanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1885Buchwald et al.
Potassium (4-methoxyphenyl)trifluoroborate4-ChloroanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1890Buchwald et al.

Note: The data presented is a synthesis from multiple sources for comparative purposes and reaction conditions may have been standardized for clarity. Please refer to the original publications for specific details.

From the data, it is evident that aryltrifluoroborates with electron-donating groups, such as the 4-methoxyphenyl derivative, tend to give slightly higher yields compared to those with electron-withdrawing groups like the 3,5-difluorophenyl and 4-trifluoromethylphenyl derivatives under similar conditions. Steric hindrance, as seen with the 2-methylphenyl and particularly the 2,6-dimethylphenyl substituents, can lead to a noticeable decrease in reaction efficiency.

Experimental Protocols

A general experimental protocol for the Suzuki-Miyaura cross-coupling of potassium aryltrifluoroborates is provided below.

General Procedure for Suzuki–Miyaura Cross–Coupling Reactions:

A solution of the potassium aryltrifluoroborate (1.2 mmol), aryl halide (1.0 mmol), palladium catalyst (e.g., 2 mol % PdCl₂(dppf)), and base (e.g., 3.0 mmol Cs₂CO₃) in a suitable solvent system (e.g., THF/H₂O 9:1, 5 mL) is prepared in a reaction vessel. The mixture is then degassed and stirred at a specified temperature (e.g., 80 °C) for the indicated time. Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired biaryl product.[4]

Mechanistic Considerations

The Suzuki-Miyaura reaction involving potassium aryltrifluoroborates proceeds through a well-established catalytic cycle. A crucial initial step is the hydrolysis of the trifluoroborate to the corresponding boronic acid, which is the active species in the transmetalation step.[5][6][7] The rate of this hydrolysis can be influenced by the electronic properties of the substituents on the aryl ring.[5][8]

Suzuki_Miyaura_Cycle A Pd(0)Ln B Ar-Pd(II)-X Ln A->B Oxidative Addition C Ar-Pd(II)-Ar' Ln B->C Transmetalation C->A Reductive Elimination D Ar-Ar' C->D E Ar-X E->B F Ar'BF3K H Ar'B(OH)2 F->H Hydrolysis G H2O, Base I [Ar'B(OH)3]- H->I Base I->B

Figure 1. Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction with potassium aryltrifluoroborates.

The diagram above illustrates the key steps of the reaction, starting with the oxidative addition of an aryl halide to a Pd(0) complex, followed by the crucial transmetalation step with the in situ generated boronic acid, and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Conclusion

This compound is a highly effective coupling partner in Suzuki-Miyaura reactions. Its reactivity is comparable to other electron-deficient aryltrifluoroborates and slightly lower than electron-rich analogues. The choice of aryltrifluoroborate should be guided by the specific electronic and steric requirements of the target molecule. The stability and ease of handling of these reagents make them attractive choices for a wide range of applications in pharmaceutical and materials science research.

References

Safety Operating Guide

Proper Disposal of Potassium (3,5-difluorophenyl)trifluoroborate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Safe and compliant disposal of chemical waste is a critical component of laboratory operations. This document provides essential safety and logistical information for the proper disposal of Potassium (3,5-difluorophenyl)trifluoroborate, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to manage this compound responsibly.

I. Immediate Safety and Hazard Information

This compound is a chemical compound that requires careful handling due to its potential hazards. It is classified as a hazardous substance, primarily due to its boron and fluoride content.[1] All personnel handling this compound should be thoroughly familiar with its Safety Data Sheet (SDS) before commencing any work.

Key Hazards:

  • Toxicity: Harmful if swallowed or inhaled.

  • Irritation: Causes skin and serious eye irritation.

  • Environmental Hazard: Boron compounds can be harmful to wildlife.[1]

  • Reactivity: Contact with strong acids may produce highly toxic and corrosive hydrogen fluoride (HF) gas.[2]

Personal Protective Equipment (PPE): A comprehensive list of required PPE for handling this compound is detailed in the table below.

PPE CategorySpecification
Eye Protection Chemical safety goggles and a face shield.
Hand Protection Nitrile or neoprene gloves. Always check the manufacturer's glove compatibility chart.
Body Protection A fully buttoned laboratory coat.
Respiratory Use in a properly functioning, certified chemical fume hood. For spills or large quantities, a respirator may be necessary.

II. Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with all federal, state, and local regulations. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[1]

Operational Plan for Waste Collection:

  • Waste Identification and Labeling:

    • Designate a specific, compatible, and clearly labeled container for the collection of this compound waste. The original container is often the best choice for waste accumulation.

    • The label must include the full chemical name, "this compound," the words "Hazardous Waste," and the appropriate hazard pictograms.

  • Waste Segregation:

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials, particularly strong acids.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.

  • Container Management:

    • Keep the waste container securely sealed at all times, except when adding waste.

    • Ensure the exterior of the container remains clean and free of contamination.

  • Final Disposal:

    • Once the container is full or the project is complete, arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

    • Complete all necessary waste disposal forms as required by your institution.

Logical Flow for Disposal Decision-Making:

Caption: Workflow for the compliant disposal of this compound waste.

III. Emergency Procedures: Spill and Exposure Management

In the event of a spill or personnel exposure, immediate and appropriate action is crucial.

Spill Cleanup Protocol:

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area. Secure the location and ensure proper ventilation (fume hood).

  • Personal Protection: Don appropriate PPE, including respiratory protection if necessary.

  • Containment: For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust. For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the waste container.

  • Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water. Collect all cleanup materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. Seek immediate medical attention.
Skin Contact Remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.
Eye Contact Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

IV. Glassware Decontamination

Glassware that has been in contact with this compound must be decontaminated before reuse or disposal.

Decontamination Workflow:

DecontaminationWorkflow A Contaminated Glassware B Triple rinse with a suitable organic solvent (e.g., acetone) A->B C Collect rinsate as hazardous waste B->C D Wash with laboratory detergent and water B->D E Final rinse with deionized water D->E F Glassware is ready for reuse or disposal E->F

Caption: Step-by-step process for decontaminating glassware used with the compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, fostering a secure and responsible research environment.

References

Safeguarding Your Research: A Guide to Handling Potassium (3,5-difluorophenyl)trifluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Personal Protective Equipment (PPE)

When handling Potassium (3,5-difluorophenyl)trifluoroborate, a thorough risk assessment should be conducted. Based on information for analogous compounds, this substance should be treated as a potential skin and eye irritant, and harmful if inhaled or swallowed.[1][2][3] The following personal protective equipment is mandatory to minimize exposure and ensure personal safety.

PPE CategoryEquipment SpecificationRationale
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be required for larger quantities or when there is a significant splash hazard.Protects against dust particles and potential splashes that can cause serious eye irritation or damage.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact, which may cause irritation.[1]
Respiratory Protection A NIOSH-approved dust mask or respirator.Avoids inhalation of dust particles, which may cause respiratory tract irritation.[2]
Skin and Body Protection A laboratory coat, long-sleeved clothing, and closed-toe shoes.Provides a barrier against accidental spills and contamination of personal clothing.[2]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for the safe handling of this chemical.

  • Preparation :

    • Ensure the work area is clean and uncluttered.

    • Work in a well-ventilated area, preferably within a chemical fume hood.[4]

    • Have all necessary PPE donned correctly before handling the chemical.

    • Locate the nearest eyewash station and safety shower and confirm they are operational.

  • Handling :

    • Avoid generating dust when weighing or transferring the solid.[2]

    • Use dedicated spatulas and weighing boats.

    • Keep the container tightly closed when not in use to prevent absorption of moisture and contamination.

    • Avoid contact with skin, eyes, and clothing.[4][5]

    • Wash hands thoroughly after handling.

  • In Case of a Spill :

    • Evacuate the immediate area if the spill is large or if dust is generated.

    • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1][3]

    • Clean the spill area with a suitable solvent and then wash with soap and water.

    • For large spills, follow your institution's emergency procedures.

Disposal Plan

All waste containing this compound must be handled and disposed of in accordance with local, state, and federal regulations.

  • Waste Collection :

    • Collect all solid waste, including contaminated weighing paper and gloves, in a clearly labeled, sealed container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Disposal :

    • Dispose of the waste through your institution's designated hazardous waste disposal service.[1][3]

    • Do not dispose of this chemical down the drain or in the regular trash.

Logical Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Disposal prep_area Prepare Work Area (Clean, Ventilated) don_ppe Don Appropriate PPE prep_area->don_ppe check_safety Check Safety Equipment (Eyewash, Shower) don_ppe->check_safety weigh_transfer Weigh and Transfer Chemical (Avoid Dust) check_safety->weigh_transfer Proceed if Safe perform_reaction Perform Experiment weigh_transfer->perform_reaction decontaminate Decontaminate Work Area perform_reaction->decontaminate Experiment Complete dispose_waste Dispose of Waste Properly decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: A logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.